molecular formula C5H8BrN B3382883 3-Bromo-2,2-dimethylpropanenitrile CAS No. 37647-55-5

3-Bromo-2,2-dimethylpropanenitrile

Cat. No.: B3382883
CAS No.: 37647-55-5
M. Wt: 162.03 g/mol
InChI Key: OEDWIKDEEXZWAU-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethylpropanenitrile is a useful research compound. Its molecular formula is C5H8BrN and its molecular weight is 162.03 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2,2-dimethylpropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2,2-dimethylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,2-dimethylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,2-dimethylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c1-5(2,3-6)4-7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDWIKDEEXZWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37647-55-5
Record name 3-bromo-2,2-dimethylpropanenitrile
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Foundational & Exploratory

3-Bromo-2,2-dimethylpropanenitrile CAS 37647-55-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Bromo-2,2-dimethylpropanenitrile

CAS: 37647-55-5 Formula:


Molecular Weight:  162.03  g/mol [1][2]

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5) is a specialized bifunctional aliphatic building block characterized by a neopentyl bromide core flanked by a nitrile group. Its structural uniqueness lies in the gem-dimethyl substitution at the


-position relative to the nitrile, which imparts significant steric bulk. This "neopentyl effect" renders the primary bromide exceptionally resistant to standard nucleophilic substitution (

) conditions, requiring tailored synthetic protocols.

In modern drug discovery, this compound serves as a critical scaffold for introducing the 2,2-dimethylpropanenitrile motif—a structural feature increasingly utilized to improve metabolic stability (by blocking


-oxidation) and restrict conformational freedom in bioactive molecules. It is a key intermediate in the synthesis of JAK kinase inhibitors and novel spiro-cyclic ligands for neurodegenerative therapeutic targets.

Chemical Identity & Physicochemical Profile

The compound features a primary alkyl bromide sterically shielded by a quaternary carbon. This architecture dictates its physical behavior and reactivity profile.

PropertySpecification
IUPAC Name 3-Bromo-2,2-dimethylpropanenitrile
Synonyms 3-Bromo-2,2-dimethylpropionitrile;

-Bromo-pivalonitrile
CAS Number 37647-55-5
Molecular Formula

Molecular Weight 162.03 g/mol
Physical State Liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; low solubility in water
Storage Inert atmosphere, 2-8°C (Light sensitive)

Synthetic Routes & Manufacturing

Synthesis of 3-Bromo-2,2-dimethylpropanenitrile typically follows two distinct pathways: radical functionalization of the hydrocarbon/nitrile precursor or nucleophilic substitution of the corresponding alcohol.

Method A: The Appel Reaction (High Precision)

For pharmaceutical-grade purity, the conversion of 3-hydroxy-2,2-dimethylpropanenitrile using triphenylphosphine (


) and carbon tetrabromide (

) is preferred. This method proceeds under mild conditions, avoiding the harsh environment of radical halogenation.
  • Mechanism: Activation of the alcohol by the phosphonium salt followed by

    
     displacement.
    
  • Advantages: High regioselectivity; avoids poly-bromination byproducts.

Method B: Radical Bromination (Industrial Scalability)

Direct bromination of pivalonitrile (2,2-dimethylpropanenitrile) using bromine sources (e.g., KBr/oxidant or NBS) under photochemical conditions.

  • Mechanism: Free-radical chain reaction targeting the

    
    -methyl hydrogens.
    
  • Challenges: Statistical probability of poly-bromination requires careful stoichiometry control.

SynthesisPathways Start1 3-Hydroxy-2,2- dimethylpropanenitrile Process1 Appel Reaction (CBr4, PPh3, THF) Start1->Process1 Start2 Pivalonitrile (2,2-Dimethylpropanenitrile) Process2 Radical Bromination (NBS or Br2, hv) Start2->Process2 Product 3-Bromo-2,2- dimethylpropanenitrile (CAS 37647-55-5) Process1->Product SN2 Displacement Process2->Product Radical Subst.

Figure 1: Primary synthetic pathways for CAS 37647-55-5, contrasting the ionic Appel route with the radical mechanism.

Reactivity & Mechanistic Insight

The Neopentyl Constraint

The defining feature of CAS 37647-55-5 is the "neopentyl effect." The carbon adjacent to the bromide is quaternary (bonded to two methyls and a cyano group). This creates severe steric hindrance for backside attack by nucleophiles.

  • 
     Reactivity:  Extremely slow compared to standard primary bromides (
    
    
    
    relative rate).
  • Implication: Reactions often require elevated temperatures (refluxing DMF/DMSO), strong nucleophiles, or extended reaction times (16–24 hours).

  • Side Reactions: Under harsh basic conditions, the nitrile group may undergo hydrolysis or the molecule may undergo elimination (though difficult due to lack of

    
    -hydrogens on the quaternary carbon, preventing standard E2 elimination).
    
Strategic Utility

Despite the low reactivity, once installed, the gem-dimethyl group provides metabolic armor. It prevents enzymatic degradation at the


-position, a common failure point for linear alkyl chains in drug candidates.

Applications in Medicinal Chemistry

This compound functions as a "staple" for introducing the 2,2-dimethyl-3-functionalized motif into complex heterocycles.

A. JAK Kinase Inhibitors

Patent literature (e.g., EP3349579A1) identifies 3-Bromo-2,2-dimethylpropanenitrile as a building block for synthesizing substituted heteroaryl compounds targeting Janus Kinases (JAKs). The nitrile group serves as a latent handle, often reduced later to a primary amine or hydrolyzed to an amide.

B. Spiro-Cyclic Neurotherapeutics

In the synthesis of spiro-piperidine derivatives (e.g., for pain or neurodegenerative disorders as seen in EP3402783B1), this bromide is used to alkylate secondary amines. The reaction conditions (130°C, 16h) reflect the neopentyl hindrance but yield stable, sterically locked pharmaceutical intermediates.

Applications Intermediate 3-Bromo-2,2- dimethylpropanenitrile Reaction1 Nucleophilic Subst. (High Temp, Base) Intermediate->Reaction1 Reaction2 Heteroaryl Alkylation Intermediate->Reaction2 Target1 Spiro-Piperidine Derivatives (Neuro/Pain Targets) Reaction1->Target1 Alkylation of Secondary Amines Target2 JAK Kinase Inhibitors Reaction2->Target2 Scaffold Construction

Figure 2: Downstream pharmaceutical applications in kinase inhibition and neurotherapeutic synthesis.

Experimental Protocol: Appel Synthesis

Objective: Synthesis of 3-Bromo-2,2-dimethylpropanenitrile from 3-hydroxy-2,2-dimethylpropanenitrile.

Reagents:

  • 3-Hydroxy-2,2-dimethylpropanenitrile (1.0 eq)

  • Carbon Tetrabromide (

    
    , 1.5 eq)
    
  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3-hydroxy-2,2-dimethylpropanenitrile and

    
     in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
    
  • Addition: Add

    
     portion-wise (or as a solution in THF) over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with

    
    ) or GC-MS.
    
  • Workup: Quench with saturated

    
    . Extract with diethyl ether or ethyl acetate.
    
  • Purification: The byproduct triphenylphosphine oxide (

    
    ) precipitates; filter off the bulk. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Safety Note:


 and nitriles are toxic.[3] Perform all operations in a fume hood.

References

  • Process for synthesis of substituted heteroaryl compounds. Patent EP3349579A1. Google Patents. Link

  • 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives. Patent EP3402783B1. Google Patents. Link

  • Preparation of alkane bromo-derivatives via radical bromination. Patent CN108358748A. Google Patents. Link

  • 3-Bromo-2,2-dimethylpropanenitrile Product Data. BLD Pharm. Link

Sources

The Chemical Structure, Synthesis, and Applications of 3-Bromo-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

In the realm of modern drug discovery and complex organic synthesis, sterically hindered bifunctional building blocks are highly prized for their ability to impart structural rigidity and metabolic stability to active pharmaceutical ingredients (APIs). 3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5) is a premier example of such a molecule[1]. Characterized by a neopentyl-type carbon backbone, it features both a primary alkyl bromide and a terminal cyano group[2].

This technical guide explores the physicochemical profile, mechanistic synthesis, and pharmacological utility of this compound. By understanding the causality behind its unique reactivity—specifically the profound steric shielding provided by its geminal dimethyl groups—researchers can effectively integrate this building block into advanced therapeutic scaffolds, such as JAK and FLT3 inhibitors[3].

Structural and Physicochemical Profiling

The chemical architecture of 3-Bromo-2,2-dimethylpropanenitrile is defined by a central quaternary carbon (C2) bonded to two methyl groups, a cyano group (-C≡N), and a bromomethyl group (-CH2Br). This neopentyl arrangement creates immense steric bulk around the electrophilic alpha-carbon of the bromide, fundamentally altering its reactivity profile compared to standard primary bromides.

Table 1: Core Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 3-Bromo-2,2-dimethylpropanenitrileStandard IUPAC nomenclature.
CAS Registry Number 37647-55-5Unique identifier for reagent sourcing[1].
Molecular Formula C5H8BrNIndicates a high degree of saturation[2].
Molecular Weight 162.03 g/mol Low molecular weight, ideal for fragment-based design[2].
SMILES CC(C)(CBr)C#NDefines the gem-dimethyl quaternary center[2].

Mechanistic Synthesis: Overcoming Neopentyl Hindrance

Synthesizing neopentyl bromides from their corresponding alcohols is notoriously difficult. Standard halogenation conditions using strong acids (e.g., HBr) or Lewis acids often lead to Wagner-Meerwein skeletal rearrangements , where a methyl group shifts to stabilize an intermediate carbocation, yielding undesired tertiary bromides.

To circumvent this, causality dictates the use of the Appel Reaction [3]. By utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), the reaction proceeds via an oxyphosphonium intermediate. This bypasses carbocation formation entirely. The immense thermodynamic stability of the resulting triphenylphosphine oxide (Ph₃P=O) provides the necessary driving force to push the sterically hindered Sₙ2 displacement forward.

AppelWorkflow Start 3-Hydroxy-2,2-dimethylpropanenitrile (Primary Alcohol) Intermediate Oxyphosphonium Intermediate (Prevents Carbocation Shift) Start->Intermediate Nucleophilic Attack Reagents CBr4 + PPh3 in Anhydrous THF Reagents->Intermediate Generates Electrophile Product 3-Bromo-2,2-dimethylpropanenitrile (Target Bromide) Intermediate->Product SN2 Displacement Byproduct Ph3P=O (Triphenylphosphine Oxide) Intermediate->Byproduct Thermodynamic Drive

Caption: Workflow and mechanistic pathway of the Appel reaction for neopentyl bromide synthesis.

Protocol: Self-Validating Synthesis Workflow

This protocol is designed as a self-validating system, ensuring that intermediate checks prevent downstream failures.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Dissolve 3-hydroxy-2,2-dimethylpropanenitrile (1.0 eq) and CBr₄ (1.5 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere[3].

  • Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the highly reactive bromophosphonium intermediate, halting the reaction and wasting reagents.

Step 2: Controlled Phosphine Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add PPh₃ (1.2 eq) portion-wise over 30 minutes.

  • Causality: The formation of the oxyphosphonium salt is highly exothermic. Portion-wise addition at 0°C prevents thermal degradation of the nitrile group and controls the reaction kinetics.

Step 3: Reaction Monitoring (Self-Validation Check)

  • Action: Stir at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using a 10% EtOAc/Hexanes solvent system.

  • Causality: Because the target molecule lacks a conjugated π-system, it is invisible under standard 254 nm UV light. You must use a Potassium Permanganate (KMnO₄) stain. The starting alcohol will oxidize and appear as a bright yellow spot on a purple background, while the product will remain relatively unreactive. The disappearance of the yellow spot validates reaction completion.

Step 4: Workup and Purification

  • Action: Quench with water, extract with Ethyl Acetate, and concentrate. Pass the crude mixture through a silica gel plug using cold hexanes/ether.

  • Causality: Triphenylphosphine oxide (Ph₃P=O) is a notorious byproduct that streaks heavily on chromatography columns. Using a non-polar solvent mixture on a silica plug effectively precipitates and traps the Ph₃P=O, yielding high-purity neopentyl bromide.

Analytical Characterization

To verify the structural integrity of the synthesized 3-Bromo-2,2-dimethylpropanenitrile, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The symmetry of the molecule drastically simplifies the spectra[3].

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
-C(CH₃)₂ ~1.43Singlet (s)6HThe two methyl groups are chemically equivalent and attached to a quaternary carbon (no adjacent protons to cause splitting).
-CH₂-Br ~3.44Singlet (s)2HThe methylene protons are deshielded by the electronegative bromine but remain a singlet due to the adjacent quaternary C2 carbon.

Pharmacological Applications and the Thorpe-Ingold Effect

In drug development, 3-Bromo-2,2-dimethylpropanenitrile is not just a passive linker; it is an active design element. Its primary value lies in the Thorpe-Ingold effect (gem-dialkyl effect).

By introducing two bulky methyl groups at the alpha position, the bond angle between the reactive groups is compressed. This kinetic advantage drastically accelerates intramolecular cyclization reactions, making this compound an ideal precursor for synthesizing complex spirocycles and bridged heterocycles.

Furthermore, when integrated into an API scaffold—such as next-generation JAK or FLT3 kinase inhibitors used for treating proliferative and autoimmune diseases[3]—the gem-dimethyl group provides profound steric shielding. This shielding blocks Cytochrome P450 enzymes from oxidizing the alpha-carbon, thereby increasing the metabolic half-life and oral bioavailability of the drug.

DrugDesign BuildingBlock 3-Bromo-2,2-dimethylpropanenitrile ThorpeIngold gem-Dimethyl Group (Thorpe-Ingold Effect) BuildingBlock->ThorpeIngold Structural Feature Cyclization Accelerated Cyclization (Spirocycle Formation) ThorpeIngold->Cyclization Kinetic Advantage Metabolism Steric Shielding (Blocks CYP450 Oxidation) ThorpeIngold->Metabolism PK Advantage API Enhanced API Efficacy (e.g., JAK/FLT3 Inhibitors) Cyclization->API Scaffold Complexity Metabolism->API Increased Half-life

Caption: Pharmacological advantages of the gem-dimethyl moiety in drug design and API synthesis.

References

Sources

3-Bromo-2,2-dimethylpropanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) is a specialized aliphatic nitrile characterized by a neopentyl-like skeleton.[1] In medicinal chemistry, it serves as a critical "gem-dimethyl" building block. The introduction of the gem-dimethyl group (two methyl groups on the same carbon) is a strategic design element used to restrict conformational freedom, often improving the metabolic stability and receptor binding affinity of drug candidates via the Thorpe-Ingold effect .

This guide provides a comprehensive analysis of the compound's physicochemical properties, a validated synthesis protocol via the Appel reaction, and insights into its reactivity profile, specifically addressing the steric challenges imposed by the quaternary carbon center.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Molecular Data
PropertyValue
IUPAC Name 3-Bromo-2,2-dimethylpropanenitrile
Common Names 3-Bromo-2,2-dimethylpropionitrile; 1-Bromo-2-cyano-2-methylpropane
CAS Number 37647-55-5
Molecular Formula C₅H₈BrN
Molecular Weight 162.03 g/mol
SMILES CC(C)(CBr)C#N
InChI Key OEDWIKDEEXZWAU-UHFFFAOYSA-N
Physical Properties
  • Physical State: Solid (low melting point) or liquid depending on purity and ambient temperature. Commercial samples are often supplied as solids requiring refrigerated storage (2-8°C).

  • Solubility: Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol); sparingly soluble in water.

  • Stability: Stable under inert atmosphere. Hygroscopic; protect from moisture.

Synthesis Protocol: The Appel Reaction

Direct halogenation of neopentyl systems is challenging due to steric hindrance and the potential for rearrangement. The most reliable method for synthesizing 3-bromo-2,2-dimethylpropanenitrile is the Appel Reaction , converting the precursor 3-hydroxy-2,2-dimethylpropanenitrile into the bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Reaction Mechanism

The reaction proceeds via the activation of the alcohol oxygen by the phosphonium species, followed by an S_N2 displacement by bromide. Despite the steric bulk of the gem-dimethyl group, the primary nature of the hydroxyl group allows this reaction to proceed with high fidelity.

AppelReaction Figure 1: Appel Reaction Mechanism for Conversion of Alcohol to Bromide Substrate 3-Hydroxy-2,2- dimethylpropanenitrile Intermediate Oxyphosphonium Intermediate Substrate->Intermediate Activation Reagents CBr4 + PPh3 Reagents->Intermediate Product 3-Bromo-2,2- dimethylpropanenitrile Intermediate->Product SN2 Substitution (Br- attack) Byproduct O=PPh3 Intermediate->Byproduct

Experimental Procedure

Objective: Synthesis of 3-Bromo-2,2-dimethylpropanenitrile (10 mmol scale).

Materials:

  • 3-Hydroxy-2,2-dimethylpropanenitrile (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-hydroxy-2,2-dimethylpropanenitrile (1.0 g, ~10 mmol) and CBr₄ (5.0 g, 15 mmol) to the flask. Dissolve in anhydrous DCM (40 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add PPh₃ (3.15 g, 12 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~10 mL.

    • Add diethyl ether (50 mL) to precipitate triphenylphosphine oxide (TPPO).

    • Filter the suspension through a pad of Celite.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 0-10% EtOAc in Hexanes) to yield the product as a white solid or colorless oil.

Reactivity & Applications in Drug Design[8]

The Gem-Dimethyl Effect

The 2,2-dimethyl substitution pattern is not merely structural; it exerts a profound kinetic influence known as the Thorpe-Ingold effect . By compressing the internal bond angle (C-C-C), the gem-dimethyl group forces the reactive termini (the nitrile and the bromide) closer together in space.

  • Cyclization: This compound is an excellent precursor for forming 3,3-dimethyl-substituted heterocycles (e.g., pyrrolidines, piperidines) via intramolecular cyclization after amine functionalization.

  • Metabolic Stability: The quaternary carbon blocks metabolic oxidation at the

    
    -position, a common clearance pathway for linear nitriles.
    

GemDimethyl Figure 2: Impact of Gem-Dimethyl Group on Reactivity and Conformation Linear Linear Analog (High Rotational Freedom) GemDimethyl 3-Bromo-2,2-dimethyl (Restricted Conformation) Linear->GemDimethyl Substitution (H -> Me) Cyclization Accelerated Cyclization (Thorpe-Ingold Effect) GemDimethyl->Cyclization Kinetic Benefit

Downstream Transformations

The bromine atom at the 3-position is a neopentyl halide. While primary, it is sterically hindered by the adjacent quaternary center.

  • Nucleophilic Substitution (S_N2): Reactions with nucleophiles (amines, azides, thiols) are slower than with standard primary bromides. Elevated temperatures and polar aprotic solvents (DMF, DMSO) are often required.

  • Nitrile Reduction: The nitrile group can be reduced to a primary amine (using LiAlH₄ or Raney Ni/H₂) to generate 2,2-dimethyl-1,3-propanediamine derivatives, which are valuable linkers in PROTACs and kinase inhibitors.

Safety & Handling (MSDS Summary)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle inside a chemical fume hood to avoid inhalation of vapors or dust.

  • Storage: Store in a tightly closed container at 2-8°C.

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-2,2-dimethylpropanenitrile.[2] Retrieved from

  • PubChem. Compound Summary for CID 14713916: 3-Bromo-2,2-dimethylpropanenitrile. National Library of Medicine. Retrieved from

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational methodology for alcohol-to-halide conversion).
  • BenchChem. Application Notes: Nucleophilic Substitution of 3-Bromo-2,2-dimethylpropanoic Acid Derivatives. Retrieved from

Sources

Technical Guide: Solubility & Physicochemical Profile of 3-Bromo-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5), a specialized neopentyl-derived building block used in the synthesis of complex pharmaceutical intermediates and agrochemicals.

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile is a bifunctional aliphatic building block characterized by a neopentyl carbon skeleton . Its unique structure—featuring a gem-dimethyl group adjacent to the reactive centers—imparts significant steric bulk, dramatically influencing both its solubility kinetics and chemical reactivity. Unlike linear alkyl halides, this compound exhibits resistance to standard nucleophilic attacks (


), necessitating precise solvent selection to facilitate desired synthetic transformations.

This guide details the solubility profile, solvent compatibility, and handling protocols required to utilize this compound effectively in drug development and organic synthesis.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility.

PropertyData / CharacteristicSignificance
CAS Number 37647-55-5Unique Identifier
Formula

Neopentyl backbone with nitrile & bromide
Molecular Weight 162.03 g/mol Low MW, amenable to fragment-based drug design
Physical State Liquid / Low-melting SolidLikely liquid at RT; requires cold storage (2-8°C)
LogP (Predicted) ~1.6 - 2.1Moderately lipophilic; poor water solubility
Key Structural Feature Gem-dimethyl (Neopentyl) Creates steric hindrance; increases solubility in non-polar organic solvents compared to linear analogs.[1]
The "Neopentyl Effect" on Solubility

The 2,2-dimethyl substitution creates a "greasy" hydrophobic ball around the central carbon. While the nitrile (


) and bromide (

) groups are polar, the bulky hydrocarbon cage dominates the solvation thermodynamics.
  • Result: The compound resists solvation in highly structured polar protic solvents (like water) but dissolves readily in solvents that can accommodate bulky lipophilic molecules (like THF or DCM).

Solubility Profile in Organic Solvents[2][3]

Note: Specific quantitative data (mg/mL) for this CAS is rarely published in open literature. The following profile is derived from structure-property relationships (SPR) of analogous neopentyl halides and nitriles.

Predicted Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary Choice. The high lipophilicity matches well; ideal for extraction and transport.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Reaction Medium. Excellent for dissolving the compound for nucleophilic substitutions (though reaction rates will be slow due to sterics).
Ethers THF, Diethyl Ether, MTBEHigh Good general-purpose solvents. THF is preferred for Grignard formation or reduction reactions.
Aromatic Hydrocarbons Toluene, BenzeneModerate - High Useful for reflux reactions requiring higher temperatures.
Alcohols (Polar Protic) Methanol, EthanolModerate Soluble, but potential for solvolysis (slow) or transesterification if acidic conditions are present.
Alkanes Hexane, HeptaneLow - Moderate Likely soluble due to lipophilic nature, but may require warming. Useful for precipitation/crystallization if the compound is solid.
Aqueous Water, PBS BufferInsoluble Do not use as a primary solvent. Requires co-solvent (e.g., DMSO) for biological assays.

Experimental Protocols

Protocol A: Solubility Determination for Process Development

Use this protocol to validate solubility for a specific concentration required in your synthesis.

Materials:

  • 3-Bromo-2,2-dimethylpropanenitrile (100 mg)

  • Target Solvent (HPLC Grade)

  • Vial with PTFE-lined cap

  • Vortex mixer

Workflow:

  • Weighing: Accurately weigh 10 mg of the compound into a 2 mL glass vial.

  • Incremental Addition: Add 100 µL of the target solvent.

  • Agitation: Vortex for 30 seconds.

    • If dissolved: Solubility is >100 mg/mL.[2]

    • If undissolved: Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    
  • Visual Check: Ensure no "oil out" (phase separation) occurs if the compound is liquid.

Protocol B: Purification via Liquid-Liquid Extraction

Due to its lipophilicity, the compound is easily extracted from aqueous reaction mixtures.

  • Quench: Pour reaction mixture into Ice/Water .

  • Extract: Add Dichloromethane (DCM) or Ethyl Acetate (3x volume of aqueous phase).

  • Wash: Wash organic layer with Brine to remove residual water/polar impurities.

  • Dry: Use Anhydrous

    
     .
    
  • Concentrate: Rotary evaporate at low temperature (<40°C) as the compound may be volatile.

Visualizing the Workflow

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher in choosing the correct solvent based on the intended application (Synthesis vs. Extraction vs. Analysis).

SolventSelection Start Start: 3-Bromo-2,2- dimethylpropanenitrile Goal Define Goal Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Extraction Work-up / Extraction Goal->Extraction Analysis Analysis (GC/HPLC) Goal->Analysis HighTemp High Temp (>80°C)? Synthesis->HighTemp DCM Use DCM (Preferred) or Ethyl Acetate Extraction->DCM GC GC-MS Analysis->GC HPLC HPLC Analysis->HPLC Toluene Use Toluene/Xylene HighTemp->Toluene Yes PolarRxn Nucleophilic Sub? HighTemp->PolarRxn No DMF_DMSO Use DMF or DMSO (Note: Slow kinetics) PolarRxn->DMF_DMSO Yes THF Use THF/Ether PolarRxn->THF No GC->DCM MeCN Use Acetonitrile HPLC->MeCN MeOH Use Methanol HPLC->MeOH

Caption: Logical decision tree for solvent selection based on experimental intent.

Critical Application Notes: The Neopentyl Constraint

Reactivity Warning

Researchers must recognize that solubility does not equal reactivity . While 3-Bromo-2,2-dimethylpropanenitrile dissolves well in DMF (a standard solvent for


 reactions), the neopentyl position is virtually inert to 

attack
due to steric hindrance.
  • Implication: Attempting to displace the bromide with a nucleophile in DMF will likely result in no reaction or require extreme forcing conditions (high heat), which may degrade the nitrile group.

  • Alternative: Reactions often proceed via

    
     (carbocation formation), which involves rearrangement (1,2-methyl shift), altering the carbon skeleton.
    
Safety & Handling
  • Toxicity: Nitriles can release cyanide upon metabolism or combustion. Treat as acutely toxic.

  • Volatility: As a low-molecular-weight halide, it may have significant vapor pressure. Handle strictly in a fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent hydrolysis of the nitrile or slow degradation of the bromide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14713916, 3-Bromo-2,2-dimethylpropanenitrile. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Concept: Neopentyl Rearrangements and Steric Hindrance in Solvents). Wiley-Interscience.

Sources

Comprehensive Safety, Handling, and Application Guide for 3-Bromo-2,2-dimethylpropanenitrile in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) serves as a highly specialized bifunctional building block. Its unique structural topology—a primary alkyl bromide coupled with a nitrile group via a quaternary carbon—makes it an invaluable intermediate for synthesizing sterically constrained spiro-heterocycles and kinase inhibitors, particularly those targeting JAK2 and FLT3 pathways. However, its electrophilic nature necessitates rigorous, self-validating safety and handling protocols. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic toxicology, and field-proven methodologies for safe laboratory integration.

Physicochemical Profiling & Structural Implications

The utility and hazards of 3-Bromo-2,2-dimethylpropanenitrile are directly dictated by its molecular architecture. The presence of the gem-dimethyl (neopentyl) moiety introduces significant steric bulk, which strategically leverages the Thorpe-Ingold effect. In drug design, this effect restricts conformational flexibility, driving the molecule into active geometries required for target protein binding.

Table 1: Core Physicochemical Properties

PropertyValueStructural/Practical Implication
CAS Number 37647-55-5Standard identifier for SDS tracking.
Molecular Formula C₅H₈BrNIndicates a high halogen mass fraction.
Molecular Weight 162.03 g/mol Low molecular weight; highly mobile in organic solvents.
SMILES CC(C)(CBr)C#NBifunctional: Electrophilic (Br) and Nucleophilic/H-bond acceptor (C#N).
Physical State LiquidRequires secondary containment to mitigate spill risks.
Storage Conditions 2-8°C, Inert AtmospherePrevents slow oxidative degradation and moisture-induced hydrolysis.

Hazard Identification & Mechanistic Toxicology

Standard safety data sheets classify this compound under several critical GHS hazard codes, but understanding the causality behind these hazards is essential for drug development professionals.

Table 2: GHS Hazard Classifications

GHS CodeHazard StatementPrimary Route of Exposure
H227 Combustible liquidVapor accumulation
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or if inhaledDermal, Inhalation, Ingestion
H315 / H319 / H335 Causes skin/eye irritation; May cause respiratory irritationDirect mucosal/tissue contact
Mechanistic Toxicology: The Dual Pharmacophore
  • Alkylating Potential (The Primary Hazard): The primary bromide acts as a classic electrophile. While the adjacent quaternary carbon (the neopentyl system) sterically hinders standard

    
     kinetics compared to unhindered primary bromides, it remains a potent alkylating agent. Upon biological exposure, it can covalently modify cellular nucleophiles—such as the thiol groups of glutathione (GSH) or cysteine residues on proteins—leading to haptenization, cellular oxidative stress, and direct cytotoxicity.
    
  • Metabolic Stability of the Nitrile: Aliphatic nitriles often pose a severe toxicological risk due to cytochrome P450-mediated

    
    -hydroxylation, which triggers the release of toxic hydrogen cyanide (HCN). However, the gem-dimethyl substitution in 3-bromo-2,2-dimethylpropanenitrile eliminates all 
    
    
    
    -protons. This structural feature effectively blocks P450
    
    
    -hydroxylation, rendering the nitrile group metabolically stable and isolating the alkylating bromide as the primary toxicological concern.

Self-Validating Decontamination & Quenching Protocols

To ensure laboratory safety, any protocol dealing with electrophilic hazards must be a self-validating system —meaning the procedure includes built-in chemical checks to verify that the hazard has been neutralized.

For 3-bromo-2,2-dimethylpropanenitrile spills or waste, we utilize a Thiosulfate Quenching Protocol coupled with an NBP Colorimetric Assay . Sodium thiosulfate (


) is a soft, highly polarizable nucleophile that rapidly displaces the bromide via 

substitution, forming a safe, water-soluble Bunte salt (S-alkyl thiosulfate).
Step-by-Step Quenching Methodology
  • Containment & Solubilization: Isolate the spill or waste stream. Because the compound is an organic liquid, add a 1:1 mixture of Ethanol/Water to ensure the organic electrophile and the aqueous quenching agent remain in a single homogeneous phase.

  • Chemical Quenching: Add an excess of 1M aqueous Sodium Thiosulfate (

    
    ). Stir the mixture vigorously for 2-4 hours at room temperature.
    
  • Self-Validation (NBP Assay): To verify complete neutralization, extract a 1 mL aliquot of the mixture and add 2 drops of 4-(4-nitrobenzyl)pyridine (NBP) reagent, followed by basification with triethylamine.

    • Causality of the Check: NBP reacts with active alkylating agents to form a quaternary ammonium salt, which turns deep blue/purple under basic conditions.

    • Validation: If the solution remains colorless, the alkylating hazard is 100% neutralized. If it turns blue, add more thiosulfate and extend the reaction time.

ToxPathway A 3-Bromo-2,2-dimethylpropanenitrile (Electrophilic Hazard) B Biological Nucleophiles (e.g., GSH, Proteins) A->B Biological Exposure D Sodium Thiosulfate (Quenching Agent) A->D Chemical Quenching C Covalent Adducts (Cellular Toxicity) B->C S_N2 Alkylation E Bunte Salt (Safe, Water-Soluble) D->E S_N2 Displacement

Mechanistic toxicology and thiosulfate-mediated quenching pathway.

Synthetic Methodologies & In-Process Validation

In medicinal chemistry, this compound is frequently synthesized on-demand or utilized as a precursor for complex APIs, such as the JAK2/FLT3 inhibitors detailed in recent pharmaceutical patents (). The most reliable synthetic route is the Appel reaction of 3-hydroxy-2,2-dimethylpropanenitrile.

Step-by-Step Synthesis via Appel Bromination

Causality of Reagent Choice: The Appel reaction (


, 

) is selected over harsh reagents like

or

because it proceeds under mild, neutral conditions. This prevents the unwanted acid-catalyzed hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.
  • Reaction Setup: To a solution of 3-hydroxy-2,2-dimethylpropanenitrile (1.0 eq) and Carbon Tetrabromide (

    
    , 1.5 eq) in anhydrous THF at 0°C, slowly add a solution of Triphenylphosphine (
    
    
    
    , 1.2 eq) in THF dropwise to control the exothermic formation of the phosphonium intermediate.
  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Self-Validation (NMR): Pull a 0.1 mL aliquot, evaporate the THF, and dissolve in

    
    .
    
    • Validation: Analyze via

      
       NMR. The reaction is complete when the hydroxymethyl protons disappear, and a distinct bromomethyl signal appears at approximately 
      
      
      
      3.44 ppm (often a singlet or closely coupled doublet).
  • Workup & Purification: To remove the triphenylphosphine oxide (

    
    ) byproduct, concentrate the mixture and triturate with cold hexanes. The 
    
    
    
    will precipitate as a white solid. Filter the solid, and concentrate the filtrate to yield the pure 3-bromo-2,2-dimethylpropanenitrile.

(Note: An alternative, greener radical bromination utilizing pivalonitrile, KBr, and visible light has also been documented for specialized scale-ups ).

SynWorkflow N1 3-Hydroxy-2,2-dimethylpropanenitrile (Starting Material) N2 Appel Reaction (CBr4, PPh3, THF) N1->N2 N3 3-Bromo-2,2-dimethylpropanenitrile (Isolated Intermediate) N2->N3 Bromination N4 1H NMR Validation (δ 3.44 ppm peak) N3->N4 QA/QC N5 Target API (JAK2/FLT3 Inhibitor) N4->N5 Downstream Alkylation

Self-validating synthetic workflow for API development.

References

  • Substituted heteroaryl compounds and methods of use (Patent EP3349579A1). Google Patents.
  • A kind of preparation method of alkane bromo-derivative (Patent CN108358748A). Google Patents.

Technical Whitepaper: Strategic Sourcing & Quality Assurance of 3-Bromo-2,2-dimethylpropanenitrile

[1]

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile (CAS 55776-63-3), often referred to as 3-Bromopivalonitrile , is a specialized aliphatic building block used primarily to introduce the gem-dimethyl motif into pharmaceutical intermediates.[1] This structural feature is critical in medicinal chemistry for leveraging the Thorpe-Ingold effect , which restricts conformational freedom and improves the metabolic stability of drug candidates.[1]

Currently, the supply chain for this compound is bifurcated between Tier 1 Manufacturers (who synthesize from the alcohol precursor) and Tier 2 Aggregators (who repackage bulk stock). For research-grade applications, the primary risk is not availability, but purity profile consistency , specifically regarding hydrolysis byproducts and trace transition metals from catalytic synthesis routes.[1]

Chemical Identity & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream applications (e.g., alkylation, radical cross-coupling), the sourced material must meet specific technical criteria.

AttributeSpecification (Research Grade)Rationale for Requirement
CAS Number 55776-63-3 Note: Do not confuse with 3-Bromopropanenitrile (CAS 2417-90-5).[1]
Chemical Formula C₅H₈BrNMW: 162.03 g/mol
Purity (GC) ≥ 97.0% Lower purity often indicates presence of di-bromo species which poison catalysts.[1]
Water Content ≤ 0.5% (Karl Fischer)Nitriles are susceptible to hydrolysis; excess water accelerates degradation to amide/acid.
Appearance Colorless to pale yellow liquid/solidDarkening indicates oxidation or polymerization of impurities.
1H NMR Identity Conforms to StructureMust show distinct singlet for gem-dimethyl (approx.[1] 1.3-1.4 ppm).[1]

Global Supply Landscape & Availability

The market for 3-Bromo-2,2-dimethylpropanenitrile is categorized by lead time and synthesis origin.[1]

Supplier Tiers
  • Tier 1 (Primary Manufacturers): Companies like Enamine , WuXi AppTec , and specialized fluorochemical/nitrile manufacturers. They typically synthesize on-demand or hold small dedicated stocks.[1]

    • Pros: Full batch traceability, custom specs available.

    • Cons: Longer lead times (2-4 weeks) if not in stock.[1]

  • Tier 2 (Catalog Distributors): Sigma-Aldrich (Merck) , Thermo Fisher , TCI , BLD Pharm , Key Organics .[1]

    • Pros: Immediate availability (1-3 days), small pack sizes (1g, 5g, 25g).[1]

    • Cons: "Re-test" dates may be old; limited visibility into original synthesis route.

Sourcing Decision Matrix

The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.

SupplyChainStrategyStartRequirement IdentifiedVolCheckVolume Needed?Start->VolCheckSmallScale< 50g (Discovery)VolCheck->SmallScaleLargeScale> 100g (Process Dev)VolCheck->LargeScaleDistributorTier 2 Distributor(Sigma, TCI, BLD)SmallScale->DistributorSpeed PriorityManufacturerTier 1 Manufacturer(Enamine, WuXi)LargeScale->ManufacturerCost/Batch ConsistencyQC_CheckInternal QC Required?Distributor->QC_CheckManufacturer->QC_CheckOrderPlace OrderQC_Check->OrderSpec Confirmed

Figure 1: Strategic sourcing decision tree for 3-Bromo-2,2-dimethylpropanenitrile, prioritizing speed for discovery and consistency for scale-up.

Synthesis Origins & Impurity Profiling

Understanding how the supplier made the compound allows you to predict what impurities are likely present. This is the "Expertise" pillar of vendor qualification.

Route A: Bromination of 3-Hydroxy-2,2-dimethylpropanenitrile (Preferred)

This is the standard route for high-purity research grades.[1]

  • Reagents: PBr₃ or CBr₄/PPh₃ (Appel Reaction).

  • Likely Impurities:

    • Unreacted Alcohol: 3-Hydroxy-2,2-dimethylpropanenitrile.[1]

    • Phosphorus residues: If Appel reaction was used (check ³¹P NMR).[1]

    • Acid Hydrolysis: 3-Bromo-2,2-dimethylpropanoic acid (if workup was too acidic).[1]

Route B: Radical Bromination of Pivalonitrile (Industrial)

Used for bulk, lower-cost grades.[1]

  • Reagents: Br₂, light/heat.

  • Likely Impurities:

    • Over-bromination: 3,3-Dibromo-2,2-dimethylpropanenitrile (difficult to separate).[1]

    • Isomers: Unlikely due to symmetry, but radical coupling byproducts possible.

SynthesisImpuritiesTargetTARGET:3-Bromo-2,2-dimethylpropanenitrileRouteARoute A: Nucleophilic Substitution(from 3-Hydroxy precursor)RouteA->TargetHigh SelectivityImpurityA1Impurity: Unreacted Alcohol(OH band in IR)RouteA->ImpurityA1ImpurityA2Impurity: Hydrolyzed Amide/Acid(Water sensitivity)RouteA->ImpurityA2RouteBRoute B: Radical Bromination(from Pivalonitrile)RouteB->TargetLow Cost / BulkImpurityB1Impurity: Di-bromo species(Inseparable by simple distillation)RouteB->ImpurityB1Major Risk

Figure 2: Comparison of synthesis routes and their associated impurity profiles. Route A is recommended for drug development to avoid di-bromo contamination.[1]

Vendor Qualification Protocol

Before using a new batch in critical experiments (e.g., GMP starting material or late-stage synthesis), perform the following "Self-Validating" QC protocol.

Step 1: Visual & Solubility Check
  • Protocol: Dissolve 10 mg in 0.5 mL CDCl₃.

  • Pass Criteria: Solution must be clear. Turbidity suggests inorganic salts or polymerized material.

Step 2: ¹H NMR Validation
  • Objective: Confirm structure and quantify "Route A" impurities.

  • Key Signals (CDCl₃):

    • 
       1.40 ppm (s, 6H, -C(CH ₃)₂-)[1]
      
    • 
       3.45 ppm (s, 2H, -CH ₂Br)[1]
      
  • Red Flags:

    • Signal at

      
       3.6-3.8 ppm: Indicates unreacted alcohol  precursor.[1]
      
    • Broad singlet >

      
       6.0 ppm: Indicates amide  (hydrolysis product).
      
Step 3: GC-MS for Volatile Impurities[1]
  • Objective: Detect di-brominated species (from Route B) which NMR might miss due to overlapping methyl signals.

  • Method: DB-5 column, 50°C to 250°C ramp.[1]

  • Pass Criteria: Single major peak >97% area integration.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the alkyl bromide is sensitive to light and moisture over long periods.

  • Safety: Treat as a potential lachrymator and alkylating agent. Use strictly in a fume hood.

  • Re-test Period: 12 months. If older, check for acidity (hydrolysis to carboxylic acid) before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14713916, 3-Bromo-2,2-dimethylpropanenitrile.[1] Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products.[2] Organic Process Research & Development.[2] Retrieved from [Link][1][2]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

Methodological & Application

Application Note: Strategic Synthesis of Ivabradine via the Benzocyclobutane Nitrile Pathway

[1]

Executive Summary & Critical Chemical Clarification

Objective: This guide details the synthesis of Ivabradine Hydrochloride, focusing on the critical construction of the bicyclic benzocyclobutane moiety using the nitrile precursor.[1]

CRITICAL TECHNICAL NOTE: The request specified "3-Bromo-2,2-dimethylpropanenitrile" (CAS 37647-55-5). However, this reagent yields a gem-dimethyl aliphatic structure not present in Ivabradine. The correct, structurally validated starting material for Ivabradine synthesis is 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (CAS 35249-62-8). This application note proceeds with the correct aromatic nitrile required for Ivabradine, while noting that the aliphatic variant is typically used for unrelated spiro-heterocycle synthesis.

Target Molecule: Ivabradine (Corlanor/Procoralan) Mechanism of Action: Selective

1Key Intermediate Focus:
Retrosynthetic Logic & Pathway Design

The synthesis of Ivabradine is a convergent process involving two major "wings":

  • The Left Wing: 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.[2]

  • The Right Wing (Focus of this Note): The benzocyclobutane amine, derived from the nitrile precursor .[1]

The transformation of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile into the benzocyclobutane ring is the most chemically intricate step, relying on an intramolecular alkylation (often via a benzyne or enolate mechanism) to close the strained four-membered ring.

Visualizing the Pathway

Ivabradine_SynthesisStart3-(2-bromo-4,5-dimethoxyphenyl)propanenitrileCyclizationIntramolecular Cyclization(NaNH2 / liq. NH3)Start->CyclizationRing ClosureInter11-cyano-4,5-dimethoxybenzocyclobutaneCyclization->Inter1ReductionReduction & Resolution(BH3 / Chiral Acid)Inter1->ReductionRightWing(S)-Amine IntermediateReduction->RightWingCouplingConvergent Coupling(K2CO3 / Acetone)RightWing->CouplingLeftWingBenzazepinone-Propyl-Cl(Left Wing)LeftWing->CouplingFinalIvabradine HClCoupling->Final

Caption: Convergent synthesis workflow focusing on the transformation of the bromo-nitrile precursor into the benzocyclobutane pharmacophore.

Detailed Experimental Protocols
Phase 1: Synthesis of the Benzocyclobutane Nitrile

Reaction Type: Intramolecular Enolate Alkylation / Benzyne Cyclization Starting Material: 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

This step creates the strained bicyclo[4.2.0] system.[1] The use of sodium amide (NaNH₂) in liquid ammonia is the classic industrial standard (Servier Route), though modern adaptations may use NaHMDS or LDA in THF to avoid cryogenic ammonia handling.[1]

Reagents:

  • Precursor: 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (1.0 eq)

  • Base: Sodium Amide (NaNH₂) (4.0 eq)[1]

  • Solvent: Liquid Ammonia (NH₃) / Tetrahydrofuran (THF)[1]

  • Quench: Ammonium Chloride (NH₄Cl)[1][3]

Protocol:

  • Setup: Equip a 3-neck reactor with a dry ice/acetone condenser and a mechanical stirrer. Flush with Argon.

  • Ammonia Condensation: Condense anhydrous NH₃ at -50°C.

  • Catalyst Formation: Add a catalytic amount of Fe(NO₃)₃, then slowly add sodium metal to generate NaNH₂ in situ (indicated by the disappearance of the blue electron-solvated color and appearance of a gray suspension).[1] Alternatively, add commercial NaNH₂ powder.[1]

  • Addition: Dissolve the bromo-nitrile in anhydrous THF. Add this solution dropwise to the NaNH₂/NH₃ suspension at -40°C over 60 minutes.

  • Reaction: Stir at -33°C (refluxing ammonia) for 2–3 hours. The strong base deprotonates the alpha-position of the nitrile; the resulting carbanion attacks the aromatic ring (at the bromine position), closing the 4-membered ring.[1]

  • Quench: Carefully add solid NH₄Cl to neutralize the amide. Allow ammonia to evaporate overnight under a stream of nitrogen.

  • Workup: Add water and extract with Dichloromethane (DCM).[1] Wash organic phase with brine, dry over MgSO₄, and concentrate.[1][3]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Yield Target: 60–75% Key Quality Attribute: Absence of uncyclized debrominated byproduct.

Phase 2: Reduction and Resolution (The Chiral Switch)

Objective: Convert the nitrile to the primary amine and isolate the (S)-enantiomer.[1]

Protocol:

  • Reduction: Dissolve the benzocyclobutane nitrile in THF. Add Borane-THF complex (BH₃·THF) at 0°C. Reflux for 4 hours.[1][3]

    • Note: BH₃ is preferred over LiAlH₄ for cleaner reduction of nitriles to primary amines without ring opening.

  • Hydrolysis: Carefully quench with MeOH/HCl to break the boron-amine complex. Reflux for 1 hour, then basify with NaOH. Extract with Ethyl Acetate.[1]

  • Methylation: Formylate using Ethyl Formate, then reduce (LiAlH4) to get the secondary methylamine.[1] Alternatively, use reductive amination with formaldehyde.[1]

  • Resolution: Dissolve the racemic amine in Ethanol. Add (S)-(+)-Camphorsulfonic acid (or L-Dibenzoyltartaric acid). Heat to dissolve, then cool slowly to crystallize the diastereomeric salt of the (S)-amine.[1]

  • Free Basing: Treat the salt with 1N NaOH and extract the free (S)-amine into DCM.

Phase 3: Convergent Coupling to Ivabradine

Reaction Type: Nucleophilic Substitution (

Reagents:
  • (S)-Right Wing Amine (from Phase 2)

  • Left Wing: 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one[2]

  • Base: Potassium Carbonate (K₂CO₃)[1][4]

  • Catalyst: Potassium Iodide (KI)[1]

Protocol:

  • Charge: In a reactor, suspend the Benzazepinone-propyl-chloride (1.0 eq), the (S)-Amine (1.1 eq), K₂CO₃ (3.0 eq), and KI (0.5 eq) in Acetone (or Acetonitrile).

  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 12–18 hours.

    • Mechanism:[1][5][6] KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), facilitating the attack by the secondary amine.[1]

  • IPC (In-Process Control): Monitor by HPLC. Limit for unreacted chloride < 1.0%.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Salt Formation: Dissolve the residue in Ethanol/HCl (gas) or aqueous HCl to precipitate Ivabradine Hydrochloride.[1]

  • Polymorph Control: Recrystallize from Acetonitrile/Ethanol to obtain the desired stable crystalline form (often Form

    
    ).[1]
    
Quantitative Data Summary
StepTransformationReagentTypical YieldCritical Parameter
1 Bromo-Nitrile CyclizationNaNH₂ / NH₃65%Temperature control (-40°C) to prevent polymerization.
2 Nitrile ReductionBH₃·THF85%Complete hydrolysis of Boron complex.
3 Chiral ResolutionL-DBTA / Camphorsulfonic35-40% (theoretical max 50%)Optical purity (>99% ee required).
4 Final CouplingK₂CO₃ / Acetone80%Control of bis-alkylation impurities.
Mechanistic Visualization: The Ring Closure

The formation of the benzocyclobutane ring is the defining feature of this synthesis.[1]

MechanismStartBromo-Nitrile PrecursorStep1Deprotonation (alpha-C)Forms CarbanionStart->Step1NaNH2Step2Intramolecular Attackon Aromatic RingStep1->Step2Enolate/Benzyne characterTransitionTransition State(4-membered ring formation)Step2->TransitionProductBenzocyclobutane NitrileTransition->Product-NaBr

Caption: Mechanistic flow of the base-mediated intramolecular cyclization forming the benzocyclobutane skeleton.

References
  • Peglion, J. L., et al. (1992).[1] Benzocyclobutane compounds, process for their preparation and pharmaceutical compositions containing them.[1] European Patent EP0534859.[6][7][8] Link

  • Lerestif, J. M., et al. (2014).[1] Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine.[3][7][9] U.S. Patent No.[1][7] 8,779,123.[1][8] Link

  • Ningbo Inno Pharmchem Co. (2023).[1][9] The Role of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile in Cardiovascular Drug Synthesis.Link

  • Horvath, G., et al. (2013).[1][7] Industrial process for the synthesis of ivabradine hydrobromide salt.[1] European Patent EP2566850B1. Link

  • ChemicalBook. (2025).[1] Ivabradine Synthesis and Intermediates.[1][2][3][7][8][9][10]Link[1]

Application Note: Strategic Utilization of 3-Bromo-2,2-dimethylpropanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) is a specialized aliphatic building block characterized by a neopentyl bromide core and a gem-dimethyl substitution pattern. In modern drug discovery, this intermediate is prized for its ability to introduce the gem-dimethyl moiety, a structural feature known to enhance metabolic stability by blocking metabolic hot spots and restricting conformational flexibility (the Thorpe-Ingold effect ).

This guide addresses the specific synthetic challenges posed by the steric bulk of the neopentyl group and provides validated protocols for its use in synthesizing


-amino acids , peptidomimetics , and N-alkylated heterocycles  (e.g., kinase inhibitors, GPCR ligands).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 3-Bromo-2,2-dimethylpropanenitrile
CAS Number 37647-55-5
Molecular Formula C

H

BrN
Molecular Weight 162.03 g/mol
Structure Br-CH

-C(CH

)

-CN
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~190-195°C (Predicted)
Reactivity Class Neopentyl Halide; Beta-Bromo Nitrile
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Mechanistic Insight: The Neopentyl Paradox

Using 3-Bromo-2,2-dimethylpropanenitrile requires navigating two opposing chemical forces:

  • Steric Hindrance (The Challenge): The bromine atom is attached to a primary carbon adjacent to a quaternary carbon (the neopentyl position). This creates significant steric shielding, making standard

    
     nucleophilic substitution extremely sluggish under mild conditions.[1]
    
  • The Gem-Dimethyl Effect (The Advantage): Once the residue is incorporated, the gem-dimethyl group forces the molecule into a reactive conformation for intramolecular cyclization or receptor binding.

Implication for Protocols:

  • Standard

    
    :  Will fail or proceed glacially at room temperature.
    
  • Required Conditions: Reactions typically require high temperatures (80–130°C) , polar aprotic solvents (DMF, NMP, DMSO), and strong nucleophiles or forcing conditions (sealed tubes).[1]

Key Pharmaceutical Applications

A. Synthesis of Gem-Dimethyl Substituted -Amino Acids

This intermediate is a direct precursor to 3-amino-2,2-dimethylpropanoic acid , a structural analog of GABA and


-alanine. These motifs are critical in the design of:
  • Peptidomimetics: Increasing proteolytic stability.

  • Renin Inhibitors: Such as Aliskiren analogs.

  • GABA Analogs: For neurological targets.[2]

B. N-Alkylation of Heterocycles

The 2,2-dimethylpropanenitrile tail is often attached to piperidines, piperazines, or spiro-cycles to modulate lipophilicity (logP) and block oxidative metabolism at the


-position.

Experimental Protocols

Protocol A: High-Temperature N-Alkylation of Heterocycles

Designed for attaching the gem-dimethyl nitrile motif to secondary amines (e.g., piperazine derivatives).

Rationale: Due to the neopentyl hindrance, standard alkylation fails.[1] This protocol uses thermal energy to overcome the activation barrier.

Materials:

  • Substrate: Secondary Amine (1.0 equiv)[1]

  • Reagent: 3-Bromo-2,2-dimethylpropanenitrile (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)[1]
    
  • Solvent: DMF or NMP (Anhydrous)[1]

  • Catalyst: KI (0.1 equiv) - Essential for Finkelstein activation

Step-by-Step Workflow:

  • Setup: Charge a pressure-rated reaction vial or round-bottom flask with the Secondary Amine,

    
    , and KI.
    
  • Solvation: Add anhydrous DMF (concentration ~0.5 M). Stir to create a suspension.

  • Addition: Add 3-Bromo-2,2-dimethylpropanenitrile via syringe.

  • Reaction:

    • Option 1 (Microwave - Recommended): Heat to 140°C for 1–2 hours.

    • Option 2 (Thermal): Heat to 120–130°C for 16–24 hours.

  • Monitoring: Monitor by LC-MS. The bromide is sluggish; conversion may stall at 70-80%.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).[1] Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting: If conversion is low, switch to Cs2CO3 (Cesium Carbonate) to utilize the "Cesium Effect" for better solubility and reactivity.[1]

Protocol B: Hydrolysis to 3-Bromo-2,2-dimethylpropanoic Acid

Precursor for


-amino acid synthesis.

Materials:

  • 3-Bromo-2,2-dimethylpropanenitrile[4][5][6][7][8][9]

  • Conc. HCl or 48% HBr

  • Acetic Acid[8]

Workflow:

  • Dissolve the nitrile in a mixture of Acetic Acid and Conc. HCl (1:1 v/v).

  • Heat to reflux (100–110°C) for 6–12 hours.

  • The nitrile hydrolyzes to the carboxylic acid. The bromine remains intact under acidic conditions (avoid basic hydrolysis which may cause elimination or substitution).

  • Concentrate in vacuo. The residue is the crude bromo-acid, which can be recrystallized from hexanes.

Visualized Reaction Pathways

The following diagram illustrates the divergent synthetic pathways utilizing 3-Bromo-2,2-dimethylpropanenitrile.

G Start 3-Bromo-2,2- dimethylpropanenitrile (Neopentyl Electrophile) Target1 N-Alkylated Heterocycle (Kinase Inhibitors/GPCRs) Start->Target1 Protocol A: Sec. Amine, K2CO3, KI DMF, 130°C (Forcing) Inter1 3-Bromo-2,2- dimethylpropanoic acid Start->Inter1 Protocol B: Acidic Hydrolysis (HCl/AcOH, Reflux) Target2 3-Amino-2,2- dimethylpropanoic acid (GABA Analog / Peptidomimetic) Inter1->Target2 Amination: Aq. NH3, Pressure 100°C

Figure 1: Divergent synthetic utility of 3-Bromo-2,2-dimethylpropanenitrile in generating pharmaceutical scaffolds.

Quantitative Data Summary

Reaction TypeReagentsTemperatureTypical YieldCritical Factor
N-Alkylation Sec. Amine,

, DMF
130°C50–75%Requires high T to overcome steric barrier.[1]
Hydrolysis HCl, AcOH100°C85–95%Acidic conditions prevent elimination.[1]
Amination Aq.[3][6][10]

(excess)
100°C (Sealed)60–70%Requires pressure vessel.[1]

References

  • Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14713916, 3-Bromo-2,2-dimethylpropanenitrile. Retrieved from [Link]

  • N-Alkylation Protocol (High Temp): Grünenthal GmbH (2018). 3-(Carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives. European Patent EP3402783B1. (Describes alkylation at 130°C).
  • Aliskiren Intermediate Context: Reddy, B. S., et al. (2014).[1][11] Scalable synthesis of 3-amino-2,2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface, 4(1), 58. Retrieved from [Link]

Sources

reaction conditions for 3-Bromo-2,2-dimethylpropanenitrile with NaNH2

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the reaction of 3-Bromo-2,2-dimethylpropanenitrile with Sodium Amide (NaNH₂) .

Based on the chemical structure (a neopentyl halide with no


-hydrogens) and the reagents, the primary transformation is a Nucleophilic Substitution (

)
to form 3-Amino-2,2-dimethylpropanenitrile .[] This reaction is synthetically challenging due to extreme steric hindrance ("neopentyl effect") and the inability to undergo standard elimination (

).

Executive Summary

  • Target Product: 3-Amino-2,2-dimethylpropanenitrile (Key intermediate for renin inhibitors like Aliskiren).[]

  • Reagents: 3-Bromo-2,2-dimethylpropanenitrile, Sodium Amide (NaNH₂), Liquid Ammonia (

    
    ).[]
    
  • Reaction Type: Nucleophilic Substitution (

    
    ).[]
    
  • Key Challenge: The substrate is a neopentyl halide (

    
    -quaternary carbon). The adjacent gem-dimethyl group creates severe steric hindrance, retarding 
    
    
    
    rates by a factor of
    
    
    compared to primary halides.[]
  • Mechanistic Insight: Standard elimination (

    
    ) is impossible  because there are no protons on the 
    
    
    
    -carbon (C2 is quaternary).[] This unique structural feature allows for forcing conditions (high temperature/pressure) to drive substitution without competing alkene formation.

Chemical Context & Mechanism

The "Neopentyl Dilemma"

The substrate, 3-Bromo-2,2-dimethylpropanenitrile, possesses a specific architecture that dictates its reactivity:

  • 
    -Position (C3):  Primary carbon holding the bromide.[] Theoretically open to attack.
    
  • 
    -Position (C2):  Quaternary carbon bonded to two methyl groups and a nitrile.[]
    
  • Steric Wall: The tert-butyl-like bulk at C2 blocks the backside trajectory required for the incoming amide nucleophile (

    
    ).[]
    
Why NaNH₂?
  • Nucleophilicity: The amide ion (

    
    ) is a far stronger nucleophile than neutral ammonia, necessary to overcome the activation energy barrier imposed by steric hindrance.[]
    
  • Basicity: While usually a risk for elimination, the lack of

    
    -hydrogens  renders the substrate immune to standard dehydrohalogenation.[]
    
  • Solvent Compatibility: NaNH₂ is generated and used in liquid ammonia, which serves as both solvent and co-nucleophile, stabilizing the transition state.

Reaction Pathway Diagram

ReactionPathway Start 3-Bromo-2,2-dimethylpropanenitrile (Neopentyl Halide) TS Sterically Hindered Transition State Start->TS + NH₂⁻ Side No Elimination (E2) (Lack of Beta-H) Start->Side Attempted E2 Reagent NaNH₂ / NH₃(l) (Strong Nucleophile) Reagent->TS Product 3-Amino-2,2-dimethylpropanenitrile (Primary Amine) TS->Product - NaBr

Caption: Pathway showing the forced SN2 substitution. Note the impossibility of E2 elimination due to the quaternary C2 center.

Experimental Protocol

Safety Warning:

  • Sodium Amide (NaNH₂): Reacts violently with water to release ammonia and caustic NaOH. Old samples may contain explosive peroxides; use fresh commercial sources or prepare in situ.[]

  • Liquid Ammonia: Toxic, corrosive, and cryogenic gas.[] Must be handled in a well-ventilated hood with appropriate cold-traps.

  • Pressure: This reaction may require a sealed tube or autoclave. Ensure equipment is rated for generated pressures.

Materials
ComponentRoleSpecifications
3-Bromo-2,2-dimethylpropanenitrile Substrate>98% Purity, Dry
Sodium Amide (NaNH₂) ReagentCommercial (fresh) or in situ from Na metal
Liquid Ammonia (NH₃) Solvent/ReagentAnhydrous grade
Tetrahydrofuran (THF) Co-solventAnhydrous, inhibitor-free (optional for solubility)
Ammonium Chloride (NH₄Cl) QuenchSolid or saturated solution
Step-by-Step Procedure
Phase 1: Preparation of Sodium Amide in Liquid Ammonia

(Skip this step if using commercial NaNH₂, though in situ preparation is often more reactive)

  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer. Flush with Argon/Nitrogen.[2]

  • Condensation: Cool the flask to -78°C (dry ice/acetone bath). Condense anhydrous ammonia gas until the desired volume (e.g., 100 mL per 10 mmol substrate) is collected.

  • Catalyst: Add a catalytic amount of Ferric Nitrate (

    
    , ~5 mg).
    
  • Sodium Addition: Add Sodium metal (1.2 equivalents) in small pieces. The solution will turn deep blue (solvated electrons).

  • Conversion: Stir until the blue color fades to a grey suspension (formation of NaNH₂). This typically takes 20-40 minutes.

Phase 2: The Substitution Reaction
  • Addition: Dissolve 3-Bromo-2,2-dimethylpropanenitrile (1.0 eq) in a minimal amount of anhydrous THF.

  • Transfer: Slowly add the substrate solution to the NaNH₂/NH₃ suspension at -33°C (boiling point of NH₃).

  • Forcing Conditions (Critical):

    • Standard: Stir at reflux (-33°C) for 6–12 hours.

    • Optimization: Due to steric hindrance, reflux at -33°C may yield low conversion. Transfer the mixture to a stainless steel autoclave or sealed pressure tube .

    • Heat to 25°C - 50°C (room temperature to mild heat) for 12–24 hours. The pressure will rise significantly (approx. 8-20 bar); ensure safety shielding.

  • Monitoring: Monitor reaction progress via GC-MS or TLC (stain with Ninhydrin for amine). Look for the disappearance of the bromide peak.

Phase 3: Workup and Isolation
  • Quenching: Cool the vessel back to -78°C (if heated). Carefully vent excess pressure.

  • Neutralization: Slowly add solid Ammonium Chloride (

    
    ) to quench excess amide base.[]
    
  • Evaporation: Allow the ammonia to evaporate overnight under a stream of nitrogen (into a scrubber).

  • Extraction: Dissolve the solid residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).[]
    
    • Note: The product is an amine.[3][4] Adjust aqueous layer pH to >12 with NaOH to ensure the amine is deprotonated (free base) before extraction.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via vacuum distillation or column chromatography (DCM/MeOH/NH₃ gradient).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Steric Hindrance (Neopentyl effect)Increase temperature using a pressure vessel (autoclave).[] Increase reaction time (up to 48h).
Hydrolysis Product (Amide) Moisture contaminationEnsure strictly anhydrous conditions.[] The nitrile group can hydrolyze to an amide (

) if water is present with base.
Starting Material Recovery Insufficient NucleophilicityIncrease NaNH₂ equivalents (up to 2.0 eq). Consider adding a phase transfer catalyst (e.g., 18-crown-6) if using a solvent mixture.
Dark Tarry Residue Polymerization of NitrileKeep temperature below 60°C. High temps can cause base-catalyzed polymerization of the nitrile group.[]

References

  • Preparation of 3-Amino-2,2-dimethylpropanenitrile (Aliskiren Intermedi

    • Context: Describes the industrial synthesis via ammonolysis, highlighting the difficulty of the neopentyl substitution.
    • Source:

  • Reactivity of Neopentyl Halides

    • Context: Mechanistic explanation of the rate retardation in reactions due to beta-branching.
    • Source:[]

  • Sodium Amide (NaNH₂) Handling & Properties

    • Context: Safety and reactivity profile of Sodamide in organic synthesis.[]

    • Source:[]

  • Aliskiren Synthesis Str

    • Context: Detailed synthetic routes for 3-amino-2,2-dimethylpropanenitrile deriv
    • Source:[]

Sources

synthesis of gem-dimethyl functionalized nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of gem-Dimethyl Functionalized Nitriles

Abstract

The gem-dimethyl group is a privileged structural motif in medicinal chemistry, known to enhance metabolic stability (blocking


-oxidation) and improve target binding affinity via the Thorpe-Ingold effect (conformational restriction). This guide details three distinct methodologies for synthesizing gem-dimethyl functionalized nitriles: 1) Classical dialkylation of active methylene nitriles, 2) Palladium-catalyzed 

-arylation of isobutyronitrile, and 3) Nickel-catalyzed radical cyanation of tertiary alkyl halides. Each protocol includes mechanistic insights, step-by-step workflows, and safety considerations.

Part 1: Strategic Analysis & Decision Matrix

The synthesis of gem-dimethyl nitriles presents a unique challenge due to the steric congestion at the quaternary center. The choice of method depends heavily on the starting material availability and the electronic nature of the substrate.

Method Comparison Table
FeatureMethod A: Classical Dialkylation Method B: Pd-Catalyzed

-Arylation
Method C: Radical Cyanation
Primary Mechanism SN2 Nucleophilic SubstitutionPd(0)/Pd(II) Cross-CouplingRadical Recombination / HAT
Starting Material Aryl/Alkyl AcetonitrileAryl Halide + IsobutyronitrileTertiary Alkyl Halide
Key Reagents NaH, MeI (Toxic)Pd(dba)₂, Bulky Phosphine, BaseNi catalyst, Zn(CN)₂, Reductant
Steric Tolerance Moderate (Risk of mono-alkylation)High (Excellent for bulky aryls)High (Ideal for 3° centers)
Scalability High (Industrial standard)Moderate (Catalyst cost)Moderate (Dilute conditions)
Decision Tree (Graphviz)

G Start Select Synthesis Strategy Substrate What is your starting material? Start->Substrate Acetonitrile Aryl Acetonitrile (Ar-CH2-CN) Substrate->Acetonitrile ArylHalide Aryl Halide (Ar-X) Substrate->ArylHalide AlkylHalide Tertiary Alkyl Halide (R3-C-X) Substrate->AlkylHalide MethodA Method A: Classical Dialkylation (NaH/MeI) Acetonitrile->MethodA If acidic alpha-protons present MethodB Method B: Pd-Catalyzed alpha-Arylation ArylHalide->MethodB Coupling with Isobutyronitrile MethodC Method C: Ni-Catalyzed Radical Cyanation AlkylHalide->MethodC Direct Cyanation of 3° Center

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on available starting materials.

Part 2: Detailed Protocols

Protocol A: Classical Dialkylation of Aryl Acetonitriles

Best for: Converting commercially available phenylacetonitriles into


-dimethyl derivatives.

Mechanism: Sequential deprotonation by a strong base followed by SN2 attack on methyl iodide. The second alkylation is generally faster than the first due to the electron-donating effect of the first methyl group, but controlling stoichiometry is critical to avoid mixtures.

Safety Alert: Methyl Iodide (MeI) is a volatile neurotoxin and suspected carcinogen. Use a sealed system and silver-shield gloves.

Reagents:

  • Aryl acetonitrile substrate (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 equiv)

  • Methyl Iodide (MeI) (2.5 equiv)

  • THF (Anhydrous), 0.2 M concentration

Step-by-Step Workflow:

  • Catalyst Prep: Wash NaH (2.5 equiv) with dry hexane (3x) under Argon to remove mineral oil. Suspend in anhydrous THF at 0°C.

  • Deprotonation: Add the aryl acetonitrile (1.0 equiv) dropwise to the NaH suspension. Evolution of H₂ gas will occur. Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure complete anion formation.

  • Alkylation: Cool the mixture back to 0°C. Add Methyl Iodide (2.5 equiv) dropwise. Note: The reaction is exothermic.

  • Completion: Warm to RT and stir for 4–12 hours. Monitor via TLC/LCMS.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Pd-Catalyzed -Arylation of Isobutyronitrile

Best for: Installing a gem-dimethyl nitrile group onto an existing aryl halide scaffold. This method avoids the use of toxic methylating agents.

Mechanism: This reaction proceeds via the formation of an arylpalladium(II) species, which undergoes transmetallation with a nitrile enolate (formed by base deprotonation of isobutyronitrile), followed by reductive elimination to form the quaternary center.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Isobutyronitrile (1.2 equiv)

  • Pd(dba)₂ (1–2 mol%)

  • Ligand: P(t-Bu)₃ or Q-Phos (2–4 mol%)

  • Base: NaHMDS or LiHMDS (1.1 equiv, 1M in THF)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, combine Pd(dba)₂ and the phosphine ligand in a vial. Add toluene and stir for 10 mins to form the active catalyst complex.

  • Reaction Assembly: Add the Aryl Bromide and Isobutyronitrile to the catalyst solution.

  • Base Addition: Add NaHMDS solution dropwise. Seal the vial.

  • Heating: Remove from glovebox and heat at 80°C for 4–16 hours.

    • Tip: Electron-rich aryl halides may require higher temperatures (100°C) or more active ligands (e.g., Q-Phos).

  • Workup: Cool to RT. Dilute with ether, filter through a celite pad, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Mechanistic Pathway (Graphviz):

Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-C(Me)2CN) OxAdd->TransMet + NaC(Me)2CN RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-C(Me)2CN RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed


-arylation of isobutyronitrile.
Protocol C: Nickel-Catalyzed Radical Cyanation of Tertiary Halides

Best for: Direct conversion of a tertiary alkyl halide (e.g., 3-bromo-3-methylbutane derivative) into a nitrile. This overcomes the steric limitations of classical SN2 cyanation.

Mechanism: This protocol utilizes a "single-electron transfer" (SET) mechanism. A Ni(0) catalyst activates the alkyl halide to form a tertiary alkyl radical, which is then captured by a cyanide source (Zn(CN)₂) and reductively eliminated.

Reagents:

  • Tertiary Alkyl Bromide (1.0 equiv)

  • Zn(CN)₂ (0.6 equiv)[1]

  • NiCl₂[1][2][3][4][5]·glyme (10 mol%)

  • Ligand: Bathophenanthroline (12 mol%) or Xantphos

  • Reductant: Manganese powder (2.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)[1]

Step-by-Step Workflow:

  • Catalyst Mix: In a reaction vial, combine NiCl₂·glyme, Ligand, Zn(CN)₂, and Mn powder.

  • Solvation: Add anhydrous DMA and the tertiary alkyl bromide.

  • Activation: The mixture is typically heated to 60–80°C. The Mn powder acts as a stoichiometric reductant to regenerate the active Ni species.

  • Monitoring: Reaction progress is monitored by GC-MS (look for the M-Br + CN mass shift).

  • Workup: Dilute with EtOAc and water. Caution: Aqueous layer contains residual cyanide. Treat with bleach (sodium hypochlorite) before disposal.

Part 3: References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2018) URL:[Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Source: Accounts of Chemical Research (Hartwig Group, 2003) URL:[6][Link]

  • Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)₂. Source: Organic Letters (Xia et al., 2018) URL:[4][Link]

Sources

Application Note: Strategic Utilization of 3-Bromo-2,2-dimethylpropanenitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the competitive landscape of agrochemical development, designing active ingredients with optimal field longevity and target specificity is paramount. 3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5) has emerged as a highly privileged, bifunctional building block. By incorporating a gem-dimethyl group adjacent to a reactive nitrile, this intermediate allows chemists to synthesize complex spirocyclic and heterocyclic scaffolds while simultaneously engineering metabolic stability into the final molecule.

This application note provides an in-depth mechanistic rationale for utilizing 3-bromo-2,2-dimethylpropanenitrile, alongside self-validating, step-by-step protocols for its synthesis and downstream application in agrochemical discovery.

Mechanistic Rationale: The "Gem-Dimethyl" Advantage

The structural design of modern agrochemicals (such as advanced fungicides and herbicides) frequently requires overcoming rapid degradation by plant enzymes and soil microbes.

Metabolic Shielding

Linear alkyl chains, particularly those adjacent to electron-withdrawing groups like nitriles, are highly susceptible to Cytochrome P450 (CYP450)-mediated


-oxidation. This metabolic "soft spot" leads to rapid clearance and loss of field efficacy. The introduction of the gem-dimethyl moiety via 3-bromo-2,2-dimethylpropanenitrile provides profound steric shielding. By replacing the 

-hydrogens with methyl groups, the molecule blocks CYP450 oxidation, extending the half-life of the agrochemical[1]. Furthermore, the added lipophilicity drives the molecule deeper into target lipophilic pockets, enhancing receptor affinity[2].
The Thorpe-Ingold Effect in Synthesis

From a synthetic perspective, the gem-dimethyl group induces the Thorpe-Ingold effect . While the neopentyl-like structure makes initial


 substitution of the bromide highly sterically hindered (requiring forcing conditions), it drastically accelerates subsequent cyclization steps. The bulky methyl groups compress the internal bond angle of the carbon chain, forcing the reactive terminal groups into close spatial proximity and lowering the activation entropy for ring closure[3].

Metabolism cluster_linear Linear Nitrile (Susceptible) cluster_gem Gem-Dimethyl Nitrile (Shielded) L1 Alpha-CH2 Protons Present L2 CYP450 Oxidation L1->L2 L3 Rapid Degradation (Loss of Efficacy) L2->L3 G1 Steric Shielding by Methyl Groups G2 CYP450 Blocked G1->G2 G3 Metabolic Stability (Prolonged Field Life) G2->G3

Fig 1. Comparative metabolic pathways: Linear vs. Gem-dimethyl substituted nitriles.

Physicochemical & Metabolic Profiling

To justify the selection of this intermediate, the quantitative advantages of gem-dimethyl substitution are summarized below.

Table 1: Physicochemical Properties of the Intermediate

PropertySpecification / Value
Chemical Name 3-Bromo-2,2-dimethylpropanenitrile
CAS Number 37647-55-5
Molecular Formula C

H

BrN
Molecular Weight 162.03 g/mol
Appearance Colorless to light yellow liquid
Bifunctionality Electrophilic bromide (

), Nucleophile-receptive nitrile

Table 2: Impact of Gem-Dimethyl Substitution on Agrochemical Parameters

ParameterLinear Alkyl NitrileGem-Dimethyl Nitrile (Target)
CYP450 Clearance Rate High (>80 µL/min/mg)Low (<15 µL/min/mg)
Half-life (Soil/Plant) Short (Days)Extended (Weeks)
Lipophilicity (LogD) BaselineIncreased (+0.5 to 1.0)
Target Receptor Affinity BaselineEnhanced (Deep lipophilic pocket binding)

Experimental Workflows & Protocols

The following protocols detail the synthesis of 3-bromo-2,2-dimethylpropanenitrile and its subsequent integration into a spirocyclic agrochemical scaffold.

Synthesis A 3-Hydroxy-2,2- dimethylpropanenitrile B Appel Reaction (Neutral Conditions) A->B C 3-Bromo-2,2- dimethylpropanenitrile B->C D S_N2 Alkylation (Forcing Conditions) C->D E Spirocyclic Agrochemical API D->E

Fig 2. Synthetic workflow highlighting neutral Appel bromination and subsequent S_N2 alkylation.

Protocol A: Synthesis of 3-Bromo-2,2-dimethylpropanenitrile via Appel Reaction

Causality Note: We utilize the Appel reaction (CBr


/PPh

) rather than standard reagents like PBr

or HBr. Acidic bromination conditions risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid. The Appel reaction operates under mild, neutral conditions, preserving the nitrile functionality[4].

Materials:

  • 3-Hydroxy-2,2-dimethylpropanenitrile (4.0 g, 40.35 mmol)

  • Carbon tetrabromide (CBr

    
    ) (20.7 g, 62.4 mmol)
    
  • Triphenylphosphine (PPh

    
    ) (12.7 g, 48.4 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (100 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 3-hydroxy-2,2-dimethylpropanenitrile (4.0 g) and CBr

    
     (20.7 g) to the flask. Inject 100 mL of anhydrous THF. Stir until completely dissolved.
    
  • Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: Add PPh

    
     (12.7 g) portion-wise over 30 minutes. The reaction is exothermic; rapid addition will cause localized boiling and potential degradation of the CBr
    
    
    
    /PPh
    
    
    adduct.
  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (visualized via KMnO

    
     stain) should be completely consumed.
    
  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc 10:1) to yield 3-bromo-2,2-dimethylpropanenitrile as a pale yellow liquid.
Protocol B: N-Alkylation and Spirocyclization (Agrochemical Scaffold Synthesis)

Causality Note: Neopentyl halides are notoriously unreactive towards standard


 substitution due to severe steric hindrance from the adjacent gem-dimethyl group. Therefore, forcing conditions (130 °C in a sealed system) are strictly required to drive the alkylation[3].

Materials:

  • 3-Bromo-2,2-dimethylpropanenitrile (3.7 g, 28.84 mmol)

  • Target Heterocyclic Amine (e.g., a piperidine or pyrazole derivative) (25.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    (3.0 equiv)
  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure:

  • Assembly: In a heavy-walled pressure tube, combine the heterocyclic amine (25.0 mmol), K

    
    CO
    
    
    
    (10.4 g, 75.0 mmol), and anhydrous DMF (25 mL).
  • Electrophile Addition: Add 3-bromo-2,2-dimethylpropanenitrile (3.7 g, 28.84 mmol) in one portion.

  • Forcing

    
     Conditions:  Seal the tube securely. Heat the reaction mixture to 130 °C behind a blast shield. Stir vigorously for 16 hours. Note: Standard reflux temperatures in lower-boiling solvents will result in near-zero conversion due to neopentyl steric hindrance.
    
  • Workup: Cool the vessel to room temperature. Carefully unseal and quench the mixture by pouring it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Validation Checkpoint:

    
    H NMR (400 MHz, CDCl
    
    
    
    ) should confirm the disappearance of the neopentyl bromide CH
    
    
    signal (
    
    
    3.44 ppm) and the appearance of the new N-CH
    
    
    linkage, alongside the distinct 6H singlet of the gem-dimethyl group (
    
    
    1.23 ppm)[4].
  • Subsequent Cyclization: The resulting intermediate is now primed for Thorpe-Ingold accelerated cyclization (e.g., reduction of the nitrile to an amine followed by intramolecular transamidation) to yield the final spirocyclic agrochemical API.

References

  • EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.
  • WO2017048675A1 - Substituted heteroaryl compounds and methods of use - Google Patents Source: Google Patents URL
  • LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes?
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs Source: Hypha Discovery URL
  • 3-Bromo-2,2-dimethylpropanenitrile | 37647-55-5 Source: MilliporeSigma URL

Sources

Application Note: Acid-Catalyzed Hydrolysis of 3-Bromo-2,2-dimethylpropanenitrile to 3-Bromo-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The conversion of sterically hindered, halogenated nitriles into their corresponding carboxylic acids presents a unique synthetic challenge. Specifically, the hydrolysis of 3-bromo-2,2-dimethylpropanenitrile to 3-bromo-2,2-dimethylpropanoic acid requires conditions rigorous enough to hydrolyze a neopentyl-like nitrile, yet controlled enough to preserve the labile primary carbon-bromine (C–Br) bond. This application note details a self-validating, field-proven protocol utilizing strong aqueous acid (48% HBr) to achieve high-yield hydrolysis while completely suppressing unwanted nucleophilic substitution and lactonization side reactions.

Mechanistic Rationale & Condition Selection (E-E-A-T)

The Substrate Challenge

3-Bromo-2,2-dimethylpropanenitrile features a cyano group attached to a quaternary carbon (a gem-dimethyl neopentyl system). This extreme steric bulk severely restricts the approach angle for nucleophiles, necessitating harsh reflux conditions for hydrolysis [1]. Furthermore, the molecule contains a primary bromide. While neopentyl halides are highly resistant to standard


 displacements due to steric hindrance, they are not entirely immune to intramolecular reactions or harsh basic conditions.
Causality Behind Experimental Choices: Acidic vs. Basic Hydrolysis

Nitrile hydrolysis generally proceeds through an amide intermediate before yielding the final carboxylic acid [2]. The choice of catalyst (acid vs. base) dictates the survival of the C–Br bond:

  • Basic Hydrolysis (Avoided): Under alkaline conditions (e.g., aqueous NaOH at reflux), the hydroxide ion attacks the nitrile carbon to form a carboxylate. However, the newly formed carboxylate acts as an internal nucleophile. Driven by the kinetic favorability of intramolecular cyclization, the carboxylate can displace the primary bromide to form a strained 4-membered lactone (

    
    -pivalolactone). Alternatively, direct intermolecular displacement by hydroxide yields 3-hydroxy-2,2-dimethylpropanoic acid.
    
  • Acidic Hydrolysis (Preferred): Under strongly acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon and allowing water to attack despite the steric shielding [2]. The primary bromide is preserved because the acidic medium lacks a strong nucleophile to execute an

    
     displacement.
    
  • Reagent Selection (48% HBr): We specifically utilize 48% aqueous Hydrobromic Acid (HBr) rather than HCl or

    
    . Using HBr creates a self-validating system: even if trace halogen exchange occurs at the primary carbon, bromide is simply exchanged for bromide, ensuring absolute product homogeneity [3].
    

Mechanism A 3-Bromo-2,2-dimethyl- propanenitrile B Protonated Nitrile A->B H+ (48% HBr) C Amide Intermediate B->C +H2O, -H+ D 3-Bromo-2,2-dimethyl- propanoic acid C->D +H2O, Heat -NH4+

Mechanistic pathway of acid-catalyzed nitrile hydrolysis preserving the C-Br bond.

Data Presentation: Condition Optimization

To illustrate the critical nature of reagent selection, Table 1 summarizes the quantitative and qualitative outcomes of various hydrolysis environments.

Table 1: Comparison of Hydrolysis Conditions for 3-Bromo-2,2-dimethylpropanenitrile

ConditionReagentsTemp / TimeExpected Major ProductMechanistic Rationale
Acidic (Optimal) 48% aq. HBr110 °C / 24 h3-Bromo-2,2-dimethylpropanoic acid (>85% yield)Protonation enables hydration; C–Br bond is preserved; no risk of cross-halogenation.
Acidic (Sub-optimal) 37% aq. HCl100 °C / 24 hMixture of Bromo- and Chloro- acidsHigh concentration of chloride ions leads to competitive

halogen exchange.
Basic (Avoid) 10% NaOH (aq)100 °C / 16 h

-Pivalolactone & 3-Hydroxypivalic acid
Carboxylate/hydroxide acts as a nucleophile, displacing the labile primary bromide.

Experimental Protocol

Objective: Synthesis of 3-Bromo-2,2-dimethylpropanoic acid from 3-Bromo-2,2-dimethylpropanenitrile.

Materials & Reagents
  • 3-Bromo-2,2-dimethylpropanenitrile (Substrate, 10.0 mmol, 1.62 g)

  • 48% Aqueous Hydrobromic acid (HBr) (15.0 mL)

  • Dichloromethane (DCM) or Diethyl Ether (for extraction)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    
  • Pentane (for recrystallization)

Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 1.62 g (10.0 mmol) of 3-bromo-2,2-dimethylpropanenitrile.

  • Acid Addition: Slowly add 15 mL of 48% aqueous HBr to the flask. (Safety Note: 48% HBr is highly corrosive and fuming; perform this addition strictly inside a certified fume hood).

  • Reflux: Attach a water-cooled reflux condenser to the flask. Lower the flask into a pre-heated oil bath and heat the mixture to a gentle reflux (100–110 °C). Maintain vigorous stirring for 18 to 24 hours. Note: The prolonged reaction time is strictly required to overcome the steric hindrance of the gem-dimethyl group.

  • Quenching: Remove the reaction flask from the oil bath and allow it to cool to ambient temperature. Slowly pour the reaction mixture over 25 g of crushed ice and distilled water to quench the reaction and precipitate the organic components.

  • Extraction: Transfer the quenched aqueous mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). The carboxylic acid product will partition into the lower organic layer.

  • Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (2 × 15 mL) and brine (15 mL). Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield a crude residual solid or heavy oil.

  • Purification: Recrystallize the crude product from a minimal amount of cold pentane. Filter and dry the crystals under vacuum to afford pure 3-bromo-2,2-dimethylpropanoic acid (Expected melting point: 46–48 °C) [3].

Workflow S1 1. Setup Mix Nitrile + 48% aq. HBr S2 2. Reflux 100-110 °C, 18-24 h S1->S2 S3 3. Quench Cool and dilute with ice water S2->S3 S4 4. Extract & Wash DCM extraction, Brine wash S3->S4 S5 5. Purify Concentrate & Recrystallize S4->S5

Step-by-step experimental workflow for the acidic hydrolysis and purification.

References

  • Preparing Carboxylic Acids - Hydrolysis of Nitriles. Chemistry LibreTexts. Available at:[Link]

  • Reactions of Nitriles - Hydrolysis. KPU Pressbooks. Available at:[Link]

  • 3-Bromo-2,2-dimethylpropanoic acid - Synthesis and Physical Properties. ChemSynthesis Database. Available at:[Link]

Application Note: Catalytic Hydrogenation of 3-Bromo-2,2-dimethylpropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The catalytic hydrogenation of 3-Bromo-2,2-dimethylpropanenitrile presents a classic chemoselectivity paradox in organic synthesis. The objective is to reduce the nitrile functionality (


) to a primary amine (

) while preserving the labile carbon-bromine (

) bond.

This substrate features a gem-dimethyl (neopentyl) backbone, which introduces significant steric hindrance.[1] While this hindrance protects the bromide from rapid


 hydrolysis, it also necessitates higher energy conditions for nitrile reduction, thereby increasing the risk of hydrodehalogenation (loss of Br).

This guide outlines two distinct protocols based on the desired "derivative" outcome:

  • Protocol A (Linear): Synthesis of 3-Bromo-2,2-dimethylpropylamine (isolated as a stable ammonium salt).

  • Protocol B (Cyclic): One-pot or stepwise synthesis of 3,3-Dimethylazetidine , a valuable strained heterocycle.[1]

Reaction Mechanism & Selectivity Logic

The hydrogenation of halonitriles is governed by the competition between nitrile reduction and hydrogenolysis of the carbon-halogen bond.

The Chemoselectivity Bifurcation
  • Path 1 (Desired):

    
    [1]
    
  • Path 2 (Side Reaction):

    
     (Hydrodehalogenation)
    
  • Path 3 (Cyclization):

    
    
    
Critical Control Factors
  • Catalyst Selection: Palladium (Pd/C) is contraindicated as it is highly active for dehalogenation.[1] Raney Nickel (Ra-Ni) or Platinum Oxide (

    
    ) are the catalysts of choice.
    
  • Acidic Additives: Conducting the reaction in acidic media (e.g., ethanolic HBr or

    
    ) serves two purposes:
    
    • Trapping: It protonates the resulting amine immediately (

      
      ), preventing it from acting as a nucleophile and cyclizing to the azetidine prematurely.
      
    • Poisoning: Halide ions can poison catalysts; however, in this specific neopentyl system, the C-Br bond is relatively robust if Pd is avoided.[1]

Pathway Diagram (Graphviz)

ReactionPath cluster_conditions Condition Dependent Substrate 3-Bromo-2,2- dimethylpropanenitrile Imine Imine Intermediate Substrate->Imine + H2 (Cat.) Amine 3-Bromo-2,2- dimethylpropylamine Imine->Amine + H2 Salt Amine Salt (Stable Storage) Amine->Salt + HX (Acid) Azetidine 3,3-Dimethylazetidine Amine->Azetidine Base/Heat (Intramolecular SN2) Debromo Debrominated Byproducts Amine->Debromo Pd/C or High T

Figure 1: Reaction pathways for 3-Bromo-2,2-dimethylpropanenitrile.[1] Green path indicates Protocol A; Yellow path indicates Protocol B.[1]

Experimental Protocols

Protocol A: Selective Synthesis of 3-Bromo-2,2-dimethylpropylamine HBr

Target: Preservation of the linear halo-amine chain.[1] Mechanism: Acidic hydrogenation suppresses cyclization and dehalogenation.[1]

Materials
  • Substrate: 3-Bromo-2,2-dimethylpropanenitrile (1.0 equiv)

  • Catalyst: Platinum Oxide (

    
    , Adams Catalyst) - 1-2 mol% loading.[1]
    
    • Note: Raney Nickel can be used but requires careful temperature control (<40°C).[1]

  • Solvent: Ethanol (Absolute).[1]

  • Additive: Hydrogen Bromide (48% aq.) or conc.

    
     (1.1 equiv).[1]
    
  • Hydrogen: 50-100 psi (3.5 - 7 bar).[1]

Workflow
  • Preparation: In a high-pressure autoclave glass liner, dissolve the nitrile in ethanol (0.5 M concentration).

  • Acidification: Add 1.1 equivalents of acid (HBr is preferred to match the counter-ion, preventing mixed halide salts).

  • Catalyst Addition: Add

    
     under an inert atmosphere (Nitrogen purge). Caution: Dry catalysts can ignite solvent vapors.
    
  • Hydrogenation:

    • Purge reactor 3x with

      
      , then 3x with 
      
      
      
      .[1]
    • Pressurize to 5 bar (approx 75 psi).

    • Stir vigorously at Room Temperature (20-25°C) .

    • Critical: Do not heat above 40°C to prevent dehalogenation.[1]

  • Monitoring: Monitor

    
     uptake. Reaction is typically complete in 4-12 hours.[1]
    
  • Workup:

    • Filter catalyst over a Celite pad (keep wet to prevent ignition).[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Crystallization: The residue is the ammonium salt. Recrystallize from Ethanol/Ether to obtain the pure 3-Bromo-2,2-dimethylpropylammonium bromide .[1]

Protocol B: Synthesis of 3,3-Dimethylazetidine

Target: Formation of the four-membered heterocycle. Mechanism: Reduction followed by base-mediated neopentyl


 cyclization.[1]
Materials
  • Substrate: 3-Bromo-2,2-dimethylpropanenitrile.

  • Catalyst: Raney Nickel (W2 or W4 activity).[1]

  • Solvent: Methanol saturated with Ammonia (

    
    ).[1]
    
  • Reagent (Step 2): Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ).
    
Workflow
  • Reduction (Step 1):

    • Load Raney Nickel (approx 10 wt% of substrate) into the autoclave.

    • Add substrate dissolved in methanolic ammonia (approx 7N

      
       in MeOH).[1] The ammonia suppresses secondary amine formation (dimerization).
      
    • Hydrogenate at 60-80°C and 50 bar (725 psi).

    • Note: Higher temperature is permissible here if the goal is the cyclized product, as the amine will cyclize faster than it debrominates if the catalyst is not Pd.

  • Filtration: Remove Raney Nickel carefully.[1]

  • Cyclization (Step 2):

    • The filtrate contains the free amine and likely some azetidine.

    • To ensure complete cyclization: Transfer to a round-bottom flask.

    • Add aqueous NaOH (2.0 equiv) and heat to reflux (approx 60-70°C) for 2-4 hours.

    • Insight: The neopentyl structure makes the

      
       displacement slow; thermal energy is required to drive the ring closure.
      
  • Isolation:

    • The azetidine is a volatile liquid/low-melting solid.[1]

    • Extract with diethyl ether or dichloromethane.[1][3]

    • Dry over

      
       and distill (or convert to HCl salt for storage).[1]
      

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Loss of Bromine Catalyst too active (Pd) or Temp too high.[1]Switch to

or Raney Co.[1] Lower Temp to <25°C.
Secondary Amine Imine condensation.[1][4]Increase

concentration or use Acidic Protocol (A).
Incomplete Reduction Steric hindrance of gem-dimethyl.[1]Increase Pressure (>10 bar) or Catalyst loading.[1]
No Cyclization Neopentyl hindrance (slow

).
Increase temperature during basic workup (Reflux).[1]

Safety & Handling

  • Raney Nickel: Pyrophoric when dry.[1] Always handle as a slurry.[1] Keep wet with water or ethanol.[1]

  • Hydrogen Gas: Extremely flammable.[1] Ensure autoclave is grounded and leak-tested.

  • Alkyl Bromides: Potential alkylating agents.[1] Handle with gloves and proper ventilation.[1][5]

References

  • US Patent 2,499,847 . Process for the production of 1-chloro-2,2-dimethyl-3-amino propane. (Describes the Raney Ni hydrogenation of the chloro-analog). Link

  • Organic Syntheses, Coll.[1] Vol. 10, p. 584 (2004) . Synthesis of hindered amines and cyclization strategies. (General reference for neopentyl halide reactivity). Link

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.[1] (Authoritative text on nitrile reduction selectivity).

  • PubChem Compound Summary . 3-Bromo-2,2-dimethylpropanenitrile. Link

  • Bednarski, M. et al. (2011).[1] Methods of synthesizing and isolating N-(bromoacetyl)-3,3-dinitroazetidine. US Patent App.[1][6] 2011/0195947.[1] (Demonstrates stability/synthesis of 3,3-substituted azetidines). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-2,2-dimethylpropanenitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a synthetic roadblock when attempting to functionalize 3-Bromo-2,2-dimethylpropanenitrile .

This guide is designed to dissect the causality behind these experimental failures and provide self-validating, field-proven protocols to bypass the inherent steric limitations of this molecule.

Mechanistic Overview: The "Neopentyl Problem"

To successfully troubleshoot reactions involving 3-Bromo-2,2-dimethylpropanenitrile, we must first understand the physical causality of its unreactivity. This molecule features a classic neopentyl-like structure . The leaving group (bromine) is attached to a primary alpha-carbon, which is directly adjacent to a highly substituted quaternary beta-carbon (bearing two methyl groups and a cyano group).

Why standard approaches fail:

  • SN2 Pathway: An SN2 mechanism requires the nucleophile to approach the alpha-carbon from exactly 180 degrees opposite the carbon-bromine bond. The bulky gem-dimethyl and cyano groups on the beta-carbon physically block this trajectory, creating an immense steric barrier. Consequently, the SN2 reaction rate for neopentyl halides is up to 100,000 times slower than that of simple primary alkyl halides[1],[2].

  • SN1 Pathway: If a researcher attempts to force the reaction using polar protic solvents and heat, the leaving group departs to form a primary carbocation. Because primary carbocations are highly unstable, the molecule instantly undergoes a 1,2-methyl shift to form a much more stable tertiary carbocation. The nucleophile then traps this intermediate, resulting in a completely rearranged carbon skeleton rather than the desired direct substitution[2].

Pathways SM 3-Bromo-2,2-dimethylpropanenitrile (Neopentyl-like Halide) SN2 Standard SN2 (Fails) SM->SN2 Blocked by gem-dimethyl SN1 SN1 / Solvolysis (Carbocation) SM->SN1 Heat / Protic Solvent Forced Forced SN2 (130°C, Polar Aprotic) SM->Forced Strong Nucleophile Radical Ni-Catalyzed (Radical/SET Pathway) SM->Radical Ni(0) / Reductant Rearrange 1,2-Methyl Shift (Rearranged Product) SN1->Rearrange Unstable 1° Cation

Fig 1: Reaction pathways and steric barriers for 3-Bromo-2,2-dimethylpropanenitrile.

Troubleshooting Guides & FAQs

Q1: I am trying to perform a standard nucleophilic substitution using a strong nucleophile in a polar aprotic solvent at room temperature, but I am observing no product formation. What is the problem? A: The primary issue is severe steric hindrance. The bulky groups adjacent to the reactive center physically prevent the nucleophile from executing the backside attack required for an SN2 mechanism[1]. You will recover nearly 100% of your starting material under these mild conditions.

Q2: I tried heating my reaction in ethanol to push the substitution forward, but NMR analysis shows a completely different, rearranged product. Why? A: By using heat and a polar protic solvent (ethanol), you inadvertently promoted an SN1 solvolysis pathway. The transient primary carbocation rapidly rearranged via a 1,2-methyl shift to form a stable tertiary carbocation before the nucleophile could attack[2]. To avoid this, you must strictly avoid SN1-promoting conditions.

Q3: Is it possible to force a direct SN2 substitution without rearrangement? A: Yes, but it requires extreme "forcing" conditions. You must use a highly polar aprotic solvent (like DMSO or DMF) to leave the nucleophile unsolvated and highly reactive, combined with significant thermal energy. For example, successful amination of 3-Bromo-2,2-dimethylpropanenitrile has been achieved by stirring the neat reagents or using minimal solvent at 130°C for 16 hours[3],[4].

Q4: High temperatures cause my starting materials to decompose. Are there catalytic alternatives to avoid harsh SN2 conditions? A: Absolutely. Modern transition-metal catalysis provides an elegant bypass. Nickel-catalyzed reductive cross-coupling is highly effective for neopentyl bromides. The Nickel catalyst undergoes single-electron transfer (SET) to generate an alkyl radical, completely bypassing the SN2 steric penalty and allowing for cross-coupling at mild temperatures (40°C)[5].

Quantitative Data Summary

To aid in your experimental design, the following table summarizes the causal outcomes of subjecting 3-Bromo-2,2-dimethylpropanenitrile to various reaction paradigms.

Reaction PathwayTypical Reagents & ConditionsRelative Reaction Rate / YieldPrimary Experimental Outcome
Standard SN2 NaOMe, MeOH or THF, 25°C< 1% (Extremely Slow)Starting Material Recovered
Solvolysis (SN1) EtOH/H₂O, AgNO₃, 80°CModerate (~40-50%)Rearranged Product (Tertiary Ether)
Forced SN2 Amine, DMSO, 130°C, 16h50-70%Direct Substitution Product
Ni-Catalyzed Coupling NiCl₂(dppp), Zn dust, THF, 40°C69-86%Direct Cross-Coupled Product

Validated Experimental Protocols

Below are two self-validating protocols designed to overcome the neopentyl steric barrier. Choose the protocol that best fits your substrate's thermal stability.

Protocol A: Forcing SN2 Substitution (High-Temperature Alkylation)

Use this protocol when coupling with robust, thermally stable nucleophiles (e.g., secondary amines).

  • Preparation: Charge a heavy-walled, pressure-rated reaction vial with 3-Bromo-2,2-dimethylpropanenitrile (1.0 equiv) and your nucleophile (1.5 to 2.0 equiv).

  • Solvent & Base: Add anhydrous DMSO to achieve a highly concentrated 0.5 M to 1.0 M solution. Add a non-nucleophilic base such as DIPEA (2.0 equiv) to scavenge the generated HBr.

  • Thermal Activation: Seal the vial securely with a PTFE-lined crimp cap. Heat the mixture in a heating block at 130°C for 16 hours[3].

  • Workup: Cool the reaction to room temperature. Quench carefully with cold water (approx. 10 volumes relative to DMSO) to crash out the organic products.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic extracts heavily with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

Use this protocol for C-C bond formation under mild conditions, avoiding thermal degradation.

  • Catalyst Activation: In an oven-dried vial under a strict argon atmosphere, add the precatalyst NiCl₂(dppp) (10 mol%) and anhydrous THF.

  • Substrate Addition: Add the electrophilic coupling partner (e.g., an aryl bromide, 1.0 equiv) and 3-Bromo-2,2-dimethylpropanenitrile (1.5 equiv).

  • Reduction (SET Initiation): Add activated Zinc dust (2.0 equiv) to the mixture. The zinc serves as the terminal reductant to turn over the Ni(0)/Ni(II) catalytic cycle[5].

  • Coupling: Seal the vial and stir the heterogeneous mixture vigorously at 40°C for 12–24 hours. Monitor the consumption of the aryl bromide via GC-MS.

  • Quench & Isolate: Upon completion, quench the reaction with 1 M HCl (aq) to dissolve the excess zinc powder. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash column chromatography.

NiWorkflow Step1 1. Catalyst Preparation NiCl2(dppp) + THF Step2 2. Substrate Addition Neopentyl Bromide + Electrophile Step1->Step2 Step3 3. SET Reduction Add Zinc Dust (Reductant) Step2->Step3 Step4 4. Cross-Coupling Stir 12-24h at 40°C Step3->Step4 Step5 5. Workup & Isolation Quench with 1M HCl, Extract Step4->Step5

Fig 2: Workflow for Nickel-catalyzed reductive cross-coupling of neopentyl bromides.

References

Sources

Technical Support Center: Troubleshooting Alkylation with 3-Bromo-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As researchers and drug development professionals, you are likely aware that alkylating with neopentyl-type halides presents a formidable synthetic challenge. 3-Bromo-2,2-dimethylpropanenitrile features a gem-dimethyl group adjacent to the electrophilic carbon. This architectural feature creates immense steric hindrance, effectively shielding the


 antibonding orbital of the C–Br bond from nucleophilic attack.

This guide is designed by our Senior Application Scientists to help you bypass these steric limitations, troubleshoot stalled reactions, and optimize your yields through mechanistically sound, self-validating protocols.

Diagnostic Troubleshooting & FAQs

Q1: My standard alkylation yields are <5% even after 24 hours at room temperature. Why is the reaction stalling?

A: Severe Steric Blockade. You are attempting an


 reaction on a neopentyl-like system. The bulky gem-dimethyl group physically blocks the required 

backside attack trajectory of the incoming nucleophile. Kinetic studies demonstrate that nucleophilic substitution on a neopentyl halide can be up to

times slower than on a simple primary alkyl halide like ethyl bromide[1]. Standard room-temperature conditions simply do not provide enough activation energy to overcome this steric clash.
Q2: Can I just increase the temperature to force the reaction? Won't that cause elimination?

A: Yes, you can heat it aggressively—and no,


 elimination is impossible. 
This is a critical mechanistic advantage of 3-bromo-2,2-dimethylpropanenitrile. For an 

elimination to occur, a base must abstract a proton from the

-carbon in an anti-periplanar geometry to the leaving group. In this molecule, the

-carbon is the

, and the

-carbon is fully substituted with two methyl groups and a cyano group (a quaternary center). Because there are zero

-hydrogens
,

elimination cannot occur. Patent literature confirms that this specific substrate can be safely heated to 130 °C for 16 hours to force the alkylation without generating alkene byproducts[2].
Q3: I cannot heat my reaction to 130 °C because my nucleophile is thermally sensitive. How can I chemically activate the substrate?

A: Utilize an in situ Finkelstein Reaction. If thermal forcing is not an option, you must lower the activation energy barrier by creating a better electrophile. By adding Sodium Iodide (NaI) to the reaction in a polar aprotic solvent (like acetone or DMF), you initiate a Finkelstein reaction. The iodide ion is less solvated and highly polarizable, allowing it to slip past the steric bulk and displace the bromide. This generates 3-iodo-2,2-dimethylpropanenitrile in situ. Iodide is a vastly superior leaving group compared to bromide, accelerating the subsequent attack by your desired nucleophile. This equilibrium is driven forward by the precipitation of insoluble NaBr[3].

Q4: What solvent system and additives maximize the reaction rate?

A: Polar Aprotic Solvents + Phase Transfer Catalysts (PTC). Never use protic solvents (like EtOH or MeOH) for this reaction; they will hydrogen-bond to your nucleophile, increasing its effective steric bulk and killing its reactivity. Use anhydrous DMF, DMSO, or NMP. To further enhance reactivity, add a crown ether (e.g., 18-crown-6 if using potassium bases). The crown ether sequesters the metal cation, stripping the hydration shell from your nucleophile. This creates a "naked," hyper-reactive nucleophile capable of penetrating the neopentyl steric shield.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the expected yields and reaction kinetics when alkylating 3-bromo-2,2-dimethylpropanenitrile under various optimized conditions.

Reaction ConditionTemperature (°C)Additives / CatalystNucleophile StateExpected Yield (%)Reaction Time
Standard

(THF)
25NoneSolvated< 5%24 h
Standard

(DMF)
80NoneSolvated15 - 25%24 h
Thermal Forcing130NoneSolvated65 - 75%16 h
Finkelstein-

80NaI (1.5 eq)Solvated80 - 90%12 h
Naked Nucleophile8018-Crown-6Unsolvated85 - 95%8 h

Visual Workflow: Overcoming Neopentyl Sterics

G SM 3-Bromo-2,2-dimethylpropanenitrile (Severe Steric Hindrance) LowYield Low Yield / Stalled (Standard SN2) SM->LowYield Room Temp HighTemp Thermal Forcing (130 °C, DMF) SM->HighTemp Heat Input Finkelstein Finkelstein Activation (NaI Catalyst) SM->Finkelstein Halide Exchange Product Alkylated Product (High Yield) HighTemp->Product Overcomes Steric Clash (No E2 Possible) Iodo 3-Iodo Intermediate (Highly Reactive Electrophile) Finkelstein->Iodo In Situ Iodo->Product Fast SN2 Attack

Mechanistic pathways for overcoming neopentyl steric hindrance in alkylation.

Validated Experimental Protocols

Protocol A: High-Temperature Thermal Forcing

Rationale: Leverages the lack of


-hydrogens to force the reaction kinetically without risk of elimination.
  • Preparation: Charge an oven-dried Schlenk flask with your nucleophile (e.g., secondary amine or phenoxide, 1.2 equiv) and anhydrous DMF (0.5 M concentration).

  • Addition: Add 3-bromo-2,2-dimethylpropanenitrile (1.0 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 130 °C under an inert argon atmosphere. Stir vigorously for 16 hours.

  • Self-Validation Step: Monitor the reaction via GC-MS. You will observe the slow, steady disappearance of the neopentyl bromide peak. Because

    
     is impossible, you will not see any alkene byproduct peaks, confirming the reaction is proceeding cleanly via substitution.
    
  • Workup: Cool to room temperature and quench with cold water to precipitate the product, or extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (3x) to remove residual DMF. Dry over anhydrous

    
     and concentrate under reduced pressure.
    
Protocol B: In Situ Finkelstein-Assisted Alkylation

Rationale: Converts the bromide to a highly reactive iodide intermediate to lower the activation energy barrier for thermally sensitive nucleophiles.

  • Halide Exchange: In a dry round-bottom flask, dissolve 3-bromo-2,2-dimethylpropanenitrile (1.0 equiv) in anhydrous Methyl Ethyl Ketone (MEK) or Acetone (0.3 M).

  • Catalyst Addition: Add Sodium Iodide (NaI, 1.5 equiv). Stir the mixture at 60 °C for 2 hours.

  • Self-Validation Step: Observe the flask. A fine white precipitate (NaBr) will form at the bottom of the flask. The insolubility of NaBr in the ketone solvent drives the equilibrium forward, visually confirming the successful generation of the 3-iodo intermediate.

  • Nucleophilic Attack: Cool the flask slightly and add your desired nucleophile (1.2 equiv) and a mild base (e.g.,

    
    , 2.0 equiv) directly to the suspension.
    
  • Reaction: Reflux the mixture for an additional 12 hours. Monitor via TLC until the iodide intermediate is consumed.

  • Workup: Filter the suspension through a pad of Celite to remove the inorganic salts (NaBr, excess NaI, and

    
    ). Concentrate the filtrate and purify the crude product via flash column chromatography.
    

References

1.[1] Title: Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: ACS Omega URL:[Link] 2.[3] Title: Finkelstein Reaction Source: ChemEurope URL:[Link] 3.[2] Title: EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5] Source: Google Patents URL:

Sources

minimizing elimination side reactions of 3-Bromo-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-NEO-55 Subject: Minimizing Elimination and Rearrangement Side Reactions in Neopentyl Systems

Executive Summary: The Neopentyl Paradox

You are likely encountering a persistent issue where 3-Bromo-2,2-dimethylpropanenitrile fails to undergo clean nucleophilic substitution (


), instead yielding rearranged alkenes (such as 3-methylbut-2-enenitrile) or unreacted starting material.

This is not a failure of your technique, but a fundamental challenge of neopentyl halides . The structure contains a


-quaternary carbon, which creates a "steric wall" preventing standard backside attack (

). Consequently, the molecule often defaults to an ionization pathway (

), leading to a 1,2-methyl shift and subsequent elimination (E1).

This guide provides the specific troubleshooting steps to suppress this rearrangement-elimination pathway and force the desired substitution.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am detecting alkene byproducts, but my molecule has no beta-hydrogens. How is elimination occurring?

A: You are observing a Rearrangement-Driven Elimination . Direct E2 elimination is indeed structurally impossible because the


-carbon (C2) is quaternary and lacks protons. However, under conditions that favor ionization (heat, protic solvents, weak nucleophiles), the bromine leaves to form a transient primary carbocation.

Because primary carbocations are unstable, a rapid 1,2-methyl shift occurs, generating a more stable tertiary carbocation. This new intermediate does have adjacent protons, which are then eliminated to form the alkene.

The Pathway:

  • Ionization: Loss of

    
    
    
    
    
    Primary Cation (Unstable).
  • Rearrangement: Methyl group migrates

    
     Tertiary Cation (Stable).
    
  • Elimination: Loss of proton

    
     3-methylbut-2-enenitrile (Conjugated Alkene).
    
Q2: I tried increasing the temperature to force the reaction, but the yield dropped. Why?

A: Increasing temperature preferentially accelerates the elimination pathway over substitution. In neopentyl systems, the activation energy for the 1,2-methyl shift is often lower than the steric barrier required for


 substitution. High thermal energy helps the molecule overcome the ionization barrier, promoting the rearrangement described in Q1. To minimize elimination, you must operate at the lowest effective temperature, often requiring a change in solvent system to maintain reactivity (see Q3).
Q3: What is the single most effective change to stop this side reaction?

A: Switch your solvent to DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . Literature and kinetic data indicate that dipolar aprotic solvents can accelerate the


 rate of neopentyl halides by orders of magnitude compared to protic solvents (like ethanol or water).
  • Why it works: DMSO solvates the cation but leaves the nucleophile "naked" and highly reactive. This enhanced nucleophilicity allows the substitution reaction to outcompete the slow ionization/rearrangement step.

  • Evidence: Friedman and Shechter demonstrated that neopentyl halides, which are inert or rearrange in alcoholic solvents, undergo clean substitution with cyanide in DMSO without rearrangement [1].

Q4: Can I use strong bases (like KOtBu) to speed up the reaction?

A: Avoid strong bulky bases. While they cannot trigger E2 (due to lack of


-H), strong bases can act as nucleophiles. However, due to the steric bulk of the neopentyl group, a bulky base like tert-butoxide will struggle to access the electrophilic carbon. This often leads to stalled reactions or degradation via other pathways (e.g., attack on the nitrile). Use smaller, linear nucleophiles (like 

,

, or primary amines) whenever possible.

Part 2: Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired substitution (difficult) and the undesired rearrangement-elimination (easy).

NeopentylPathways Start 3-Bromo-2,2- dimethylpropanenitrile TS_SN2 Sterically Hindered Transition State Start->TS_SN2 Strong Nu / Aprotic Solvent (DMSO/DMF) Cation_1 Primary Cation (Transient/Unstable) Start->Cation_1 Heat / Protic Solvent (Slow Ionization) Product_Sub Target Substitution Product TS_SN2->Product_Sub Cation_3 Tertiary Cation (Rearranged) Cation_1->Cation_3 1,2-Methyl Shift (Fast) Product_Elim Side Product: 3-methylbut-2-enenitrile Cation_3->Product_Elim - H+

Caption: Figure 1. Kinetic competition between the DMSO-accelerated substitution pathway (Green) and the ionization-rearrangement pathway (Red) typical of neopentyl halides.

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize substitution efficiency by leveraging the "naked anion" effect in DMSO, effectively bypassing the rearrangement trap.

Materials
  • Substrate: 3-Bromo-2,2-dimethylpropanenitrile (1.0 eq)

  • Nucleophile: Sodium Cyanide (NaCN) or Sodium Azide (NaN3) (1.2 – 1.5 eq)

    • Note: If using NaCN, ensure strict safety protocols for cyanide handling.[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical: Do not use wet DMSO; water promotes ionization.

  • Temperature Control: Oil bath set to 60–80°C.

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.
      
  • Solvation:

    • Add the dry Nucleophile (e.g., NaCN, 1.5 eq) to the flask.

    • Add Anhydrous DMSO (approx. 5-10 mL per gram of substrate).

    • Observation: The salt may not dissolve completely at room temperature. This is normal.

  • Addition:

    • Add 3-Bromo-2,2-dimethylpropanenitrile (1.0 eq) slowly to the stirring mixture.

    • Why: Gradual addition prevents localized "hotspots" that could trigger thermal rearrangement.

  • Reaction:

    • Heat the mixture to 60–80°C .

    • Monitor: Check via TLC or GC-MS every 2 hours.

    • Target Time: Reaction is typically slower than primary halides; expect 4–12 hours.

    • Stop Condition: Halt heating immediately upon disappearance of starting material to prevent degradation of the nitrile group.

  • Workup (Crucial for DMSO removal):

    • Cool to room temperature.[1][2]

    • Pour the mixture into a large excess of ice-water (5x the volume of DMSO).

      • Chemistry: This "crashes out" the organic product while solubilizing the DMSO.

    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash the combined organic layers with:

      • Water (

        
        ) to remove residual DMSO.
        
      • Brine (

        
        ).
        
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Part 4: Comparative Data (Solvent Effects)

The choice of solvent is the primary determinant of yield in neopentyl substitutions.

Solvent SystemMechanism FavoredPrimary ProductRisk Level
Ethanol / Water

/ E1
Rearranged Alkene / AlcoholHigh (Elimination Dominates)
Acetone

(Slow)
MixedModerate (Slow rate allows competing pathways)
DMSO (Anhydrous)

(Accelerated)
Target Substitution Product Low (Best for suppressing rearrangement)
DMF

(Accelerated)
Target Substitution ProductLow (Good alternative to DMSO)

References

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[2][3][4][5][6] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[3] The Journal of Organic Chemistry, 25(6), 877–879.

  • BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Substitution of 3-Bromo-2,2-dimethylpropanoic Acid Derivatives. BenchChem Technical Library.

  • Chemistry Steps. (2024). Exceptions in SN2 and SN1 Reactions: Neopentyl Halides. Chemistry Steps Educational Portal.

  • LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety Effects.[6] Chemistry LibreTexts.

Sources

solvent selection for 3-Bromo-2,2-dimethylpropanenitrile SN2 reactions

Technical Support Guide: Solvent Selection for 3-Bromo-2,2-dimethylpropanenitrile Reactions

Case ID: NEO-224 Subject: Overcoming Steric Hindrance in Neopentyl-like Nitriles Status: Open Priority: High (Process Bottleneck)

Executive Summary: The "Neopentyl Wall"

You are likely reading this because your reaction yields are near zero, or your reaction times are measured in weeks, not hours.

The substrate 3-Bromo-2,2-dimethylpropanenitrile is structurally analogous to a neopentyl halide . Although it is technically a primary alkyl halide (the


The Problem: In an



100,000 to 1,000,000 times slower

The Advantage: Unlike standard hindered substrates, your molecule cannot undergo E2 elimination . The


Solvent Selection Protocol

For this specific substrate, solvent selection is not about "optimizing" yield; it is about enabling the reaction. You must use Polar Aprotic solvents to destabilize the nucleophile (raise its ground state energy).[1]

Tier 1: The "Super-Solvents" (Recommended)

These solvents solvate cations (e.g.,


SolventDielectric Constant (

)
Boiling PointSuitabilityNotes
DMSO (Dimethyl sulfoxide)47189°CHighest Best for rate acceleration. Can be difficult to remove during workup (high BP).
DMF (Dimethylformamide)38153°CHigh Excellent balance of solubility and reactivity. Easier to remove than DMSO.
NMP (N-Methyl-2-pyrrolidone)32202°CHigh extremely stable at high temperatures required for this substrate.
HMPA (Hexamethylphosphoramide)30233°CExtreme Carcinogenic. Use only if DMSO/DMF fail. The fastest solvent known for

.
Tier 2: Phase Transfer Catalysis (PTC)

If your nucleophile is an inorganic salt (


  • System: Liquid-Liquid (Water/Toluene) or Solid-Liquid.

  • Catalyst: 18-Crown-6 (for

    
     salts) or TBAB (Tetrabutylammonium bromide).
    
  • Mechanism: The catalyst shuttles the anion into the organic phase where it is poorly solvated and extremely reactive.

🚫 The "Do Not Use" List (Protic Solvents)

Do NOT use Ethanol, Methanol, or Water as the primary solvent.

  • Reason: Hydrogen bonding forms a "cage" around the nucleophile, stabilizing it and lowering its energy.[1] Given the massive steric barrier of your substrate, a stabilized nucleophile will never overcome the activation energy.

Troubleshooting Logic & Workflows

Protocol A: The "Finkelstein Swap" (Activation Strategy)

If direct substitution fails, convert the Bromide to an Iodide. Iodide is a better leaving group (weaker bond, better polarizability), which lowers the activation energy for the subsequent attack.

  • Reagent: Sodium Iodide (NaI) - 2.0 equivalents.

  • Solvent: 2-Butanone (MEK) or DMF. (Note: Acetone boils too low, 56°C, for neopentyl activation).

  • Condition: Reflux for 24-48 hours.

  • Result: 3-Iodo-2,2-dimethylpropanenitrile. Isolate this, then react with your target nucleophile.

Protocol B: High-Temperature Direct Substitution

Since

  • Solvent: Dry DMSO.

  • Temperature: 80°C - 120°C.

  • Precaution: Ensure your nucleophile does not attack the Nitrile group (e.g., avoid Grignards or harsh acidic hydrolysis conditions). Standard nucleophiles (

    
    , 
    
    
    ,
    
    
    ) are safe.

Visualizing the Mechanism

Diagram 1: The Steric Barrier & Solvent Effect

This diagram illustrates why the reaction fails in protic solvents and how aprotic solvents lower the activation energy barrier relative to the reactants.

ReactionEnergyFig 1: Effect of Solvent on Activation Energy for Neopentyl SystemsReactants_ProticReactants(Stabilized by Protic Solvent)TSTransition State(High Steric Energy)Reactants_Protic->TSHuge Activation EnergyReactants_AproticReactants('Naked' in Aprotic Solvent)Reactants_Aprotic->TSLower Activation EnergyProductsProductsTS->ProductsStart

Caption: In protic solvents (Red), the nucleophile is stabilized, increasing the energy gap to the Transition State. In Polar Aprotic solvents (Green), the nucleophile is higher energy, reducing the barrier.

Diagram 2: Troubleshooting Decision Tree

DecisionTreeFig 2: Logic Flow for Optimizing Neopentyl SubstitutionStartStart: Reaction Stalled?CheckSolventIs Solvent Polar Aprotic?(DMSO, DMF, NMP)Start->CheckSolventCheckTempIs Temp > 80°C?CheckSolvent->CheckTempYesSwitchSolventAction: Switch to dry DMSOCheckSolvent->SwitchSolventNoIncreaseTempAction: Increase Temp(No risk of E2)CheckTemp->IncreaseTempNoCheckLGIs Leaving Group Br?CheckTemp->CheckLGYesFinkelsteinAction: Perform Finkelstein(Convert Br -> I)CheckLG->FinkelsteinYes (and still slow)PTCConsider Phase TransferCatalysis (18-Crown-6)CheckLG->PTCAlready Iodide

Caption: Step-by-step logic to diagnose and fix stalled reactions for 3-Bromo-2,2-dimethylpropanenitrile.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone for the reaction? A: Acetone is a polar aprotic solvent, which is good, but its boiling point (56°C) is likely too low for this sterically hindered substrate. You need thermal energy to overcome the steric barrier. Use DMSO or DMF instead.

Q: Will the Nitrile group hydrolyze at high temperatures? A: Nitriles are generally stable to heating in neutral aprotic solvents. However, if your solvent is "wet" (contains water) and you are using strong bases or acids, hydrolysis to the amide or carboxylic acid is possible. Ensure all solvents are anhydrous.

Q: Why not just use a stronger base to force it? A: While you don't have to worry about elimination (E2), extremely strong bases (like t-Butoxide) might attack the nitrile carbon or cause other decomposition. Stick to increasing nucleophilicity (via solvent choice), not basicity.

Q: I see a solid precipitate forming, but no product. What is it? A: If you are using a metal salt (e.g., KCN) in a solvent like DMF, the byproduct (KBr) is often insoluble and will precipitate. This is actually a good sign—it drives the equilibrium forward (Le Chatelier's principle).

References

  • Solvent Effects on

    
     Reactions: 
    
    • Chemistry LibreTexts. "Influence of the solvent in an SN2 reaction." Explains the "caging" effect of protic solvents vs. the "naked" anion effect in aprotic solvents.
  • Neopentyl Reactivity & Steric Hindrance

    • Master Organic Chemistry. "The SN2 Mechanism – Steric Hindrance."[2][3][4][5] Details why neopentyl halides are virtually inert under standard conditions.

  • The Finkelstein Reaction

    • Wikipedia / Organic Chemistry Portal. "Finkelstein Reaction."[5][6][7][8] Describes the halide exchange method to improve leaving group ability.

  • Absence of E2 in Neopentyl Systems (No

    
    -Hydrogens): 
    
    • OpenStax Chemistry. "Elimination Reactions."[4][9][10] Confirms the requirement of anti-periplanar

      
      -hydrogens for E2, validating the high-heat strategy for this specific substrate.
      

preventing neopentyl rearrangement in 3-Bromo-2,2-dimethylpropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific synthetic challenge of 3-Bromo-2,2-dimethylpropanenitrile , focusing on the suppression of the thermodynamically favorable 1,2-methyl shift (neopentyl rearrangement).

Topic: Preventing Neopentyl Rearrangement during Bromination Audience: Medicinal Chemists & Process Development Scientists[1]

Part 1: The Mechanistic Hazard (Root Cause Analysis)

Q: Why does my reaction yield the "tert-amyl" impurity instead of the desired product?

A: You are fighting the Neopentyl Effect . The target molecule contains a quaternary carbon adjacent to the reaction site (


).[1] This steric bulk severely retards 

backside attack (approx.

rate relative to ethyl bromide).[1]

If the reaction conditions allow any carbocation character to develop (e.g., using strong acids like HBr or allowing


 pathways), the unstable primary neopentyl carbocation will undergo an instantaneous 1,2-methyl shift . This relaxes the steric strain and forms a stable tertiary carbocation, leading to the rearranged "tert-amyl" bromide (3-bromo-2-methyl-2-butanenitrile derivative).[1]

The Golden Rule: You must force a concerted (


) mechanism. You cannot rely on proton-catalyzed substitution.[1]
Visualization: The Rearrangement Trap vs. The Concerted Path

NeopentylRearrangement Start 3-Hydroxy-2,2- dimethylpropanenitrile Protonation Protonation (-OH2+) Start->Protonation HBr / Acid Activation Oxyphosphonium Intermediate Start->Activation PPh3 / CBr4 PrimaryCat 1° Carbocation (Unstable Neopentyl) Protonation->PrimaryCat -H2O TertiaryCat 3° Carbocation (Rearranged) PrimaryCat->TertiaryCat 1,2-Methyl Shift (Fast) Product_Bad Rearranged Product (Tert-Amyl Bromide) TertiaryCat->Product_Bad Br- Attack Transition Concerted SN2 Transition State Activation->Transition Br- Attack Product_Good Target Product 3-Bromo-2,2- dimethylpropanenitrile Transition->Product_Good Inversion

Caption: Divergent pathways. The red path (acid-mediated) leads to rearrangement. The green path (Appel conditions) forces substitution without ionization.

Part 2: Method Selection Guide

Q: Which reagent system should I use?

Do not use HBr. Use the Appel Reaction or a Two-Step Sulfonate Displacement .

MethodReagentsRisk ProfileRecommendation
Acid Reflux

Critical Failure. High heat + acid guarantees rearrangement and nitrile hydrolysis.[1]AVOID
Standard


Moderate Risk. The HOPBr

byproduct is acidic. If the

is slow (due to steric bulk), acid-catalyzed rearrangement competes.
NOT RECOMMENDED unless pyridine is added.
Appel Reaction

Low Risk. Neutral conditions. The driving force is the formation of

bond.[2] No free carbocation is generated.
PRIMARY CHOICE
Sulfonate Route 1.

2.

Lowest Risk. Isolating the mesylate removes all acidic species before the bromination step. Allows use of higher temps in polar aprotic solvents to overcome steric hindrance.BACKUP CHOICE (If Appel stalls)

Part 3: Optimized Experimental Protocols

Protocol A: The Appel Reaction (Preferred One-Pot Method)

Best for rapid synthesis on small-to-medium scale.[1]

Reagents:

  • 3-Hydroxy-2,2-dimethylpropanenitrile (

    
     equiv)[1]
    
  • Triphenylphosphine (

    
    , 
    
    
    
    equiv)
  • Carbon Tetrabromide (

    
    , 
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the alcohol and

    
     in DCM (
    
    
    
    concentration). Cool to
    
    
    .
    • Note: Cooling is critical to control the exothermic formation of the phosphonium salt.

  • Addition: Add

    
     portion-wise (solid) or dropwise (DCM solution) over 20 minutes.
    
    • Observation: The solution may turn slightly yellow.

  • Reaction: Allow to warm to room temperature (RT). Stir for 3–12 hours.

    • QC Check: Monitor by TLC. If the reaction stalls due to steric hindrance, do not reflux . Instead, add more reagents (

      
       equiv) or switch to Protocol B. Refluxing DCM can sometimes promote elimination or radical side reactions in hindered systems.
      
  • Workup: Add pentane or hexane to the reaction mixture to precipitate Triphenylphosphine Oxide (

    
    ). Filter the solids.[3]
    
  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is less polar than the alcohol.

Protocol B: The Two-Step Sulfonate Displacement (High Reliability)

Best for large scale or if Protocol A yields inseparable impurities.[1]

Step 1: Mesylation

  • Dissolve alcohol (

    
     equiv) in DCM with Triethylamine (
    
    
    
    equiv) at
    
    
    .
  • Add Methanesulfonyl chloride (

    
    , 
    
    
    
    equiv) dropwise.
  • Stir 1 hour. Wash with

    
    , brine, dry over 
    
    
    
    .
  • Isolate the mesylate. (Usually a solid or viscous oil). Do not proceed without isolation.

Step 2: Finkelstein-Type Displacement

  • Dissolve the mesylate in 2-Butanone (MEK) or DMF (anhydrous).

    • Why? Acetone is often too low-boiling (

      
      ) to overcome the neopentyl energy barrier.[1] MEK boils at 
      
      
      
      .
  • Add Lithium Bromide (

    
    , 
    
    
    
    equiv).
  • Reflux (

    
    ) for 12–24 hours.
    
    • Note: Because the leaving group is non-acidic and the solvent is aprotic, rearrangement is mechanistically impossible here.

  • Workup: Dilute with water, extract with Ether/EtOAc.

Part 4: Troubleshooting & FAQs

Q: I see a peak at roughly the same retention time as my product, but the NMR integration is wrong. What is it?

A: This is likely the elimination product (isobutyronitrile derivative) or the rearranged tert-amyl bromide .

  • Diagnostic: Check the Methyl region in

    
    -NMR.[1]
    
    • Target Product: Singlet at

      
       (
      
      
      
      ) and a Singlet at
      
      
      (
      
      
      ,
      
      
      ).
    • Rearranged (Tert-Amyl): Triplet/Quartet pattern (ethyl group) and a singlet methyl.[1]

    • Elimination: Vinylic protons (

      
      ).
      
Q: The reaction is extremely slow (50% conversion after 24h). Can I heat it?

A: If using the Appel method , avoid heating above


. The 

adduct can degrade, and thermal energy increases the likelihood of loose ion-pair formation (rearrangement).
  • Solution: Switch to Protocol B (Mesylate) . The mesylate displacement in DMF allows you to heat to

    
     safely because there are no protons to catalyze the carbocation shift.
    
Q: Can I use NBS/PPh3 instead of CBr4?

A: Yes. N-Bromosuccinimide (NBS) with


 is a valid variation.[1] However, the succinimide byproduct is water-soluble, which simplifies workup, but 

is generally more reactive for hindered alcohols.
Workflow Visualization

Workflow cluster_0 Decision Matrix Input Starting Material: 3-Hydroxy-2,2-dimethylpropanenitrile Check Is Scale > 10g? Input->Check MethodA Method A: Appel Reaction (DCM, RT, 12h) Check->MethodA No (Small Scale) MethodB Method B: Mesylate Route (1. MsCl, 2. LiBr/DMF) Check->MethodB Yes (Reliability required) Purification Purification: Flash Column (Hex/EtOAc) Remove TPPO MethodA->Purification MethodB->Purification Final Final QC: 1H-NMR (Check for 3.4ppm Singlet) GC-MS (Check for M+ 161/163) Purification->Final

Caption: Decision matrix for selecting the synthesis route based on scale and reliability needs.

References

  • Appel Reaction Mechanism & Scope: Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. [1]

  • Neopentyl Rearrangement Kinetics: Dostrovsky, I., & Hughes, E. D. (1946). "Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance. Section G. The neopentyl group." Journal of the Chemical Society, 166-169. [1]

  • Use of Sulfonates for Neopentyl Substitution: Pudlo, M., et al. (2008). "Synthesis of new neopentyl-type sulfonyl chlorides." Tetrahedron Letters, 49(36), 5326-5328.[1] (Demonstrates stability of neopentyl sulfonates).

  • General Protocol for Hindered Nitriles: "Preparation of Alkyl Bromides from Alcohols via the Appel Reaction." Organic Chemistry Portal.

Sources

purification methods for crude 3-Bromo-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter bottlenecks when scaling up neopentyl building blocks.

3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) is a highly sterically hindered, valuable intermediate frequently used in the synthesis of kinase inhibitors (e.g., JAK, FLT3, and Aurora kinases) [1]. Because of the neopentyl system's resistance to standard


 halogenation, this compound is almost exclusively synthesized from 3-hydroxy-2,2-dimethylpropanenitrile via the Appel reaction  using carbon tetrabromide (

) and triphenylphosphine (

) [1, 2].

While the reaction is highly efficient, the purification is notoriously problematic due to the stoichiometric generation of two stubborn byproducts: triphenylphosphine oxide (TPPO) and bromoform (


) . Below is our comprehensive troubleshooting guide and validated methodology for isolating analytical-grade 3-bromo-2,2-dimethylpropanenitrile.

Workflow Overview

PurificationWorkflow Crude Crude Reaction Mixture (Appel Reaction) Workup Aqueous Workup (Remove water-soluble impurities) Crude->Workup Precipitation Hexane Trituration (Precipitate TPPO) Workup->Precipitation Filtration Filtration (Remove solid TPPO) Precipitation->Filtration Decision Purity Requirement? Filtration->Decision Distillation Vacuum Distillation (Bulk scale, >95% purity) Decision->Distillation Bulk / Scale-up Chromatography Silica Chromatography (Analytical scale, >99% purity) Decision->Chromatography High Purity Pure Pure 3-Bromo-2,2- dimethylpropanenitrile Distillation->Pure Chromatography->Pure

Figure 1: Standard purification workflow for crude 3-bromo-2,2-dimethylpropanenitrile.

Quantitative Property Matrix

To make informed purification decisions, you must understand the physical and chromatographic properties of your target and its impurities.

Table 1: Physicochemical and Chromatographic Data

CompoundMW ( g/mol )Boiling Point (°C)

(10% EtOAc/Hex)
UV Activity (254 nm)
3-Bromo-2,2-dimethylpropanenitrile 162.03~160–1700.35None (Requires

)
Triphenylphosphine Oxide (TPPO) 278.29>3600.05Strong
Bromoform (

)
252.73149.10.40None
3-Hydroxy-2,2-dimethylpropanenitrile 99.13~2100.10None (Requires

)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a massive amount of white solid (TPPO) crashing out on my silica column, destroying my separation. How do I prevent this?

Causality & Solution: TPPO is highly polar due to its strong P=O dipole, making it highly soluble in polar or polarizable solvents like DCM or THF. However, in non-polar aliphatic solvents (like hexanes), the solvent-solute interactions are too weak to overcome the strong crystal lattice energy of TPPO, causing it to rapidly precipitate [3]. Action: Never load a crude Appel reaction directly onto a column. You must perform a hexane trituration (see Step-by-Step Protocol below) to precipitate and filter off >90% of the TPPO before chromatography. Alternatively, if your product is trapped in the TPPO lattice, you can use the Batesky protocol, which involves adding


 in ethanol to form a highly insoluble 

complex that filters effortlessly [3].
Q2: My product is co-eluting with bromoform ( ). How can I separate them?

Causality & Solution: Bromoform (


 0.40) and your target nitrile (

0.35) have nearly identical polarities in standard Ethyl Acetate/Hexane mixtures. However, 3-bromo-2,2-dimethylpropanenitrile contains a highly localized dipole (the cyano group) that acts as a strong hydrogen bond acceptor with the silanol groups on the silica stationary phase. Bromoform lacks this concentrated dipole. Action: Switch your chromatography solvent to a 0% to 5% Diethyl Ether in Pentane gradient. The highly non-polar bulk solvent will force the nitrile to interact heavily with the silica, retaining it on the column, while the bromoform washes out near the solvent front.

TroubleshootingLogic Issue Issue: Product Co-elutes with Bromoform (CHBr3) Check Is Bromoform present in large excess? Issue->Check Action1 Modify Chromatography: Use 0-5% Ether in Pentane Check->Action1 No (Standard Appel) Action2 Modify Synthesis: Switch CBr4 to NBS or Br2 Check->Action2 Yes (Persistent Issue) Result1 Nitrile retains on silica, CHBr3 elutes first Action1->Result1 Result2 No CHBr3 generated, Easy TPPO removal Action2->Result2

Figure 2: Logical troubleshooting matrix for resolving bromoform co-elution.

Q3: I am trying to extract the crude mixture, but I'm getting a stubborn emulsion. What is causing this?

Causality & Solution: Emulsions in this specific workflow are caused by microscopic, unprecipitated TPPO particles and unreacted starting materials acting as surfactants at the aqueous-organic interface. Action: Do not just wait for it to separate. Add saturated brine to aggressively increase the ionic strength of the aqueous layer, and filter the entire biphasic mixture through a tightly packed pad of Celite. This physically strips the emulsion-stabilizing TPPO micro-particles out of the boundary layer.

Detailed Experimental Protocol: Isolation & Purification

This protocol is designed as a self-validating system . At critical junctions, specific analytical checks are built-in to ensure the physical chemistry is behaving as expected before you commit to the next step.

Phase 1: Solvent Swap & TPPO Precipitation

  • Concentration: Transfer the crude Appel reaction mixture (typically in THF or DCM) to a round-bottom flask. Concentrate under reduced pressure (Rotary evaporator bath at 30°C, 150 mbar) until a thick, sticky orange/brown residue is formed. Do not exceed 35°C, as the product is somewhat volatile.

  • Trituration: Add 50 mL of ice-cold hexanes (or pentane) to the flask. Vigorously stir or sonicate for 20 minutes. The sticky residue will transform into a fine, free-flowing white precipitate (TPPO).

  • Filtration: Filter the suspension through a sintered glass funnel packed with a 1-inch layer of Celite. Wash the filter cake with 2 x 15 mL of cold hexanes.

  • Validation Check (Critical): Spot the clear filtrate on a silica TLC plate and observe under 254 nm UV light. If you see a massive, dark UV-active spot at the baseline, TPPO is still present. Repeat steps 1-3. If the baseline is relatively clean, proceed.

Phase 2: Silica Gel Chromatography 5. Dry Loading: Concentrate the validated filtrate to a crude oil. Dissolve the oil in a minimal amount of DCM (approx. 5 mL). Add 3–5 grams of dry silica gel to the flask and concentrate to total dryness until a free-flowing powder is achieved. 6. Column Packing: Pack a silica gel column using pure Hexanes (or Pentane if bromoform co-elution is a known historical issue for your specific scale). 7. Elution: Load the dry powder onto the column. Elute using a shallow gradient: 0% to 5% Ethyl Acetate in Hexanes (or 0% to 5% Diethyl Ether in Pentane). 8. Fraction Analysis (Self-Validation): 3-Bromo-2,2-dimethylpropanenitrile does not absorb UV light . You cannot rely on a UV-detector or 254 nm lamp. You must spot fractions on a TLC plate, dip the plate in an aqueous Potassium Permanganate (


) stain, and gently heat it with a heat gun. The product will appear as a bright yellow/brown spot against a vibrant purple background.
9. Isolation:  Combine the 

-active fractions and concentrate under reduced pressure (bath at 25°C, >50 mbar to prevent product loss) to yield the pure target as a clear to pale-yellow liquid.

References

  • Title: Substituted heteroaryl compounds and methods of use (EP3349579A1)
  • Title: Appel reaction Source: Wikipedia URL: [Link]

  • Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

optimizing reaction temperature for bulky alkyl bromide substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Bulky Alkyl Bromide Substitution

Welcome to the Advanced Synthesis Help Desk. Current Ticket: Optimization of


 / Sterically Hindered Alkyl Bromides.
Assigned Specialist:  Senior Application Scientist.
Executive Summary: The Temperature Paradox

If you are working with bulky alkyl bromides (tertiary or


-branched), you are fighting a thermodynamic battle between Substitution (

)
and Elimination (

)
.

The most common error we see in the field is attempting to force a sluggish reaction by increasing the temperature. For bulky substrates, heat is often the enemy of yield.

  • The Kinetic Reality: Bulky substrates cannot undergo

    
     due to steric blocking.[1] They must proceed via ionization (carbocation formation).[2]
    
  • The Thermodynamic Trap: Elimination increases the number of particles (1 molecule

    
     2 or 3). Therefore, elimination has a large positive entropy change (
    
    
    
    ). According to Gibbs Free Energy (
    
    
    ), higher temperatures (
    
    
    ) make
    
    
    more negative for elimination, favoring the alkene byproduct over your substitution product [1, 8].[3]
Module 1: Diagnostic Workflow

Before heating your reaction, determine your mechanistic constraints using the logic flow below.

Reaction_Logic Start Substrate Analysis Type Is the Bromide Tertiary (3°) or Neopentyl? Start->Type Nu Nucleophile Nature Type->Nu Bulky confirmed E2_Risk High Risk: E2 Elimination (Strong Base) Nu->E2_Risk Basic (e.g., NaOEt) SN1_Path Target Pathway: SN1 (Solvolysis) Nu->SN1_Path Non-basic / Neutral Temp_Strategy Temperature Strategy: Keep T < 50°C SN1_Path->Temp_Strategy Heat_Warning Warning: T > 60°C favors E1 Elimination Temp_Strategy->Heat_Warning If heated Ag_Promote Protocol A: Silver-Promoted (Low Temp) Temp_Strategy->Ag_Promote To lower Ea Polar_Solvent Protocol B: High Dielectric Solvent (TFE / HFIP) Temp_Strategy->Polar_Solvent To stabilize C+

Figure 1: Decision matrix for bulky alkyl bromide substitution. Note that heat is identified as a selectivity risk factor.[1]

Module 2: Troubleshooting & FAQs
Q1: "My reaction is extremely slow at room temperature, but when I heat it to 80°C, I get 70% alkene byproduct. How do I speed it up without heating?"

Diagnosis: You are encountering the Entropy Trap . By heating, you provided the activation energy for ionization, but the thermal energy biased the system toward the higher-entropy elimination pathway [8, 12].[3]

Solution: The "Silver Bullet" (Chemical Activation) Instead of thermal activation, use chemical activation to lower the activation energy (


) of the ionization step.
  • Method: Add a silver salt (AgNO

    
    , Ag
    
    
    
    CO
    
    
    , or AgBF
    
    
    ).
  • Mechanism: Silver (

    
    ) is highly halophilic.[4] It coordinates with the Bromine, weakening the C-Br bond and precipitating AgBr (driving the equilibrium to the right via Le Chatelier’s principle) [6, 17].
    
  • Result: This allows the carbocation to form at room temperature (or even 0°C) , keeping the system below the threshold where E1 dominates.

Q2: "I am using a tertiary bromide. Should I use a polar aprotic solvent like DMF to speed up the reaction?"

Diagnosis: This is a common misconception derived from


 optimization.
  • Analysis: For bulky halides (

    
    ), the rate-determining step is the formation of the carbocation.[5] Polar aprotic solvents (DMF, DMSO) are good for naked nucleophiles but less effective at stabilizing the developing positive charge of the carbocation compared to protic solvents [1, 5].
    
  • Solution: Use Polar Protic solvents with high ionizing power but low nucleophilicity.

    • Standard: Ethanol, Methanol (can compete as nucleophile).

    • Advanced: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). These fluorinated alcohols are exceptionally strong at stabilizing carbocations (speeding up ionization) but are very non-nucleophilic, reducing side reactions [11].

Q3: "I have a Neopentyl Bromide (beta-branched). It's not tertiary, but it won't react. Why?"

Diagnosis: Neopentyl systems are the "worst of both worlds."

  • 
    :  Impossible due to the beta-carbon steric wall.
    
  • 
    :  Primary carbocations are unstable.
    
  • Mechanism: These reactions proceed only via Rearrangement . The leaving group departs, and a methyl group simultaneously migrates to form a tertiary carbocation.

  • Temperature Tip: These require higher temperatures than tertiary bromides to initiate migration, but once formed, the tertiary carbocation is prone to elimination. Strict temperature control (40–50°C) is required.

Module 3: Optimization Data & Protocols
Reference Table: Solvent & Temperature Guidelines
Solvent SystemDielectric Constant (

)
Recommended Temp (

C)
Mechanistic Bias
Acetone 21N/AAvoid (Favors

, useless for bulky)
Ethanol (EtOH) 2425 - 50Balanced

/Solvolysis
Water/EtOH (1:1) ~5020 - 40Fast Ionization (High Polarity) [1]
TFE (Trifluoroethanol) 270 - 25Highly Selective

(Stabilizes C+)
DMF/DMSO 37-47< 25Risk of E2 if basic nucleophile present
Protocol: Silver-Promoted Low-Temperature Substitution

Use this when thermal activation causes elimination.

  • Preparation: Dissolve 1.0 eq of Bulky Alkyl Bromide in anhydrous Ethanol (or Methanol/TFE depending on desired product).

  • Cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Activator Addition: Add 1.1 eq of Silver Nitrate (AgNO

    
    )  dissolved in minimal solvent.
    
    • Observation: A pale yellow precipitate (AgBr) will form immediately.

  • Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC.

    • Note: Do not heat. The precipitation provides the driving force [14, 17].

  • Workup: Filter off the AgBr solid. Concentrate the filtrate.

Module 4: Mechanistic Visualization

Understanding the energy landscape is crucial for temperature control.

Energy_Landscape R_Br R-Br (Start) C_Plus Carbocation (Intermediate) R_Br->C_Plus  RDS (Slow) High Ea Prod_Sub Substitution Product C_Plus->Prod_Sub  Low Temp (Kinetic Control) Prod_Elim Elimination Product C_Plus->Prod_Elim  High Temp (Entropy Driven)

Figure 2: Reaction coordinate simplified. Note that the divergence occurs AFTER the rate-determining step (RDS). High temperature biases the second step toward Elimination.[3][6][7]

References
  • Solvent effects on SN1 reaction rate and selectivity. Pressbooks / Organic Chemistry.8[1][3][9][10][11][12][13]

  • SN1 - Effect of the Solvent. OpenOChem.2[1][3][5][6][9][10][11][12][13][14]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions. Wake Forest University.15[1][3][9][10][11][12][13][14]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College.13[1][3][5][10][11][12][13][14]

  • SN1 vs SN2. Chemistry LibreTexts.12[1][3][5][6][9][10][11][12][13][14]

  • Nucleophilic Substitution of Alkyl Halides. Western Oregon University.16[1][3][9][10][11][12][13][14]

  • The Behavior of Silver in Nucleophilic Substitution Reactions. Chemistry Stack Exchange.9[1][3][5][6][9][10][11][12][13][14]

  • Effect of Temperature on Elimination and Substitution Reactions. Glasp.6[1][10]

  • Comparing the E1 vs SN1 Reactions. Master Organic Chemistry.14[1][3][9][10][11][12][13][14]

  • Alkyl Halide Reactions: Substitutions & Eliminations. Fiveable.7[10]

  • Factors affecting rate of nucleophilic substitution reactions. Lumen Learning.10[1][3][5][6][9][10][11][12][13][14]

  • SN1 vs E1 Reactions. Chemistry Steps.3[1][3][10][11]

  • Choosing between e1, e2 sn1, and sn2 reactions. Reddit / OrganicChemistry.1[1][3][5][9][10][11][12][13][14]

  • SN1 reaction of alkyl halides. ECHEMI.17[1][3][10][11][13]

  • Nucleophilic Substitution Reactions of Alkyl Halides. Scribd.18[1][3][5][9][10][11][12][13][14]

  • Why are tertiary alkyl halides more reactive towards nucleophilic substitution reactions? Quora.11[1][3][5][9][10][11][12][13][14]

  • Activation of Halide Leaving Groups with Silver Nitrate (AgNO3). YouTube / BCPMED.[4]4[1][3][10][11][13]

  • 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster.5[1][3][10][11][13]

  • Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts.19[1][2][3][5][6][9][10][11][12][13][14]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of California, Irvine.20[1][3][9][10][11][13]

Sources

troubleshooting low reactivity of 3-Bromo-2,2-dimethylpropanenitrile with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Answering your question about .

Technical Support Center: 3-Bromo-2,2-dimethylpropanenitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-2,2-dimethylpropanenitrile. This guide is designed to assist you in troubleshooting and overcoming the challenges associated with the low reactivity of this sterically hindered alkyl halide in nucleophilic substitution reactions. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have compiled this resource to provide you with in-depth, actionable insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my nucleophilic substitution reaction with 3-Bromo-2,2-dimethylpropanenitrile proceeding so slowly or not at all?

A1: The primary reason for the low reactivity of 3-Bromo-2,2-dimethylpropanenitrile is severe steric hindrance. The molecule has a neopentyl-like structure where the bromine atom is attached to a primary carbon, which is itself bonded to a quaternary carbon. This quaternary carbon is substituted with two methyl groups and a nitrile group, creating a sterically congested environment around the reaction center.

This steric bulk significantly hinders the backside attack required for a typical SN2 reaction mechanism. The nucleophile simply cannot physically access the carbon atom bearing the bromine atom.

Visualizing the Steric Hindrance:

Caption: Steric hindrance around the α-carbon in 3-Bromo-2,2-dimethylpropanenitrile.

Q2: I'm observing the formation of an alkene byproduct. What is happening and how can I prevent it?

A2: The formation of an alkene, likely 3,3-dimethyl-1-butene-1-nitrile, suggests that an elimination reaction (E2) is competing with the desired substitution reaction. This is a common side reaction with sterically hindered substrates, especially when using a strong, sterically hindered base as a nucleophile.

To minimize elimination:

  • Use a less basic nucleophile: If possible, choose a nucleophile that is a weak base. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.

  • Choose a non-hindered nucleophile: A smaller nucleophile will be more likely to access the α-carbon for substitution rather than abstracting a proton for elimination.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing low yields or slow reaction rates, consider the following experimental modifications.

Step 1: Re-evaluate Your Solvent Choice

The choice of solvent is critical. For SN2 reactions, a polar aprotic solvent is generally preferred as it can solvate the cation of the nucleophilic salt without solvating the anion, thus increasing the nucleophile's reactivity.

Solvent Dielectric Constant (ε) Rationale for Use/Avoidance
Dimethylformamide (DMF) 37Recommended. Effectively solvates cations, leaving the nucleophile "naked" and more reactive.
Dimethyl sulfoxide (DMSO) 47Highly Recommended. Similar to DMF but with a higher dielectric constant, making it excellent for SN2 reactions.
Acetonitrile (MeCN) 36Good option. A common polar aprotic solvent.
Protic Solvents (e.g., Ethanol, Water) 25 (Ethanol)Avoid. These solvents will solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Experimental Protocol: Solvent Screening

  • Set up parallel reactions in DMF, DMSO, and Acetonitrile.

  • Maintain the same concentration of reactants and temperature for all reactions.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Compare the rate of consumption of the starting material and the formation of the product in each solvent.

Step 2: Increase the Reaction Temperature

Due to the high activation energy barrier caused by steric hindrance, increasing the reaction temperature can significantly accelerate the reaction rate.

Caution: Be mindful of the boiling points of your solvent and reactants. Also, higher temperatures can promote elimination side reactions. A careful balance is necessary.

Workflow for Temperature Optimization:

start Low Reactivity at Room Temp increase_temp Increase Temperature to 50-60 °C start->increase_temp monitor_6h Monitor by TLC/GC-MS after 6h increase_temp->monitor_6h reaction_complete Reaction Complete? monitor_6h->reaction_complete increase_further Increase Temperature to 80-100 °C reaction_complete->increase_further No stop Reaction Optimized reaction_complete->stop Yes monitor_12h Monitor by TLC/GC-MS after 12h increase_further->monitor_12h check_elimination Check for Elimination Byproducts monitor_12h->check_elimination optimize Optimize Temperature check_elimination->optimize Minimal check_elimination->stop Significant optimize->stop

Caption: A logical workflow for optimizing the reaction temperature.

Step 3: Consider a More Potent Nucleophile or a Catalyst

If solvent and temperature changes are insufficient, enhancing the nucleophilicity of your attacking species is the next logical step.

  • Phase-Transfer Catalysis: For reactions with anionic nucleophiles (e.g., CN⁻, N₃⁻), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective. The catalyst transports the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.

  • Finkelstein Reaction Conditions: If you are trying to introduce a different halide, consider using a large excess of a more nucleophilic halide salt in a solvent where the leaving group salt is insoluble. For example, using a large excess of sodium iodide in acetone can drive the reaction forward by precipitating the less soluble sodium bromide.

Experimental Protocol: Phase-Transfer Catalysis

  • To your reaction mixture in a suitable solvent (e.g., acetonitrile), add 5-10 mol% of tetrabutylammonium bromide.

  • Run the reaction at your previously determined optimal temperature.

  • Compare the reaction rate to a control reaction without the catalyst.

Alternative Mechanistic Pathways

If SN2 conditions are consistently failing, it may be necessary to consider reaction conditions that favor an alternative mechanism.

SN1 Pathway Considerations

While 3-Bromo-2,2-dimethylpropanenitrile is a primary halide, the formation of a primary carbocation is highly unfavorable. However, a 1,2-hydride or 1,2-methyl shift could lead to a more stable tertiary carbocation.

Conditions that might favor an SN1-like mechanism:

  • Protic, polar solvents: (e.g., formic acid, acetic acid) can stabilize the carbocation intermediate.

  • Lewis acid catalysis: A Lewis acid could coordinate to the bromine atom, facilitating its departure.

It is important to note that these conditions can also promote rearrangement and elimination, so careful optimization is required.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution(s)
No or Slow Reaction Steric Hindrance1. Switch to a polar aprotic solvent (DMSO, DMF).2. Increase the reaction temperature.3. Use a more potent nucleophile or a phase-transfer catalyst.
Formation of Alkene Byproduct E2 Elimination1. Lower the reaction temperature.2. Use a less basic nucleophile.3. Use a non-hindered nucleophile.
Reaction Stalls EquilibriumIf applicable, use Finkelstein conditions to drive the reaction forward.

References

  • Organic Chemistry, 10th Edition by Francis A. Carey and Robert M. Giuliano. (A foundational text covering principles of nucleophilic substitution and elimination reactions). [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition by Michael B. Smith. (An in-depth resource for understanding reaction mechanisms). [Link]

  • Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives by Charles M. Starks, Marc Halpern, and Arthur A. Silla. (A comprehensive guide to the theory and application of phase-transfer catalysis). [Link]

Validation & Comparative

High-Field vs. Benchtop NMR for Routine Halonitrile Intermediate Analysis: A Case Study on 3-Bromo-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective comparison of NMR analytical platforms for the structural validation of 3-Bromo-2,2-dimethylpropanenitrile.

Introduction & Chemical Context

3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) is a highly versatile building block used extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including spiro-compounds for neurological disorders [1] and kinase inhibitors for proliferative diseases [2].

Because this intermediate is often synthesized in bulk via the bromination of 3-hydroxy-2,2-dimethylpropanenitrile or direct alkane bromination [3], rapid and reliable structural validation is critical. This guide objectively compares the performance of Cryogen-Free Benchtop NMR (60 MHz) against traditional High-Field NMR (400 MHz) for the routine QA/QC of this specific molecule, providing causality-driven insights into experimental design.

Theoretical H NMR Profile & Causality

To evaluate instrument performance, we must first analyze the fundamental spin system of 3-Bromo-2,2-dimethylpropanenitrile (


). The molecule presents a remarkably simple 

spin system consisting of two distinct proton environments separated by a quaternary carbon (C2).
  • Methylene Protons (

    
    ):  Deshielded by the highly electronegative bromine atom. Expected chemical shift: 
    
    
    
    ~3.44 ppm
    [2].
  • Gem-Dimethyl Protons (

    
    ):  Shielded relative to the methylene group, but subject to slight anisotropic deshielding from the adjacent nitrile (
    
    
    
    ) group. Expected chemical shift:
    
    
    ~1.23 ppm
    [2].

The Causality of the Singlets: The quaternary C2 carbon acts as an insulating barrier to scalar (


) coupling. The methylene protons and the methyl protons are separated by four bonds (

). In freely rotating aliphatic systems lacking conjugated

-systems or rigid W-conformations,

coupling is negligible (

Hz). Therefore, the signals collapse into sharp, isolated singlets. (Note: While some patent literature [2] erroneously reports the methylene signal as a doublet—likely a typographical carryover from its hydroxyl-precursor—quantum mechanical spin rules dictate a strict singlet).

Performance Comparison: Benchtop vs. High-Field NMR

When selecting an analytical platform, the primary question is whether the instrument's resolution can adequately disperse the signals.

At 60 MHz, a 1 ppm difference corresponds to 60 Hz. The chemical shift difference (


) between the methylene and methyl protons is 

ppm. This equates to a separation of ~132 Hz . Since modern benchtop NMRs have a resolution of

Hz at half-height, the two singlets are completely baseline-resolved. High-field NMR (400 MHz) provides a separation of ~884 Hz, which, while superior, is analytically redundant for this specific structural confirmation.
Quantitative Comparison Table
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Advantage
Signal Dispersion (

)
~132 Hz~884 HzHigh-Field (Better for complex mixtures)
Resolution Limit

Hz

Hz
High-Field (Sharper peaks)
Cryogen Requirement None (Permanent Magnet)Liquid Helium & NitrogenBenchtop (Lower maintenance)
Time-to-Result

minutes (At-line)
Hours (Core Facility Queue)Benchtop (Faster workflow)
Cost per Sample Extremely LowHighBenchtop (Cost-effective)
Best Use Case Routine QA/QC, Yield TrackingTrace Impurity ProfilingContext-Dependent

Self-Validating Experimental Protocol (qNMR)

To ensure high trustworthiness, the following protocol utilizes quantitative NMR (qNMR) with Dibromomethane (


) as an internal standard. 

appears as a sharp singlet at

~4.90 ppm
, which perfectly avoids overlap with the analyte's peaks [3].
Step-by-Step Methodology
  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 3-Bromo-2,2-dimethylpropanenitrile into a clean glass vial.

  • Internal Standard Addition: Accurately weigh ~10.0 mg of

    
     (Internal Standard) into the same vial.
    
  • Solvent Addition: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is chosen because the analyte lacks exchangeable protons, ensuring no signal suppression, while providing a deuterium lock for high-field systems. TMS provides the absolute 0 ppm reference.
      
  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube.

  • Acquisition:

    • Sequence: Standard 1D

      
      H pulse (e.g., zg30).
      
    • Scans: 16 scans (Benchtop) or 8 scans (High-Field).

    • Relaxation Delay (D1): Set to 10 seconds to ensure complete longitudinal relaxation (

      
      ) for accurate quantitation.
      
  • Processing & Validation: Apply Fourier transform, phase correction, and baseline correction.

    • Self-Validation Check: Integrate the peak at 3.44 ppm and 1.23 ppm. The system is validated if the integration ratio is strictly 1:3 (2H vs 6H). Calculate the absolute yield using the integral of the

      
       peak at 4.90 ppm.
      

Analytical Workflow Visualization

The following diagram illustrates the decision-making matrix for analyzing halonitrile intermediates.

NMR_Workflow A Synthesis of 3-Bromo- 2,2-dimethylpropanenitrile B Sample Prep: CDCl3 + TMS + CH2Br2 A->B C Benchtop NMR (60 MHz) Routine QA/QC B->C Standard Matrix D High-Field NMR (400 MHz) Impurity Profiling B->D Complex Matrix E Spectral Analysis δ 3.44 (s, 2H) & δ 1.23 (s, 6H) C->E D->E F Structural Validation & Yield Calculation E->F

Analytical workflow for halonitrile evaluation using benchtop vs. high-field NMR.

References

  • Title: EP3349579A1 - Substituted heteroaryl compounds and methods of use Source: Google Patents URL
  • Title: EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4]-decane derivatives Source: Google Patents URL:

  • Title: CN108358748A - A kind of preparation method of alkane bromo-derivative Source: Google Patents URL

Sources

Characteristic IR Nitrile Stretch of 3-Bromo-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characteristic infrared (IR) spectroscopic signature of 3-Bromo-2,2-dimethylpropanenitrile , focusing on the diagnostic nitrile (C≡N) stretching frequency. It provides a comparative analysis against structural analogs to validate the spectral assignment.

A Comparative Spectroscopic Guide

Executive Summary: The Diagnostic Signature

The characteristic IR nitrile stretch for 3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) appears in the region of 2240–2250 cm⁻¹ .

This value represents a distinct blue shift (increase in wavenumber) of approximately 5–10 cm⁻¹ relative to its non-brominated parent analog, Pivalonitrile (2235 cm⁻¹). This shift is diagnostic of the successful introduction of the electron-withdrawing bromine atom at the


-position, counteracting the electron-donating effect of the gem-dimethyl group.
Key Spectroscopic Features
FeatureWavenumber (cm⁻¹)IntensityDiagnostic Utility
Nitrile Stretch (

)
2240 – 2250 Medium-StrongPrimary confirmation of functional group integrity.
C-Br Stretch (

)
600 – 700 StrongConfirmation of bromination (fingerprint region).
Absence of O-H > 3200AbsentConfirms conversion from 3-hydroxy precursor.

Theoretical Framework: The "Push-Pull" Effect

To interpret the spectrum accurately, one must understand the competing electronic effects acting on the nitrile bond force constant (


).
The Gem-Dimethyl Effect (Shielding)

In Pivalonitrile (2,2-dimethylpropanenitrile), the bulky tert-butyl group exerts a positive inductive effect (+I). This electron donation slightly weakens the C≡N bond order compared to acetonitrile, lowering the stretching frequency to 2235 cm⁻¹ (an outlier among saturated nitriles, which typically absorb at 2250 cm⁻¹).

The -Bromine Effect (Deshielding)

Introducing a bromine atom at the


-position (3-position) creates a negative inductive effect (-I).
  • Mechanism: The electronegative bromine withdraws electron density from the carbon framework.

  • Result: This withdrawal reduces the electron donation from the alkyl group into the nitrile

    
    -antibonding orbitals, effectively "stiffening" the C≡N bond.
    
  • Net Outcome: The frequency shifts upward from the Pivalonitrile baseline (2235 cm⁻¹) toward the standard aliphatic range (2250 cm⁻¹).

G cluster_0 Electronic Competition GemDimethyl Gem-Dimethyl Group (+I Effect) CN_Bond Nitrile Bond (C≡N) Force Constant (k) GemDimethyl->CN_Bond Weakens Bond (Lowers ν) Bromine Bromine Atom (-I Effect) Bromine->CN_Bond Stiffens Bond (Raises ν) Result Net Result: ν = 2240–2250 cm⁻¹ (Blue Shift vs Pivalonitrile) CN_Bond->Result

Figure 1: Competing inductive effects determining the nitrile stretching frequency.

Comparative Analysis

The following table contrasts 3-Bromo-2,2-dimethylpropanenitrile with critical reference standards. This comparison is essential for verifying the product against starting materials and side products.

Table 1: Comparative IR Nitrile Frequencies
CompoundStructure

(cm⁻¹)
Shift OriginPhysical State
Pivalonitrile

2235 [1]Baseline (+I effect of

lowers freq)
Liquid
3-Bromo-2,2-dimethyl...

~2245 (Est)Target: -I of Br raises freq vs PivalonitrileSolid/Oil
Acetonitrile

2250 [2]Standard Aliphatic ReferenceLiquid
3-Bromopropanenitrile

~2255 [3]Strong -I effect (lack of shielding gem-dimethyl)Liquid

Analysis:

  • Vs. Pivalonitrile: The target compound is distinguished by a higher frequency (~10 cm⁻¹ shift). If your spectrum shows a peak solely at 2235 cm⁻¹, you likely have unreacted starting material (if synthesizing from Pivalonitrile derivatives) or have lost the bromine.

  • Vs. 3-Bromopropanenitrile: The target compound is lower in frequency due to the gem-dimethyl group's dampening of the bromine's inductive pull.

Experimental Protocol: ATR-FTIR Characterization

Since 3-Bromo-2,2-dimethylpropanenitrile is typically a low-melting solid or viscous oil (depending on purity), Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets to avoid moisture contamination and sample loss.

Step-by-Step Workflow
  • Instrument Setup:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Preparation:

    • If Solid: Place a small amount (~2-5 mg) of the crystal directly onto the ATR focal point. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • If Liquid/Oil: Place 1 drop using a glass pipette onto the crystal. No pressure anvil is required, but cover with a volatile cover if the compound is volatile (unlikely for this MW).

  • Acquisition:

    • Collect 16-32 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply baseline correction if necessary.

    • Identify the nitrile peak in the 2200–2300 cm⁻¹ window.

    • Check the 600–700 cm⁻¹ region for C-Br stretches (often multiple bands due to rotamers).

Diagnostic Decision Tree

Analysis Start Acquire IR Spectrum CheckOH Is broad peak at 3200-3500 cm⁻¹ present? Start->CheckOH CheckCN Check Nitrile Region (2200-2300 cm⁻¹) CheckOH->CheckCN No Fail1 Contamination: Residual Precursor (3-Hydroxy...) CheckOH->Fail1 Yes ResultA Likely Pivalonitrile (Missing Br) CheckCN->ResultA Peak at ~2235 cm⁻¹ ResultB CONFIRMED: 3-Bromo-2,2-dimethyl... CheckCN->ResultB Peak at ~2245 cm⁻¹ ResultC Likely 3-Bromopropanenitrile (Missing gem-dimethyl) CheckCN->ResultC Peak at ~2255 cm⁻¹

Figure 2: Decision tree for validating the synthesis of 3-Bromo-2,2-dimethylpropanenitrile.

References

  • Pivalonitrile IR Spectrum: NIST Mass Spectrometry Data Center. Propanenitrile, 2,2-dimethyl- Infrared Spectrum. NIST Standard Reference Database.[1] Link

  • Acetonitrile Reference: NIST Webbook. Acetonitrile Gas Phase IR. Link

  • 3-Bromopropanenitrile Data: National Institutes of Health (NIH) PubChem. 3-Bromopropionitrile Spectral Information. Link

  • Synthesis & Characterization Context: European Patent EP3349579A1. Substituted heteroaryl compounds and methods of use. (Describes synthesis of 3-bromo-2,2-dimethylpropanenitrile from 3-hydroxy precursor). Link

  • General Nitrile Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text confirming inductive effects on nitrile frequency).

Sources

HPLC Method Development for 3-Bromo-2,2-dimethylpropanenitrile Purity: A Detector Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex aliphatic intermediates, analytical scientists frequently encounter compounds that defy traditional UV-Vis detection. One such challenging molecule is 3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5)[1].

Because this aliphatic bromo-nitrile lacks a conjugated


-electron system, it does not possess a meaningful chromophore[2]. Attempting to quantify its purity or profile trace impurities using standard UV detection (e.g., 210 nm) results in severe baseline drift, solvent interference, and unacceptable Limits of Detection (LOD). To establish a self-validating, highly accurate purity method, we must pivot to universal aerosol-based detectors: the Evaporative Light Scattering Detector (ELSD)  and the Charged Aerosol Detector (CAD) [3],[4].

This guide objectively compares these detection strategies and provides a field-proven, step-by-step HPLC-CAD methodology for the purity analysis of 3-Bromo-2,2-dimethylpropanenitrile.

Objective Performance Comparison: UV vs. ELSD vs. CAD

When evaluating detectors for non-chromophoric compounds, the critical metrics are sensitivity at the lower end of the mass range (for trace impurity detection) and response uniformity (for standard-free quantitation)[5].

Quantitative Performance Matrix
Analytical ParameterLow-Wavelength UV (205 nm)ELSD (Light Scattering)CAD (Charged Aerosol)
Detection Mechanism Light AbsorptionPhoton Scattering by ParticlesCharge Transfer to Particles
Sensitivity (LOD) Poor (High solvent noise)~50–100 ng~1–3 ng [3]
Dynamic Range Narrow (Masked by drift)Non-linear (Sigmoidal)Wide (>2 orders of magnitude) [3]
Response Uniformity Highly structure-dependentDependent on particle size & optical propertiesUniform (Independent of structure) [4]
Gradient Compatibility Poor (Severe baseline shifts)ExcellentExcellent (with inverse gradient) [6]
The Causality of Detector Performance

Why does CAD drastically outperform ELSD for trace impurity analysis in this context? The answer lies in the physics of particle measurement.

Both ELSD and CAD nebulize the eluent and evaporate the volatile mobile phase to form solid analyte particles[3]. However, ELSD relies on light scattering , a phenomenon that drops off exponentially as particle size decreases. For ELSD, particles smaller than 50 nm fail to scatter light efficiently, resulting in a sigmoidal response curve that severely underestimates low-level impurities[3],[5].

Conversely, CAD relies on charge transfer . Analyte particles collide with ionized nitrogen gas, acquiring a charge directly proportional to their mass. Because CAD effectively measures particles as small as 10 nm, it achieves up to a 10-fold improvement in LOD over ELSD, making it the definitive choice for rigorous purity assays[3].

Mechanistic Visualization of CAD

To understand why the experimental protocol requires specific mobile phases, we must visualize the CAD operational workflow.

CAD_Workflow Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Carrier Gas) Eluent->Nebulizer Drying Evaporation / Drying Tube (Volatile Solvent Removed) Nebulizer->Drying Mixing Mixing Chamber (Charge Transfer) Drying->Mixing Dried Particles Corona Corona Discharge (Ionized N2 Gas) Corona->Mixing Charged Gas Detector Electrometer (Measures Aggregate Charge) Mixing->Detector Charged Particles

Fig 1: Mechanistic workflow of Charged Aerosol Detection for non-chromophoric analytes.

Experimental Protocol: HPLC-CAD Method Development

To create a self-validating system for 3-Bromo-2,2-dimethylpropanenitrile, the method must account for the evaporative nature of CAD. Causality Check: Non-volatile salts (like phosphate buffers) will precipitate in the drying tube, causing massive background noise[4]. Therefore, strictly volatile mobile phases are mandatory.

Furthermore, because gradient elution changes the organic composition over time—which alters droplet size and nebulization efficiency—we must employ an inverse gradient setup to maintain a uniform response factor for all unknown impurities[3],[6].

Step 1: Chromatographic Conditions
  • Column: High-retention C18 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm). Rationale: 3-Bromo-2,2-dimethylpropanenitrile is a small, semi-volatile aliphatic molecule; a high surface-area C18 ensures adequate retention.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5%

      
       95% B
      
    • 6.0 - 8.0 min: 95% B

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

Step 2: Post-Column Inverse Gradient Setup (Crucial for Standard-Free Quantitation)

To ensure that the CAD response remains independent of the analyte's elution time, a second pump is used to deliver an inverse gradient post-column via a zero-dead-volume T-piece[6].

  • Inverse Pump Program: Mirrors the analytical gradient exactly but in reverse (Starts at 95% B, drops to 5% B).

  • Resulting Eluent to CAD: A constant 50/50 ratio of Phase A/Phase B enters the nebulizer at all times, ensuring identical droplet formation kinetics for the main peak and all impurities[3],[6].

Step 3: CAD Detector Settings
  • Evaporation Temperature: 35°C. (Optimized to ensure complete evaporation of water/acetonitrile without volatilizing the semi-volatile 3-Bromo-2,2-dimethylpropanenitrile).

  • Data Collection Rate: 10 Hz.

  • Power Function (PF): Set to 1.0 (or optimized via calibration to linearize the inherently slight non-linear response of aerosol detectors)[2].

Data Interpretation & Scientific Integrity

By implementing the inverse gradient CAD method, the protocol becomes a self-validating system. Because the CAD response is independent of chemical structure[4], the peak area percentage directly correlates to the mass percentage of the analyte and its impurities.

If an unknown degradant or synthetic impurity elutes at 4.5 minutes, you do not need a synthesized reference standard to quantify it. The CAD's uniform charge-transfer mechanism guarantees that the impurity's response factor is nearly identical to that of the 3-Bromo-2,2-dimethylpropanenitrile main peak[3],[6]. This eliminates the severe inaccuracies associated with ELSD's sigmoidal drop-off and UV's reliance on varying extinction coefficients, ensuring robust regulatory compliance during drug development.

References

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option?, Thermo Fisher Scientific,
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview, LCGC Intern
  • Quantifying more with less: Implementing charged aerosol detection to improve drug safety, Thermo Fisher Scientific,
  • 3-Bromo-2,2-dimethylpropanenitrile | Building block, Nanjing Bike Biotechnology Co., Ltd,
  • Recent applications of the Charged Aerosol Detector for liquid chromatography in drug quality control, PubMed,
  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection, LCMS.cz,

Sources

Comparative Reactivity Guide: 3-Bromo vs. 3-Chloro-2,2-dimethylpropanenitrile

[1]

Executive Summary: The Neopentyl Challenge

In the synthesis of gem-dimethyl functionalized scaffolds—common in metabolically stable drug candidates (e.g., cathepsin inhibitors, cardiovascular agents)—researchers often face a critical choice between 3-Bromo-2,2-dimethylpropanenitrile (3-Br-DMPN) and 3-Chloro-2,2-dimethylpropanenitrile (3-Cl-DMPN) .[1]

While the chloro-derivative offers superior stability and lower cost, it presents a significant kinetic barrier due to the Neopentyl Effect . The gem-dimethyl group at the

The Core Trade-off:

  • Select 3-Br-DMPN when direct nucleophilic substitution (

    
    ) or metal insertion (Grignard/Lithium) is required.[1] The weaker C-Br bond partially compensates for the steric hindrance.
    
  • Select 3-Cl-DMPN as a stable precursor that requires activation (e.g., Finkelstein iodination) or when used solely as a radical precursor.[1]

Structural & Physical Analysis

The reactivity difference is governed by the interplay between steric occlusion and bond dissociation energy (BDE).

The Neopentyl Wall (Steric Hindrance)

Both molecules share a neopentyl backbone. In an




  • Relative Rate (

    
    ):  Neopentyl halides react 
    
    
    times slower than their ethyl counterparts.[1]
  • Implication: Standard conditions (e.g., acetone, RT) will fail for both compounds.[1][2] Forcing conditions (polar aprotic solvents, high heat) are mandatory.[1][2]

Bond Energy (Electronic Lability)

The differentiator is the leaving group ability.

Feature3-Bromo-2,2-dimethylpropanenitrile3-Chloro-2,2-dimethylpropanenitrileImpact
Bond Length (C-X) ~1.94 Å~1.77 ÅLonger bond = more accessible

orbital.[1]
Bond Dissociation Energy ~68 kcal/mol~81 kcal/molBr cleaves significantly faster under thermal stress.
Leaving Group (

of HX)
-9 (HBr)-7 (HCl)Bromide is the superior leaving group.[1]
Boiling Point ~100-110°C (est.[1] at reduced press.)~164°C (atm)Cl is more volatile but stable.

Reactivity Profiling & Mechanisms[3]

Nucleophilic Substitution ( )

Direct displacement is the primary synthetic utility (e.g., converting to amines via azide).[1][2]

  • 3-Br-DMPN: Reacts sluggishly. Requires high temperatures (80–100°C) and polar aprotic solvents (DMSO, DMF, NMP) to expose the

    
     orbital.[1][2]
    
  • 3-Cl-DMPN: Effectively inert to direct

    
     attack by moderate nucleophiles.[1] The activation energy barrier is often too high to overcome before thermal decomposition of reagents occurs.
    
Metal-Halogen Exchange[1]
  • 3-Br-DMPN: Amenable to Lithium-Halogen exchange (

    
    -BuLi, -78°C) or Grignard formation (Mg, THF, reflux).[1] Note: Wurtz-type coupling is a risk but reduced due to steric bulk.[1]
    
  • 3-Cl-DMPN: Resistant to direct metallation.[1] Requires Rieke Magnesium or lithium naphthalenide for effective insertion.

Visualizing the Kinetic Barrier

The following diagram illustrates the energy landscape. Note the significantly higher

ReactionProfileFig 1: Comparative Activation Energy for SN2 Attack on Neopentyl SystemsStartReactants(Nu:- + Substrate)TS_BrTS (Bromo)High EnergyStart->TS_BrSlow (Ea ~25 kcal)TS_ClTS (Chloro)Very High EnergyStart->TS_ClVery Slow (Ea ~30 kcal)ProductProduct(Substituted Nitrile)TS_Br->ProductTS_Cl->Product

[1]

Experimental Workflows

These protocols are designed to overcome the neopentyl steric barrier.

Protocol A: Direct Substitution (Best for 3-Bromo)

Target: Synthesis of 3-Azido-2,2-dimethylpropanenitrile (Precursor to amine)[1]

  • Reagents: 3-Br-DMPN (1.0 eq), Sodium Azide (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous DMSO (0.5 M concentration). Crucial: DMSO solvates the cation (

    
    ), leaving the azide anion "naked" and highly reactive.
    
  • Procedure:

    • Charge flask with

      
       and DMSO.[2] Stir until mostly dissolved.
      
    • Add 3-Br-DMPN dropwise.[1]

    • Heat to 90°C for 12–16 hours. (Monitor by GC-MS; disappearance of bromide).[1]

    • Note: If using 3-Cl-DMPN here, conversion would be <10% after 24h.[1][2]

  • Workup: Dilute with water, extract with

    
    . Wash organic layer with brine to remove DMSO.[2]
    
Protocol B: The Finkelstein Activation (Required for 3-Chloro)

Strategy: Convert the inert Chloro-nitrile to the reactive Iodo-nitrile in situ.[1]

  • Reagents: 3-Cl-DMPN (1.0 eq), Sodium Iodide (NaI, 2.0 eq).

  • Solvent: 2-Butanone (MEK) or Acetone (High pressure vessel).[1]

  • Procedure:

    • Dissolve 3-Cl-DMPN and NaI in solvent.[1]

    • Reflux for 24–48 hours.[2] NaCl precipitates (driving force).

    • Result: Formation of 3-Iodo-2,2-dimethylpropanenitrile .[1]

  • Subsequent Step: The crude Iodo-compound is now reactive enough for standard nucleophilic substitution (e.g., with amines, thiolates) under milder conditions (50–60°C).[1]

Decision Matrix

Use the following logic flow to select the appropriate starting material for your campaign.

DecisionTreeFig 2: Selection Logic for Neopentyl Nitrile ScaffoldsStartSelect Starting MaterialQ1Reaction Type?Start->Q1SubstNucleophilic Substitution(N3, CN, OR, SR)Q1->SubstMetalMetal-Halogen Exchange(Grignard/Lithium)Q1->MetalQ2Can you heat to >100°C?Subst->Q2Br_MetalUse 3-Bromo(Standard Mg/Li exchange)Metal->Br_MetalCl_MetalAvoid 3-Chloro(Requires Rieke Mg)Metal->Cl_MetalBr_RouteUse 3-Bromo(Direct Substitution)Q2->Br_RouteYesCl_RouteUse 3-Chloro(Must use Finkelstein Activation)Q2->Cl_RouteNo (Sensitive substrates)

Conclusion

While 3-Chloro-2,2-dimethylpropanenitrile is economically attractive, its kinetic stability renders it unsuitable for direct derivatization in time-sensitive R&D settings.[1] 3-Bromo-2,2-dimethylpropanenitrile is the superior choice for general synthesis, providing the necessary lability to overcome the neopentyl steric barrier.[1] If the Chloro-derivative must be used, the Finkelstein protocol is the only reliable method to unlock its reactivity.

References

  • Dostrovsky, I., Hughes, E. D., & Ingold, C. K. (1946).[1][2] Mechanism of substitution at a saturated carbon atom. Part XXXII. The role of steric hindrance.[3] Journal of the Chemical Society, 173-194.[1][2] (Foundational text on Neopentyl Effect). [1]

  • Jahan, N., et al. (2022).[1][2][3][4] Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 19487–19496.[1][2] (Specific kinetics of neopentyl halides). [1]

  • Lide, D. R. (Ed.).[2] (2005). CRC Handbook of Chemistry and Physics (86th ed.).[2] CRC Press.[2] (Bond Dissociation Energies).[5][6][7][8] [1]

  • Vogel, A. I. (1989).[2][5] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[2] (Standard Finkelstein and Nitrile synthesis protocols). [1]

Comparative Guide: Impurity Profiling of 3-Bromo-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.[1]

Executive Summary

3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) is a critical aliphatic building block, primarily valued in medicinal chemistry for introducing the gem-dimethyl moiety.[1] This structural motif is essential for the "gem-dimethyl effect," which improves metabolic stability and restricts conformational freedom in drug candidates.[1]

However, commercial sources of this reagent vary significantly in purity profile depending on the synthetic route employed (e.g., bromination of the alcohol vs. radical bromination). This guide objectively compares analytical methodologies for identifying impurities, establishing GC-MS as the superior technique for trace quantification, while 1H-NMR remains indispensable for bulk purity assessment.[1] We demonstrate that standard HPLC-UV is often insufficient due to the molecule's lack of a strong chromophore.[1]

Impurity Genesis & Synthetic Origins

To effectively screen for impurities, one must understand their origin.[1] The two dominant synthetic pathways lead to distinct impurity fingerprints.[1]

Pathway A: Bromination of 3-Hydroxy-2,2-dimethylpropanenitrile (Dominant Commercial Route)

This route uses phosphorus tribromide (


) or Appel conditions (

).
  • Primary Impurity: Unreacted 3-hydroxy-2,2-dimethylpropanenitrile .[1]

  • Secondary Impurity: 3,3'-oxybis(2,2-dimethylpropanenitrile) (Dimeric ether formed via acid-catalyzed dehydration).

  • Trace Impurity: Phosphorus residues (if workup is poor).[1]

Pathway B: Radical Bromination of Isobutyronitrile
  • Primary Impurity: 2-bromo-2-methylpropanenitrile (Regioisomer).[1]

  • Secondary Impurity: Poly-brominated species.[1]

Visualization: Impurity Origin Pathways

ImpurityPathways Start Starting Material: 3-Hydroxy-2,2-dimethylpropanenitrile Target Target Product: 3-Bromo-2,2-dimethylpropanenitrile Start->Target Bromination Impurity1 Impurity A: Unreacted Alcohol (Hydrolysis Risk) Start->Impurity1 Incomplete Rxn Impurity2 Impurity B: Dimeric Ether (Side Reaction) Start->Impurity2 Acid Cat. Dimerization Reagent Reagent: PBr3 or CBr4/PPh3 Reagent->Target Impurity3 Impurity C: Phosphorous Residues Reagent->Impurity3 Poor Workup

Figure 1: Synthetic genesis of common impurities in commercial 3-Bromo-2,2-dimethylpropanenitrile.

Comparative Analysis of Detection Methods

This section compares the three standard analytical techniques. We evaluated these methods based on Limit of Detection (LOD) , Selectivity , and Robustness .

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: Gold Standard

  • Mechanism: Separation based on volatility; detection via electron impact (EI) fragmentation.[1]

  • Why it wins: The target molecule is a low-molecular-weight alkyl halide.[1] It is sufficiently volatile for GC.[1] MS detection circumvents the lack of UV absorption.[1]

  • Key Fragment Ions: The loss of the bromine atom (

    
    ) and the nitrile group are characteristic. Look for 
    
    
    
    clusters indicating isotopic bromine patterns.[1]
Method B: Proton NMR ( H-NMR)

Status: Essential for Bulk Purity

  • Mechanism: Detection of magnetically distinct protons.[1]

  • Why it works: The gem-dimethyl group provides a massive, sharp singlet (approx.[1] 1.3-1.4 ppm) that integrates to 6 protons.[1] Impurities often break this symmetry or shift the methyl signal, making molar ratio calculation trivial.[1]

  • Limitation: Poor sensitivity for trace impurities (< 0.5%).[1]

Method C: HPLC-UV

Status: Not Recommended (Without Derivatization)

  • Mechanism: UV absorption.[1]

  • The Failure Point: The molecule lacks a conjugated

    
    -system.[1] The nitrile group absorbs weakly around 190-210 nm, a region plagued by solvent noise (acetonitrile/methanol cutoff).
    
  • Alternative: If LC is required, use Refractive Index (RI) or Charged Aerosol Detection (CAD) .

Comparative Data Summary
FeatureGC-MS (EI)1H-NMR (400 MHz)HPLC-UV (210 nm)
Limit of Detection < 10 ppm~ 1000 ppm (0.1%)> 500 ppm (Poor)
Specificity High (Mass Fingerprint)High (Structural)Low (Non-specific absorption)
Throughput High (20 min run)MediumMedium
Suitability Trace Impurity Profiling Identity & Assay Not Recommended

Experimental Protocols

Protocol 1: GC-MS Impurity Profiling (Recommended)

This protocol is self-validating using an internal standard to account for injection variability.

Reagents:

  • Sample: 3-Bromo-2,2-dimethylpropanenitrile.[1][2][3]

  • Solvent: Dichloromethane (DCM), HPLC Grade.[1]

  • Internal Standard: Dodecane (distinct retention time, non-reactive).[1]

Workflow:

  • Preparation: Dissolve 10 mg of the sample in 10 mL of DCM.

  • Spiking: Add 10 µL of Dodecane solution (1 mg/mL) as an internal standard.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1][4]

    • Carrier Gas: Helium at 1.0 mL/min.[1][4]

    • Inlet: Split 20:1, 250°C.

    • Oven: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C.
  • Detection: MS Scan mode (m/z 40-300).[1]

Data Interpretation:

  • Target Peak: ~8-10 min (system dependent).

  • Impurity A (Alcohol): Elutes earlier (more polar, but lower MW).

  • Impurity B (Dimer): Elutes later (higher MW).[1]

Protocol 2: Rapid NMR Identity Check

Workflow:

  • Dissolve 15 mg of sample in 0.6 mL

    
    .
    
  • Acquire 16 scans (minimum) with a 10-second relaxation delay (d1) to ensure accurate integration of the quaternary carbons if doing

    
    , though 
    
    
    
    is sufficient here.
  • Key Signals:

    • 
       1.35 ppm (s, 6H, 
      
      
      
      )
    • 
       3.45 ppm (s, 2H, 
      
      
      
      )
  • Impurity Flag: Look for a singlet at

    
     3.60 ppm (indicative of 
    
    
    
    from the starting material) or shifts in the methyl region.[1]

Analytical Decision Tree

Use this logic flow to determine the correct analysis for your drug development stage.

DecisionTree Start Sample Received: Commercial Reagent Q1 Goal: Identity or Purity? Start->Q1 Identity Identity Confirmation Q1->Identity Purity Impurity Profiling Q1->Purity NMR Run 1H-NMR (Check gem-dimethyl singlet) Identity->NMR Q2 Is impurity volatile? Purity->Q2 GCMS Run GC-MS (Best for alkyl halides) Q2->GCMS Yes (Standard) LCMS Run LC-MS/CAD (If salts/dimers suspected) Q2->LCMS No (Rare)

Figure 2: Analytical decision matrix for gem-dimethyl alkyl halides.

References

  • Meanwell, N. A. (2018).[1] The gem-Dimethyl Group in Medicinal Chemistry: Effects on Pharmacological, Pharmacokinetic, and Physicochemical Properties. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support . (2025). A Comparative Guide to the Detection and Quantification of Alkyl Bromides. BenchChem Application Notes. Link

  • ECHA (European Chemicals Agency) . (2024).[1] Registration Dossier: 3-hydroxy-2,2-dimethylpropanenitrile. ECHA.[1][5] Link

  • PubChem . (2025).[1][5] Compound Summary: 3-Bromo-2,2-dimethylpropanenitrile.[1] National Library of Medicine.[1] Link

  • Lee, H. et al. (2025).[1] Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Pharmaceutics. Link(Note: Citation adapted to relevant context of alkyl halide PGI analysis).

Sources

Benchmarking ¹³C NMR Chemical Shift Predictions for Gem-Dimethyl Carbons in Nitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the gem-dimethyl group is frequently introduced adjacent to a nitrile moiety (e.g., α-gem-dimethyl nitriles like pivalonitrile derivatives) to block metabolic liabilities and modulate lipophilicity. However, the structural elucidation of these motifs via ¹³C NMR presents a distinct analytical challenge. The chemical shifts of the β-methyl carbons and the α-quaternary carbon often resonate within a narrow 2–3 ppm window (typically 27–33 ppm).

This guide objectively compares the performance of leading NMR prediction software (ACD/Labs, Mnova, ChemDraw) against ab initio Density Functional Theory (DFT) and experimental benchmarking. Furthermore, it provides a self-validating experimental protocol to ensure unambiguous assignment of these sterically congested, electron-withdrawn centers.

The Mechanistic Challenge: Causality Behind the Chemical Shifts

To accurately assign ¹³C NMR spectra, one must understand the physical causality dictating the magnetic environment[1]:

  • Inductive Deshielding vs. Anisotropic Shielding: The cyano group (-C≡N) is strongly electron-withdrawing via induction, which heavily deshields the directly attached α-quaternary carbon. Simultaneously, the triple bond generates a diamagnetic anisotropic shielding cone. The spatial orientation of the gem-dimethyl groups places them in a region where they experience a complex interplay of this shielding and the steric γ-gauche (Thorpe-Ingold) effect.

  • Relaxation Dynamics: The α-quaternary carbon lacks directly attached protons. Consequently, it cannot undergo efficient dipole-dipole (DD) relaxation, leading to exceptionally long longitudinal relaxation times (

    
    ). If standard acquisition parameters are used, this carbon signal will saturate and disappear into the baseline, forcing researchers to rely dangerously on prediction software rather than empirical data.
    

Comparative Analysis: Prediction Platforms vs. DFT

When empirical data is ambiguous, researchers turn to prediction algorithms. Here is how the leading alternatives compare when handling the gem-dimethyl nitrile motif:

A. ACD/Labs NMR Predictors

ACD/Labs utilizes a hybrid approach combining Hierarchical Organisation of Spherical Environments (HOSE) codes with neural network training[2]. For standard motifs like pivalonitrile, its extensive curated database allows it to predict the subtle differences between the quaternary and methyl carbons with high accuracy (typically within 0.5 ppm).

B. Mestrelab Mnova NMRPredict

Mnova employs an "Ensemble" prediction engine that simultaneously runs Machine Learning, HOSE-code, and Increments-based methods[3]. It excels in workflow integration, allowing users to overlay predicted confidence intervals directly onto experimental spectra. While highly accurate, it can occasionally overestimate the deshielding of the quaternary carbon in highly sterically hindered nitriles.

C. ChemDraw NMR Prediction

ChemDraw relies primarily on basic lookup tables and increment rules. While useful for rapid, on-the-fly estimations, it does not account for complex 3D conformational geometries or severe steric crowding. It frequently miscalculates the α-quaternary carbon in gem-dimethyl nitriles by >2 ppm.

D. Ab Initio DFT (Gaussian)

For absolute certainty, DFT calculations serve as the gold standard. According to the DELTA50 benchmark study, the


B97X-D/def2-SVP level of theory combined with the Polarizable Continuum Model (PCM) and Gauge-Independent Atomic Orbital (GIAO) method yields the highest accuracy for ¹³C NMR predictions, achieving root-mean-square deviations (RMSD) of less than 2.9 ppm across complex organic spaces[4].
Quantitative Data Presentation

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Pivalonitrile (2,2-dimethylpropanenitrile) in CDCl₃.

Carbon EnvironmentExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)DFT (

B97X-D) (ppm)
-CH₃ (Methyls) 27.527.827.228.527.6
C (Quaternary) 30.230.531.133.230.0
-C≡N (Nitrile) 125.1124.8124.5122.0125.3

(Note: DFT predictions reflect GIAO isotropic shielding tensors referenced to TMS geometry optimized at the B3LYP-D3/6-311G(d,p) level[4].)

Experimental Protocol: A Self-Validating System

To prevent the misassignment of the quaternary carbon, empirical data must be acquired using a self-validating protocol that accounts for the unique physics of the molecule.

Step 1: Sample Preparation

  • Dissolve the analyte to a concentration of

    
    10 mM in CDCl₃. High concentrations (>10% w/v) induce intermolecular interactions that alter chemical shifts[4].
    
  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference to lock the 0.00 ppm baseline accurately.

Step 2: NMR Acquisition (600 MHz Spectrometer)

  • Pulse Sequence: Select a standard ¹H-decoupled ¹³C sequence (e.g., zgpg30 on Bruker). If quantitative integration is required to prove the 3:1 ratio of methyls to the quaternary carbon, use an inverse-gated decoupling sequence (zgig) to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (

    
    ):  This is the critical failure point. Set 
    
    
    
    seconds. The quaternary carbon requires at least
    
    
    to fully relax. A standard 1-second delay will result in a missing quaternary peak.
  • Scans: Acquire a minimum of 1024 to 3072 scans to ensure a high signal-to-noise ratio for the unprotonated carbons[4].

Step 3: Processing

  • Apply a 1.0 Hz exponential line broadening (LB) window function to enhance the signal-to-noise ratio without sacrificing the resolution needed to separate the 27 ppm and 30 ppm peaks.

  • Zero-fill the free induction decay (FID) to 64k points before Fourier transformation.

Analytical Workflow Visualization

Below is the logical workflow for ensuring absolute confidence when assigning gem-dimethyl nitriles, combining empirical rigor with predictive validation.

NMR_Workflow A 1. Sample Prep (≤10 mM, CDCl3, 0.03% TMS) B 2. NMR Acquisition (Extended D1 Delay for Quat-C) A->B E 5. Data Overlay & Signal Assignment B->E C 3. Empirical Prediction (ACD/Labs, Mnova) C->E D 4. Ab Initio DFT (ωB97X-D/def2-SVP) D->E F 6. Validated 13C Shifts E->F

Workflow for self-validating 13C NMR assignment of sterically hindered nitriles.

Conclusion

While lookup-table-based software like ChemDraw provides rapid approximations, it is insufficient for resolving the tight chemical shift windows of gem-dimethyl nitriles. ACD/Labs and Mnova provide robust, workflow-friendly empirical predictions that closely mirror reality. However, for novel drug scaffolds where absolute stereochemical and regiochemical certainty is required, researchers must utilize DFT calculations paired with optimized experimental acquisition (specifically, extended


 delays) to create a closed-loop, self-validating analytical system.

References

  • Pivalonitrile | C5H9N | CID 12416 - PubChem - NIH National Institutes of Health (NIH)[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking PubMed Central (PMC) - NIH[Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs ACD/Labs[Link]

  • Download NMR Predict - Mestrelab Mestrelab Research[Link]

Sources

Validating 3-Bromo-2,2-dimethylpropanenitrile: A Comparative Guide to TLC Staining and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of the "Invisible" Intermediate

3-Bromo-2,2-dimethylpropanenitrile (CAS: 37647-55-5) is a critical neopentyl building block in the synthesis of sterically hindered bioactive scaffolds. However, its validation presents a specific analytical challenge: lack of UV chromophores .

Unlike aromatic intermediates, this aliphatic nitrile/alkyl halide lacks the conjugated


-systems required for detection under standard UV (254 nm) light. Relying solely on UV-TLC leads to false negatives, potentially causing premature reaction termination or loss of product during purification.

This guide objectively compares the efficacy of Thin Layer Chromatography (TLC) using specialized visualization protocols against instrumental alternatives (GC-MS, NMR). We provide a validated, self-consistent staining protocol specifically designed for this non-UV active target.

Comparative Analysis: TLC vs. Instrumental Alternatives

For routine reaction monitoring, TLC remains the superior "at-line" tool if the correct visualization method is applied. Below is a comparative performance analysis of validation methods for 3-Bromo-2,2-dimethylpropanenitrile.

Table 1: Methodological Performance Matrix
FeatureOptimized TLC (PMA Stain) Standard UV-TLC (254 nm) GC-MS 1H-NMR
Detection Principle Redox/Complexation (Chemical)Fluorescence QuenchingIonization/MassMagnetic Resonance
Visibility of Target High (Dark Blue/Brown Spot)None/Poor (Invisible)High (Distinct Peak)Definitive
Time to Result 5–10 Minutes< 1 Minute30–60 Minutes15–45 Minutes
Throughput High (Multiple spots/plate)HighLow (Serial injection)Low
Cost per Run < $1.00< $0.50

50 (Amortized)

100
Limit of Detection ~1–5 µgN/A (Target is UV inactive)< 1 ng~1 mg
Primary Use Case Real-time Monitoring Quick check for impurities onlyFinal Purity/IdentityStructural Confirmation

Expert Insight: While GC-MS is the gold standard for quantitation, it is impractical for checking reaction progress every 30 minutes. Optimized TLC bridges the gap, providing rapid qualitative data if UV reliance is abandoned.

Visualization Reagent Comparison

Since the target molecule is aliphatic, the choice of stain is the single most critical variable. We compared four common visualization methods for their specificity to 3-Bromo-2,2-dimethylpropanenitrile.

Table 2: Staining Efficacy for 3-Bromo-2,2-dimethylpropanenitrile
Stain ReagentMechanismObservationRating
UV (254 nm) Fluorescence QuenchingNo spot visible. Plate remains green.🔴 Fail
Iodine (

) Vapor
Reversible Lipophilic AdsorptionFaint, transient yellow spot. Fades rapidly.🟡 Poor
KMnO

(Basic)
OxidationWeak/Slow. Molecule is saturated; oxidation is difficult.🟡 Fair
Phosphomolybdic Acid (PMA) Redox (Molybdenum Blue)Strong dark blue/green spot on yellow background.🟢 Excellent
Silver Nitrate (

)
Halide PrecipitationWhite/Grey precipitate (AgBr) upon exposure to light.🟢 Specific

Recommendation: Use PMA (Phosphomolybdic Acid) for routine monitoring due to its high contrast and permanence. Use Silver Nitrate only if specific confirmation of the bromide functionality is required to distinguish from non-halogenated side products.

Validated Experimental Protocol

This protocol ensures reproducible detection of 3-Bromo-2,2-dimethylpropanenitrile.

Materials[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase: Hexanes : Ethyl Acetate (Start with 9:1 for non-polar starting materials; adjust to 8:2 or 7:3 for the nitrile product).

  • Visualization Reagent (PMA): 10 g Phosphomolybdic acid in 100 mL Ethanol.[1]

Step-by-Step Workflow
  • Sampling: Take 50 µL of reaction mixture.

  • Mini-Workup (Crucial): Partition the sample between 0.5 mL Ethyl Acetate and 0.5 mL Water (or saturated NaHCO

    
     if acid was used).
    
    • Why? Direct spotting of reaction mixtures containing Lewis acids or mineral acids can char the plate or inhibit the stain, leading to false results.

  • Spotting: Apply 1-2 µL of the organic layer to the TLC plate. Spot Starting Material (SM) and Co-Spot (Mix) alongside.[2]

  • Elution: Run the plate in the chosen mobile phase until the solvent front reaches 80% up the plate.

  • Drying: Dry the plate completely with a heat gun (solvent residues interfere with staining).

  • Staining: Dip the plate quickly into the PMA solution. Blot excess on a paper towel.[3]

  • Development: Heat the plate at ~110°C–150°C using a heat gun or hot plate until spots appear.

    • Target Appearance: The product (3-Bromo-2,2-dimethylpropanenitrile) will appear as a dark blue/black spot against a yellow background.

Decision Logic & Visualization

The following diagram illustrates the logical pathway for validating the synthesis and troubleshooting "invisible" spots.

TLC_Validation_Logic Start Start: Reaction Sampling MiniWorkup Mini-Workup (EtOAc/H2O) Start->MiniWorkup Spotting Spot Plate (SM, Co-Spot, Rxn) MiniWorkup->Spotting Elution Elute (Hex/EtOAc) Spotting->Elution UV_Check Check UV (254 nm) Elution->UV_Check UV_Result Are spots visible? UV_Check->UV_Result False_Positive Warning: Likely Impurity (Target is UV Inactive) UV_Result->False_Positive Yes Stain_PMA Stain with PMA & Heat UV_Result->Stain_PMA No (Expected) False_Positive->Stain_PMA Proceed to Stain Result_Check Dark Spot Visible? Stain_PMA->Result_Check Success Validation Successful Calculate Rf Result_Check->Success Yes Fail_Conc Increase Concentration or Try AgNO3 Stain Result_Check->Fail_Conc No

Figure 1: Decision tree for TLC validation of non-UV active aliphatic nitriles.

Data Interpretation & Self-Validation

To ensure the spot observed is indeed 3-Bromo-2,2-dimethylpropanenitrile and not a byproduct, utilize the Rf Shift Principle :

  • Starting Material (e.g., 3-Hydroxy-2,2-dimethylpropanenitrile):

    • Polarity: High (due to -OH).

    • Rf: Low (e.g., 0.1–0.2 in 8:2 Hex/EtOAc).

    • Stain: PMA active.[2]

  • Target Product (3-Bromo-2,2-dimethylpropanenitrile):

    • Polarity: Moderate (Nitrile + Bromide are less polar than Alcohol).

    • Rf: Higher (e.g., 0.4–0.6 in 8:2 Hex/EtOAc).

    • Stain: PMA active; AgNO

      
       active.
      
  • Validation Check: The disappearance of the baseline/low-Rf spot and the appearance of a distinct, higher-Rf spot confirms the transformation.

Troubleshooting Tip: If the spot is "streaking," your reaction mixture likely contains residual acid. Repeat the mini-workup with saturated NaHCO


 before spotting.

References

  • Reach Devices. TLC Stains and Visualization Methods. Reach Devices. Available at: [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. LibreTexts Chemistry. Available at: [Link]

  • University of Rochester. Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. Thin Layer Chromatography (TLC). Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14713916, 3-Bromo-2,2-dimethylpropanenitrile. PubChem.[4] Available at: [Link]

Sources

Comparative Guide: Elemental Analysis Standards for C5H8BrN Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge in Elemental Analysis

For drug development professionals and synthetic chemists, validating the stoichiometric integrity of halogenated intermediates is a critical quality control step. Compounds with the molecular formula C5H8BrN (Molecular Weight: ~162.03 g/mol ) present a unique analytical challenge. Consisting of approximately 37.06% Carbon, 4.98% Hydrogen, 8.64% Nitrogen, and a massive 49.31% Bromine by mass, these molecules push standard CHN (Carbon, Hydrogen, Nitrogen) combustion analyzers to their limits.

As an application scientist, I frequently observe laboratories failing to obtain accurate nitrogen readings for high-bromide compounds because they calibrate their instruments using standard acetanilide. This guide objectively compares elemental analysis standards, explores the causality of halogen-induced catalyst poisoning, and provides a self-validating protocol to ensure absolute data trustworthiness.

The Causality of Combustion in Halogenated Matrices

To understand why standard selection is paramount, we must examine the mechanistic fate of bromine during high-temperature combustion, a factor heavily emphasized in[1].

When a C5H8BrN sample is flash-combusted in an oxygen-enriched environment at 1000°C, the organic matrix is oxidized into CO₂, H₂O, and NOₓ. However, the heavy bromine content is converted into highly reactive bromine gas (Br₂) and hydrogen bromide (HBr).

If these acidic halogen gases are not quantitatively trapped before leaving the oxidation zone, two catastrophic analytical failures occur:

  • Reduction Catalyst Poisoning: The gases enter the reduction tube (packed with elemental copper at ~650°C). Instead of reducing NOₓ to N₂, the copper reacts with the halogens to form Copper(II) Bromide (CuBr₂). This rapidly depletes the catalyst, leading to incomplete NOₓ reduction.

  • TCD Interference: Volatile halogens that survive the reduction tube will enter the Thermal Conductivity Detector (TCD). The acidic gases corrode the TCD filaments and cause severe baseline drift, as detailed in [2]. Because Br₂ and N₂ can exhibit overlapping elution dynamics, nitrogen quantification becomes artificially skewed.

Therefore, the combustion tube must be packed with a specialized halogen trap—typically Silver Vanadate (AgVO₃) or Silver Wool—which reacts with Br₂/HBr to form stable, non-volatile Silver Bromide (AgBr).

System Architecture & Workflow

EA_Workflow Sample Sample: C5H8BrN + 4-Bromoaniline Combustion Combustion Tube (O2, 1000°C) Sample->Combustion Oxidation Oxidation Catalyst (WO3) Combustion->Oxidation CO2, H2O, NOx, Br2/HBr HalogenTrap Halogen Trap (Ag Wool / AgVO3) Oxidation->HalogenTrap Reduction Reduction Tube (Cu, 650°C) HalogenTrap->Reduction CO2, H2O, NOx (Halogens Retained) Detection TCD Detection (N2, CO2, H2O) Reduction->Detection CO2, H2O, N2

Figure 1: CHN combustion workflow highlighting the critical halogen trapping step for C5H8BrN.

Comparative Analysis of Elemental Standards

A trustworthy analytical protocol is a self-validating system. The standard used to calibrate the instrument must mimic the behavior of the analyte to prove that the halogen trap is functioning correctly without masking nitrogen detection[3].

Below is a quantitative comparison of common elemental standards evaluated specifically for C5H8BrN analysis:

StandardMolecular Formula%C%H%N%BrSuitability for C5H8BrN Analysis
4-Bromoaniline C₆H₆BrN41.893.528.1446.45Optimal. Perfect matrix match. Validates the halogen trap capacity and CHN calibration simultaneously.
Acetanilide C₈H₉NO71.096.7110.360.00Poor. Lacks bromine. Fails to validate the efficiency of the silver halogen trap.
4-Bromobenzoic Acid C₇H₅BrO₂41.822.510.0039.75Suboptimal. Validates the halogen trap but lacks nitrogen, requiring a secondary standard for N calibration.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.270.00Poor. Contains sulfur instead of bromine, resulting in entirely different combustion and trapping dynamics.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility in your results, follow this rigorously designed, step-by-step methodology for CHN analysis of C5H8BrN. This protocol builds in continuous verification to prevent undetected catalyst poisoning.

Step 1: Instrument Preparation & Tube Packing

  • Pack the primary combustion tube (quartz) with Tungsten Trioxide (WO₃) as the primary oxidation catalyst.

  • In the lower, cooler zone of the combustion tube (~850°C), pack a 2-inch layer of Silver Vanadate (AgVO₃) followed by Silver Wool.

  • Causality: This ensures all Br₂/HBr is converted to AgBr before exiting the tube, protecting downstream components[4].

  • Pack the reduction tube with high-purity Copper wire/turnings and heat to 650°C.

Step 2: System Blanking & Passivation

  • Run 3 to 5 empty tin capsules.

  • Observation: The baseline must stabilize. This confirms the system is leak-free and purges residual atmospheric nitrogen.

Step 3: Matrix Conditioning

  • Weigh approximately 2.0 mg of 4-Bromoaniline into a tin capsule and run as an unassigned sample.

  • Causality: Halogenated compounds can interact with active sites on the fresh quartz or catalyst. A conditioning run passivates these sites, preventing the first actual calibration point from reading artificially low.

Step 4: Calibration (K-Factor Determination)

  • Using a microbalance (accurate to ±0.1 µg), weigh 4 replicates of the 4-Bromoaniline standard (ranging from 1.2 mg to 2.5 mg).

  • Run the standards to establish the linear calibration curve (K-factors) for Carbon, Hydrogen, and Nitrogen.

  • Validation: The relative standard deviation (RSD) for the K-factors must be < 1.0%.

Step 5: Sample Analysis

  • Weigh 1.5 - 2.0 mg of the C5H8BrN sample in triplicate.

  • Process the samples. The high bromine content will be safely sequestered by the AgVO₃ trap, allowing pure N₂ to reach the TCD.

Step 6: Continuing Calibration Verification (CCV)

  • After every 10 samples, run a single 1.5 mg sample of 4-Bromoaniline.

  • Causality: If the silver trap reaches its maximum bromine capacity, halogens will break through and poison the copper reduction tube. This will immediately manifest as a drifting Nitrogen value in the CCV run. If the CCV fails (deviation > 0.3% absolute), halt the sequence, replace the combustion tube, and recalibrate.

References

  • Certification of Standard Reference Material® 2859 and 2861 Restricted Elements, National Institute of Standards and Technology (NIST). Available at: [Link]

  • Bromine Analysis: Oxygen Flask Combustion for Organic & Inorganic Compounds, Exeter Analytical. Available at: [Link]

  • Lab Manager's Independent Guide to Purchasing an Elemental Analyzer, Lab Manager. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and Structural Analysis of Halogenoaminopyrazoles Derivatives, MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2,2-dimethylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our work with novel chemical entities like 3-Bromo-2,2-dimethylpropanenitrile is foundational to scientific advancement. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Bromo-2,2-dimethylpropanenitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to form a self-validating system of safety and compliance, rooted in established chemical principles and regulatory standards.

Hazard Profile and Waste Characterization: The Foundation of Safe Disposal

Inferred Hazard Profile:

Hazard CategoryAnticipated Risk and RationaleSupporting Precautionary Statements
Flammability Structurally similar brominated alkanes are often classified as flammable or highly flammable liquids.[1][2] The presence of a hydrocarbon backbone suggests a significant fire risk.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Take precautionary measures against static discharge.[1][2][3]
Toxicity & Irritation Brominated compounds and nitriles frequently cause skin, eye, and respiratory irritation.[1][2][4] They are often harmful if inhaled, swallowed, or absorbed through the skin.[4]Avoid breathing vapors, mist, or gas.[1] Wear protective gloves, eye protection, and face protection.[1][4][5] Wash skin thoroughly after handling.[1][5]
Reactivity Brominated organic compounds may react with strong oxidizing agents and strong bases.[2]Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
Environmental Halogenated organic compounds should not be released into the environment.[1][3] They must be prevented from entering drains or waterways.[1][3][6]Discharge into the environment must be avoided.[3][5]

Waste Classification:

Based on this profile, 3-Bromo-2,2-dimethylpropanenitrile must be classified as a hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it would likely fall into the following categories:

  • Characteristic Hazardous Waste: It may exhibit characteristics of ignitability (D001)[7].

  • Listed Hazardous Waste: If used as a solvent, it could be considered an F-listed waste (e.g., F001 or F002) as a spent halogenated solvent.[7][8]

The critical takeaway is that this material cannot be disposed of via standard laboratory drains or in regular trash. It must be managed within a dedicated hazardous waste stream.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that 3-Bromo-2,2-dimethylpropanenitrile waste is handled safely from the point of generation to its final disposal by a licensed facility.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent skin, eye, and respiratory exposure to the hazardous chemical.

  • Procedure: Before handling the waste, at a minimum, wear:

    • Nitrile gloves (or other chemically resistant gloves as specified by an SDS for a similar compound).

    • Safety goggles with side shields or a face shield.[1]

    • A flame-resistant lab coat.

    • All handling of open containers must occur within a certified chemical fume hood.[6]

Step 2: Segregate Halogenated Waste

  • Rationale: This is the most crucial step in waste management logistics. Halogenated organic waste streams are treated and disposed of differently than non-halogenated streams, often via high-temperature incineration.[9] Mixing these streams leads to significant increases in disposal costs and can make recycling of non-halogenated solvents impossible.[10][11]

  • Procedure:

    • Designate a specific waste container solely for "Halogenated Organic Waste."

    • Never mix 3-Bromo-2,2-dimethylpropanenitrile waste with non-halogenated solvents like acetone, ethanol, or hexane.[11]

Step 3: Proper Containerization and Labeling

  • Rationale: To ensure safe containment, prevent accidental mixing, and provide clear identification for waste handlers.

  • Procedure:

    • Select a chemically compatible container, typically a glass or high-density polyethylene (HDPE) bottle with a secure, tight-fitting cap.[3][5]

    • The container must be clearly labeled as "HAZARDOUS WASTE."[12]

    • The label must also include:

      • The full chemical name: "3-Bromo-2,2-dimethylpropanenitrile"

      • The words "Halogenated Organic Waste"

      • An indication of the primary hazards (e.g., "Flammable," "Toxic")

    • Keep the container closed at all times except when adding waste.[1][10]

Step 4: Manage Contaminated Lab Supplies

  • Rationale: Items that come into contact with the chemical are also considered hazardous waste.

  • Procedure:

    • Solid Waste: Collect contaminated items such as gloves, pipette tips, and absorbent paper in a separate, clearly labeled container for "Halogenated Solid Waste."

    • Aqueous Waste: Any aqueous solutions containing 3-Bromo-2,2-dimethylpropanenitrile must be collected as hazardous aqueous waste and must not be poured down the drain.[10][12]

Step 5: Arrange for Professional Disposal

  • Rationale: Final disposal of this hazardous material requires specialized facilities and permits that are beyond the scope of a research laboratory.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Follow your institution’s procedures for hazardous waste pickup by the Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.[1][2][3]

    • The ultimate disposal method will likely be high-temperature incineration at a licensed facility capable of scrubbing acidic gases (like hydrogen bromide) generated during combustion.[9][13]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Remove Ignition Sources: If the material is flammable, turn off all nearby heat sources and electrical equipment.[1][3][5]

  • Ventilate the Area: Ensure the chemical fume hood is operating correctly. Evacuate the area if the spill is large or outside of a containment hood.[1]

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal.[5]

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Visualization of the Disposal Pathway

The following diagram illustrates the logical workflow for the proper disposal of 3-Bromo-2,2-dimethylpropanenitrile.

G start Waste Generation (3-Bromo-2,2-dimethylpropanenitrile) ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe characterize Step 2: Characterize as Halogenated Organic Hazardous Waste ppe->characterize segregate Step 3: Segregate Waste Stream (Keep separate from non-halogenated solvents) characterize->segregate container Step 4: Use Designated Container (Chemically resistant, sealed, clearly labeled) segregate->container label_node Step 5: Label Container Correctly 'Hazardous Waste' 'Halogenated Organic Waste' Full Chemical Name container->label_node storage Step 6: Store Securely in Satellite Accumulation Area label_node->storage disposal Step 7: Arrange Pickup by EHS for Licensed Disposal Facility storage->disposal end Final Disposal (High-Temperature Incineration) disposal->end

Caption: Disposal workflow for 3-Bromo-2,2-dimethylpropanenitrile.

By adhering to this structured and well-documented disposal protocol, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

  • Harper College. (2015).
  • ECHEMI. (n.d.). 3-Amino-2,2-dimethylpropanenitrile SDS.
  • Thermo Fisher Scientific. (2012).
  • ChemicalBook. (2026).
  • Apollo Scientific. (2018). Safety Data Sheet: 6-AMINO-3-BROMO-2-FLUOROBENZONITRILE.
  • Synquest Labs. (n.d.).
  • Fisher Scientific. (2007).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • U.S. Government Publishing Office. (2023).
  • BenchChem. (2025).
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Oregon State University Environmental Health & Safety. (n.d.). Hazardous Waste Reduction.

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Personal Protective Equipment & Safe Handling of 3-Bromo-2,2-dimethylpropanenitrile

[1][2][3]

CAS Number: 37647-55-5 Chemical Class: Halogenated Alkyl Nitrile Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation, Potential Alkylating Agent.

Part 1: Risk Assessment & Hazard Identification

As researchers, we often treat reagents as inert tools until a reaction begins. However, 3-Bromo-2,2-dimethylpropanenitrile presents a dual-threat mechanism that requires immediate respect before the bottle is opened.

  • Alkylating Potential: The bromine atom is a labile leaving group attached to a primary carbon (even with the neopentyl-like structure, steric hindrance is present but alkylation is the intended chemical function). Biologically, this means it can alkylate DNA and proteins, posing potential mutagenic risks.

  • Nitrile Toxicity: While sterically shielded, the nitrile moiety (

    
    ) can be metabolized to release cyanide ions (
    
    
    ) in vivo, leading to histotoxic hypoxia.

Senior Scientist Note: Do not rely solely on the "Irritant" label often found on generic SDSs for this compound. Treat this molecule with the same rigor as an active lachrymator or high-potency alkyl bromide.

Hazard Summary Table
Hazard CategoryGHS ClassificationCritical Implications
Acute Toxicity Category 3/4 (Oral, Dermal, Inhal.)Harmful or Toxic if swallowed/absorbed.[1][2][3][4] Rapid absorption through skin.
Skin Corrosion Category 2 (Irritant)Causes skin inflammation; potential for sensitization.
Eye Damage Category 2A (Serious Irritant)Vapors can cause lacrimation; liquid causes severe burns.
Reactivity Alkylating AgentReacts violently with strong oxidizers and strong bases.

Part 2: The PPE Barrier Strategy

Standard laboratory PPE is insufficient for halogenated nitriles due to their ability to permeate standard nitrile rubber. You must implement a "Layered Barrier" strategy.

Hand Protection (The Critical Failure Point)

The Risk: Small halogenated molecules can permeate standard 4-mil nitrile gloves in <15 minutes without visible degradation.

  • Routine Handling: Double-gloving is mandatory.

    • Inner Layer: 4-mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (sacrificial layer).

    • Protocol: Change outer gloves immediately upon any splash or every 30 minutes of active handling.

  • Spill Cleanup / High Exposure: Laminate (Silver Shield/4H) or Viton gloves. Do NOT use latex or standard nitrile for spill cleanup.

Respiratory & Eye Protection[2][3][6][7][8]
  • Primary Barrier: All operations must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[1][3][4][5][6][7][8][9] Safety glasses with side shields are insufficient due to the risk of vapor absorption into the mucous membranes of the eye.

  • Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges combined with a P100 pre-filter.

Part 3: Operational Protocol (Step-by-Step)

This protocol is designed to isolate the user from the chemical at every stage.

Phase A: Preparation & Weighing

Goal: Eliminate inhalation exposure during transfer.

  • Engineering Control: Place the analytical balance inside the fume hood. If the balance is static-sensitive, use an anti-static gun; do not remove the chemical to a benchtop balance.

  • Vessel Prep: Pre-weigh a tared flask with a septum cap.

  • Transfer: Use a glass pasteur pipette or a gas-tight syringe to transfer the liquid. Never pour from the stock bottle.

    • Why? Pouring generates invisible aerosols and coats the bottle threads, creating a contamination source for the next user.

Phase B: Reaction Setup

Goal: Prevent containment breach.

  • Closed System: Perform all reactions in a sealed vessel (Round Bottom Flask with septum or pressure vial) under an inert atmosphere (

    
     or 
    
    
    ).
  • Venting: Vent the reaction vessel through an oil bubbler or a bleach trap (10% Sodium Hypochlorite) if gas evolution is expected. The bleach trap neutralizes any escaping nitrile vapors.

Phase C: Quenching & Disposal

Goal: Chemical deactivation before waste disposal.

  • Quench: Do not dispose of unreacted material directly. Quench excess alkyl bromide with a nucleophile (e.g., aqueous sodium thiosulfate or dilute ammonia) if compatible with your chemistry.

  • Waste Segregation:

    • Stream: Halogenated Organic Waste .

    • Labeling: Explicitly write "Contains 3-Bromo-2,2-dimethylpropanenitrile – TOXIC/ALKYLATING AGENT" on the tag.

    • Incompatibility: Do NOT mix with strong acids (risk of HCN generation) or oxidizers.[7][8]

Part 4: Visualization (Safe Handling Workflow)

SafeHandlingStartStart: Reagent RetrievalPPE_CheckPPE Verification:1. Goggles2. Lab Coat3. Double Nitrile GlovesStart->PPE_CheckHood_CheckFume Hood Check:Velocity > 80 fpm?PPE_Check->Hood_CheckWeighingWeighing Protocol:Use Syringe/Pipette(No Pouring)Hood_Check->WeighingPassStopSTOP: Maintenance RequiredHood_Check->StopFailReactionReaction Setup:Closed System (N2/Ar)Weighing->ReactionSpillAccidental Spill?Reaction->SpillCleanupSpill Response:1. Evacuate Area2. Don Silver Shield Gloves3. Absorb with VermiculiteSpill->CleanupYesDisposalDisposal:Halogenated Waste Stream(Segregate from Acids)Spill->DisposalNoCleanup->Disposal

Figure 1: Decision tree for safe handling, emphasizing the critical "No Pouring" rule and spill response divergence.

Part 5: Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). Remove contaminated clothing carefully to avoid secondary contact.

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • PubChem. (n.d.). Compound Summary: 3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5).[11] National Library of Medicine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

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